Phosphorylcholine Chloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
trimethyl(2-phosphonooxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO4P.ClH/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJNAPOPMIJKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910205 | |
| Record name | Choline phosphochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-73-3 | |
| Record name | Phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline phosphochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90910205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN057F7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of phosphorylcholine chloride?
An In-depth Technical Guide to Phosphorylcholine (B1220837) Chloride
Introduction
Phosphorylcholine chloride (PCC), also known as phosphocholine chloride, is an organic chloride salt with the chemical formula C₅H₁₅ClNO₄P.[1][2] It is a zwitterionic small molecule that constitutes the hydrophilic head group of major phospholipids (B1166683) found in eukaryotic cell membranes, such as phosphatidylcholine and sphingomyelin.[3][4] Structurally, it consists of a positively charged choline (B1196258) group linked to a negatively charged phosphate (B84403) group.[4] Beyond its fundamental role in cell membrane architecture, this compound is recognized for its significant immunomodulatory properties and its presence on the surface of various commensal and pathogenic bacteria.[3][5][6] These unique characteristics have led to its extensive investigation and application in biomaterials, drug delivery systems, and as an interface modification layer in advanced electronics like perovskite solar cells.[7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and experimental applications of this compound for researchers and professionals in drug development and materials science.
Chemical and Physical Properties
This compound is a white, hygroscopic solid powder.[1] It is highly soluble in water, with a reported solubility of 250 mg/mL, and sparingly soluble in alcohols like methanol (B129727) and ethanol.[1][9] The compound is relatively stable under recommended storage conditions, though it is sensitive to moisture and should be stored in a dry, inert atmosphere.[1][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₁₅ClNO₄P | [1][11] |
| Molecular Weight | 219.60 g/mol | [2][7][12] |
| CAS Number | 107-73-3 | [1][2][11] |
| Appearance | White solid powder | [1] |
| Melting Point | 108-111 °C (decomposes) | [1][9] |
| Boiling Point | 103 °C at 12 mmHg | [1][9] |
| Solubility in Water | 250 mg/mL | [1] |
| Storage Temperature | 2-8 °C, under inert gas | [10][11] |
| Hygroscopicity | Hygroscopic | [1] |
Synthesis and Characterization
General Synthesis Protocol
The synthesis of this compound and its salts can be achieved through several methods, commonly involving the phosphorylation of choline chloride. One established method involves the reaction of choline chloride with a phosphorylating agent like phosphoric acid or polyphosphoric acid under heat and reduced pressure.[13][14] The resulting crude this compound is then typically purified. For the preparation of its calcium salt, the mixture is neutralized with a calcium source such as calcium hydroxide (B78521) or calcium carbonate, followed by purification steps like distillation, crystallization, and filtration.[13][15]
A general workflow for the synthesis of this compound salts is outlined below.
Spectroscopic Data
The structure of this compound and its derivatives is confirmed using standard analytical techniques. ¹H NMR spectroscopy is a key method for characterization. For the calcium salt in D₂O, characteristic peaks are observed around δ 4.04 ppm (multiplet, 2H), δ 3.36 ppm (triplet, 2H), and δ 2.91 ppm (singlet, 9H), corresponding to the protons on the choline backbone.[16][17]
Biological and Pharmacological Significance
This compound exhibits a range of important biological activities, primarily stemming from its role as a key component of cell surfaces and its ability to modulate the immune system.
Immunomodulatory Effects
As an antigenic component on the surface of many bacteria, phosphorylcholine can influence host immune responses.[6][18] It has been shown to induce the production of anti-phosphorylcholine (anti-PC) antibodies, which can play a role in protecting against certain pathogens.[5] Furthermore, studies in mouse models have indicated that administration of this compound can reduce atherosclerotic lesions, suggesting a potential role in mitigating cardiovascular disease.[5]
Interaction with Receptors
This compound has been found to activate both nicotinic and muscarinic cholinergic neurotransmission.[5] It also stimulates the activation of α2-adrenergic receptors.[5] These interactions highlight its influence on the peripheral autonomic nervous system, leading to downstream effects such as an increase in plasma glucagon (B607659) and choline concentrations.[5]
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. This compound | C5H15ClNO4P | CID 7886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phosphorylcholine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. ossila.com [ossila.com]
- 8. guidechem.com [guidechem.com]
- 9. phosphorylcholine | 107-73-3 [chemicalbook.com]
- 10. This compound | 107-73-3 | AAA10773 [biosynth.com]
- 11. chemscene.com [chemscene.com]
- 12. Phosphorylcholine [drugfuture.com]
- 13. Calcium this compound synthesis - chemicalbook [chemicalbook.com]
- 14. CN103694271A - Preparation method of calcium this compound - Google Patents [patents.google.com]
- 15. CN104892664A - Method for preparing phosphocholine chloride calcium salt tetrahydrate - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. hmdb.ca [hmdb.ca]
- 18. This compound | TargetMol [targetmol.com]
Phosphorylcholine Chloride: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylcholine (B1220837) chloride is a vital biomolecule, playing a crucial role in the structure of cell membranes as the headgroup of major phospholipids (B1166683) like phosphatidylcholine.[1][2] Its zwitterionic nature at physiological pH contributes to the unique properties of biological membranes. Beyond its structural role, phosphorylcholine and molecules bearing this moiety are implicated in a range of biological signaling processes, including immune responses and inflammation.[3] This technical guide provides an in-depth overview of the discovery and synthesis of phosphorylcholine chloride, offering detailed experimental protocols, quantitative data, and visual representations of its involvement in key signaling pathways.
Discovery and Historical Context
The discovery of phosphorylcholine is intrinsically linked to the early studies of lecithin (B1663433) (phosphatidylcholine) in the 19th century. While choline (B1196258) itself was isolated and synthesized by Adolf von Baeyer in 1867, the identification of phosphorylcholine as a distinct chemical entity emerged from the structural elucidation of phospholipids.[4] A significant milestone in its chemical synthesis was the phosphorylation method developed by Manaka in 1931, which involved the reaction of choline chloride with phosphorus pentoxide in phosphoric acid.[5] This early work laid the foundation for subsequent synthetic methodologies and the growing understanding of the biological importance of phosphorylcholine.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the phosphorylation of choline or its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Table 1: Comparison of Key Synthesis Methods for this compound and its Salts
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| Method 1: From Choline Chloride and Phosphoric Acid | Choline chloride, Phosphoric acid | - | 160-180°C, under vacuum, 4-12h | Not explicitly stated for the chloride salt | Not explicitly stated for the chloride salt | [6][7] |
| Method 2: From Choline Chloride and Phosphorus Pentoxide (Manaka, 1931) | Choline chloride, Phosphorus pentoxide | 100% Phosphoric acid | 70°C, in vacuo, 3h | Not specified | Not specified | [5] |
| Method 3: From 2-chloro-1,3,2-dioxaphospholane-2-oxide | 2-chloro-1,3,2-dioxaphospholane-2-oxide, Trimethylamine (B31210) | Ethanol, Calcium chloride (for calcium salt) | 80°C, 12h | 92% (for calcium salt) | Not specified | [1] |
| Method 4: Flow Synthesis from Choline Chloride and Phosphorus Oxychloride | Choline chloride, Phosphorus oxychloride | Anhydrous chloroform, Deionized water | Room temperature, 4h (batch) or continuous flow | 97.3% (for phosphorylcholine) | High (NMR confirmed) | [8] |
| Synthesis of Calcium Salt Tetrahydrate | Choline chloride, Phosphoric acid | Calcium hydroxide (B78521) | Phosphorylation at 120°C, metathesis at 25°C | 68% | 100% (main fraction) | [9][10][11] |
Experimental Protocols
Method 1: Synthesis from Choline Chloride and Phosphoric Acid (Calcium Salt Preparation)
This method describes the initial synthesis of this compound, which is then converted to its calcium salt.
Step 1: Synthesis of this compound Mixture
-
To 100 g of crude choline chloride (containing 70% choline chloride), slowly add 140 g of phosphoric acid at 25°C under a vacuum of -0.09 MPa.[10]
-
After the addition is complete, raise the temperature to 70°C and perform vacuum distillation until no more water is distilled off.[10]
-
Increase the temperature to 120°C and maintain the reaction under a pressure of -0.09 MPa for 6 hours.[10]
-
Terminate the reaction by adding 50 g of water to obtain a mixture containing this compound.[10]
Step 2: Preparation of Calcium this compound Tetrahydrate
-
Mix 100 g of the this compound mixture with 3000 g of a 15% (w/w) aqueous solution of calcium hydroxide at 25°C for 10 minutes, or until the pH of the system reaches 8.[10]
-
Subject the resulting metathesis mixture to vacuum distillation at 25°C and 35 Pa until a solid precipitates.[10]
-
Cool the solid-liquid mixture to -5°C and allow it to crystallize for 40 minutes.[10]
-
Filter the mixture and dry the solid at 100°C for 2 hours to obtain calcium this compound tetrahydrate.[10]
Method 2: Synthesis from 2-chloro-1,3,2-dioxaphospholane-2-oxide (leading to the calcium salt)
This two-step process offers an alternative route to phosphorylcholine derivatives.
Step A: Synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide
-
React phosphorus oxychloride with ethylene (B1197577) glycol at a temperature between -5°C and 0°C in the presence of an organic base to obtain the intermediate 2-chloro-1,3,2-dioxaphospholane-2-oxide.[1]
Step B: Synthesis of this compound and Conversion to Calcium Salt
-
React the intermediate from Step A with an aqueous solution of trimethylamine at 80°C to yield this compound.[1]
-
Subsequently, react the this compound with calcium chloride to obtain the calcium salt. A typical procedure involves adding 11 g (100 mmol) of calcium chloride to the reaction mixture, stirring, and allowing it to stand for 12 hours for the solid to precipitate. The solid is then filtered and dried.[1]
Method 3: Flow Synthesis of Phosphorylcholine
This modern approach allows for continuous production with high yield and purity.
-
Prepare two separate streams. Stream A consists of choline chloride dissolved in deionized water. Stream B contains phosphoryl oxychloride (POCl3) dissolved in anhydrous chloroform.[8]
-
Pump both streams into a static mixing tee, where they combine and enter a PTFE tube reactor (e.g., 30 mL internal volume).[8]
-
Maintain the reaction at the desired temperature (optimized at 80°C).[8]
-
The product is collected at the outlet of the reactor and quenched with deionized water.[8]
-
The crude product is then dried in vacuo to obtain phosphorylcholine as a colorless liquid. This method has been reported to achieve a conversion yield of 97.3%.[8]
Signaling Pathways Involving Phosphorylcholine
Phosphorylcholine and molecules decorated with this moiety are recognized by various components of the innate and adaptive immune systems, thereby modulating inflammatory signaling.
Phosphorylcholine in Toll-Like Receptor 4 (TLR4) Signaling
Oxidized phospholipids, which expose phosphorylcholine headgroups, are known to interact with the TLR4 signaling complex. This interaction can trigger pro-inflammatory responses.
Caption: TLR4 Signaling Pathway Activation.
Phosphorylcholine in Platelet-Activating Factor (PAF) Signaling
Phosphorylcholine is an integral part of the structure of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation. The binding of PAF to its receptor (PAF-R) on target cells initiates a cascade of intracellular events.
Caption: Platelet-Activating Factor (PAF) Signaling Pathway.
Workflow for Synthesis of this compound Calcium Salt
The following diagram illustrates a typical workflow for the synthesis and purification of this compound as its calcium salt, based on the reaction of choline chloride with a phosphorylating agent.
Caption: Synthesis Workflow for this compound Calcium Salt.
Conclusion
This compound remains a molecule of significant interest due to its fundamental role in cell biology and its immunomodulatory properties. The synthetic methods outlined in this guide, from historical batch processes to modern flow chemistry, provide researchers with a range of options for obtaining this important compound. A thorough understanding of its synthesis and its interactions within biological signaling pathways is crucial for leveraging its potential in drug development and biomedical research, particularly in the context of inflammatory and cardiovascular diseases.
References
- 1. CN113816991B - Preparation method of choline calcium chloride phosphate - Google Patents [patents.google.com]
- 2. Phosphorylcholine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. phosphorylcholine | 107-73-3 [chemicalbook.com]
- 6. ahajournals.org [ahajournals.org]
- 7. CN103694271A - Preparation method of calcium this compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104892664A - Method for preparing phosphocholine chloride calcium salt tetrahydrate - Google Patents [patents.google.com]
- 10. Calcium this compound synthesis - chemicalbook [chemicalbook.com]
- 11. Method for preparing phosphocholine chloride calcium salt tetrahydrate - Eureka | Patsnap [eureka.patsnap.com]
Whitepaper: The Pivotal Role of the Phosphorylcholine Headgroup in the Structure, Function, and Application of Biological Membranes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphorylcholine (B1220837) (PC) moiety is a cornerstone of membrane biology, serving as the hydrophilic headgroup for major eukaryotic phospholipids (B1166683) like phosphatidylcholine and sphingomyelin.[1][2] Its unique zwitterionic and physicochemical properties are fundamental to the structural integrity, fluidity, and function of cellular membranes.[3][4] Beyond its structural role, phosphorylcholine is central to vital cellular processes, including signal transduction and lipid metabolism, and its biocompatibility has made it a key component in the development of advanced drug delivery systems and medical device coatings.[2][5][6] This technical guide provides an in-depth examination of phosphorylcholine's role in biological membranes, detailing its biophysical characteristics, metabolic pathways, and applications, supplemented with experimental protocols and quantitative data for the research professional.
Physicochemical Properties of the Phosphorylcholine Headgroup
The phosphorylcholine headgroup consists of a negatively charged phosphate (B84403) group linked to a positively charged quaternary ammonium (B1175870) group (choline).[1] This zwitterionic nature at physiological pH is critical for its function, allowing it to form a stable, hydrated layer at the membrane-water interface.[7] The headgroup dipole is oriented nearly parallel to the surface of the membrane, a conformation that is remarkably consistent between artificial lipid bilayers and intact cell membranes.[8] This orientation and its interaction with water molecules are crucial for maintaining the spacing between phospholipids, influencing membrane thickness and stability.[9]
Table 1: Physicochemical Properties of Phosphorylcholine Chloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₅NO₄P·Cl | [2] |
| Molecular Weight | 219.60 g/mol | [2] |
| CAS Number | 107-73-3 | [2] |
| Nature | Zwitterionic small molecule | [2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 month at -20°C / 1 year at -80°C |[2] |
Role in Membrane Structure and Function
Phosphatidylcholine is the most abundant phospholipid in eukaryotic membranes, often comprising nearly 50% of the total lipid content, particularly in the outer leaflet of the plasma membrane.[3][7][10] Its cylindrical shape is ideally suited for the spontaneous formation of stable lipid bilayers, which form the foundational structure of all cellular membranes.[7][11]
Membrane Fluidity and Stability
The nature of the fatty acid chains attached to the glycerol (B35011) backbone of phosphatidylcholine dictates the membrane's fluidity.[3] Unsaturated fatty acids introduce kinks, preventing tight packing and thereby increasing membrane fluidity, which is essential for the function of embedded proteins and cellular processes like membrane fusion and trafficking.[3][12] Conversely, saturated fatty acids lead to more ordered, gel-phase membranes.[13] Studies on the protein α-synuclein, associated with Parkinson's disease, show that its binding and aggregation are influenced by the fluidity of phosphatidylcholine membranes, suggesting that age-related decreases in membrane fluidity could be a risk factor in disease progression.[13]
Interaction with Membrane Proteins
The phosphorylcholine headgroup is not typically involved in strong, direct interactions with membrane proteins.[8] Deuterium (B1214612) NMR studies show that the rotational diffusion of the headgroup is similar in pure lipid bilayers and in intact cell membranes, suggesting a lack of significant protein binding.[8] However, the overall lipid environment provided by phosphatidylcholine is critical. For instance, the stability and function of mitochondrial protein translocases, such as the TIM23 complex, are impaired in phosphatidylcholine-deficient membranes, even when the membrane potential is maintained.[14] Furthermore, the incorporation of proteins like cytochrome c oxidase into phosphatidylcholine bilayers can induce a more disordered state in the surrounding lipids.[15] In research settings, polymers bearing phosphorylcholine units have been developed as "amphipols" to stabilize integral membrane proteins in aqueous solutions, replacing traditional detergents.[16]
Table 2: Selected Biophysical Data of PC-Containing Membranes
| Parameter | Observation | Experimental Context | Reference |
|---|---|---|---|
| Deuterium T1 Relaxation | 7 - 25 ms | Similar values in intact L-M cells and pure lipid model membranes, suggesting minimal protein interaction with the PC headgroup. | [8] |
| Headgroup Diffusion | Reduced by a factor of ≥10 | Rotational diffusion rate of the PC headgroup in membranes compared to aqueous solution. | [8] |
| Phase Transition (DMPC) | ~23°C (Gel to Liquid-Crystalline) | Main phase transition temperature for pure 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) vesicles. | [17] |
| Protein-Induced Disorder | Increased lipid disorder | Incorporation of cytochrome c oxidase into phosphatidylcholine bilayers disrupts lipid packing. |[15] |
Biosynthesis and Signaling Pathways
Phosphorylcholine is not merely a structural brick; it is a dynamic hub for lipid metabolism and cell signaling.[5]
The Kennedy Pathway: Phosphatidylcholine Biosynthesis
In all nucleated mammalian cells, phosphatidylcholine is predominantly synthesized via the CDP-choline pathway, also known as the Kennedy pathway.[18][19] The process begins with the phosphorylation of choline (B1196258) by choline kinase. The resulting phosphocholine is then converted to the high-energy intermediate CDP-choline by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase.[10][18] Finally, the phosphocholine moiety is transferred from CDP-choline to a diacylglycerol (DAG) backbone to form phosphatidylcholine.[10][20]
Phospholipases and Second Messenger Generation
Phosphatidylcholine serves as a crucial reservoir for a host of lipid second messengers that regulate key cellular events like proliferation, survival, and inflammation.[18][21] Specific phospholipase enzymes catalyze the hydrolysis of phosphatidylcholine to generate these signaling molecules.
-
Phospholipase A2 (PLA2): Removes the fatty acid at the sn-2 position, often arachidonic acid, a precursor for eicosanoids like prostaglandins. It also generates lysophosphatidylcholine.[12][21]
-
Phospholipase C (PLC): Cleaves the bond between the glycerol backbone and the phosphate group, releasing phosphocholine and diacylglycerol (DAG).[18]
-
Phospholipase D (PLD): Hydrolyzes the bond between phosphate and choline, producing phosphatidic acid (PA) and releasing the choline headgroup.[20][21]
Experimental Methodologies
Studying the role of phosphorylcholine in membranes requires a combination of synthetic, preparative, and analytical techniques.
Protocol: Extraction and Purification of Phosphatidylcholine from Egg Yolk
This protocol is adapted from methodologies for isolating natural phosphatidylcholines for use in preparing model membranes or as synthetic precursors.[22]
-
Yolk Isolation: Isolate egg yolks from fresh eggs.
-
Acetone (B3395972) Wash: Thoroughly wash the yolk with acetone until the washings are colorless to remove water and neutral lipids. A dry powder will result.
-
Lipid Extraction: Extract the total lipids from the dried yolk powder using a chloroform (B151607):methanol (B129727) (1:1 v/v) solvent mixture at room temperature.
-
Solvent Removal: Remove the solvent from the lipid extract using rotary evaporation at ~35°C under reduced pressure, followed by high vacuum to ensure complete dryness.
-
Chromatographic Separation:
-
Prepare a low-pressure chromatography column with neutral alumina (B75360) or silica (B1680970) gel.
-
Load the mixed lipid extract onto the column.
-
Elute with a gradient of chloroform and methanol to separate the different phospholipid classes. Phosphatidylcholine can be effectively separated from phosphatidylethanolamine (B1630911) and other lipids.
-
-
Purity Analysis: Assess the purity of the collected fractions using Thin-Layer Chromatography (TLC) and compare with a known phosphatidylcholine standard.
Protocol: Preparation of Phosphorylcholine-Containing Liposomes
Liposomes are widely used as model systems to study membrane properties and as drug delivery vehicles.[17][23]
-
Lipid Film Hydration: Dissolve the desired lipids (e.g., purified egg PC or synthetic DMPC) in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas, followed by high vacuum, to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Add an aqueous buffer to the flask and agitate (e.g., vortexing) at a temperature above the lipid's phase transition temperature (Tₘ). This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To produce small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Forcing the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This is the preferred method for generating vesicles with a narrow size distribution.
-
-
Characterization: Analyze the resulting liposomes for size and distribution using Dynamic Light Scattering (DLS) and for structure using techniques like cryo-electron microscopy.
Protocol: Measuring Membrane Fluidity with Fluorescence Anisotropy
Fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are used to measure the fluidity or microviscosity of the lipid bilayer's hydrophobic core.[17][24]
-
Probe Incorporation: Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran). Add a small aliquot of the DPH stock to the liposome (B1194612) suspension while vortexing to incorporate the probe into the lipid bilayers. A typical lipid-to-probe molar ratio is 200:1.
-
Incubation: Incubate the mixture in the dark for at least 30 minutes to ensure complete partitioning of the probe into the membranes.
-
Anisotropy Measurement:
-
Place the sample in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.
-
Excite the sample with vertically polarized light (e.g., at 355 nm for DPH).
-
Measure the fluorescence emission intensity (e.g., at 430 nm) through both vertical (Ivv) and horizontal (Ivh) polarizers.
-
Repeat the measurement with horizontally polarized excitation light (Ihv and Ihh).
-
-
Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula:
-
r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)
-
Where G (the G-factor) = Ihv / Ihh, which corrects for instrumental bias.
-
A higher anisotropy value corresponds to a more ordered (less fluid) membrane.
-
Applications in Drug Development and Biomaterials
The biocompatibility of the phosphorylcholine headgroup, which mimics the outer surface of erythrocytes, has led to its extensive use in medicine and biotechnology.[1]
Biocompatible Coatings for Medical Devices
Polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) are used to create coatings that dramatically improve the biocompatibility of medical devices.[25] These coatings are highly hydrophilic and resist protein adsorption, cell adhesion, and biofilm formation.[2][25] This property is critical for devices in direct contact with blood, such as drug-eluting coronary stents, where phosphorylcholine-based coatings help prevent restenosis and thrombosis.[1]
Drug Delivery Systems
Phosphorylcholine is a fundamental component of lipid-based drug delivery systems, which can enhance the solubility, stability, and therapeutic index of encapsulated drugs.[6]
-
Liposomes: Vesicles composed of phosphatidylcholine bilayers can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the bilayer) drugs for targeted delivery.[23]
-
Micelles: Amphiphilic copolymers incorporating phosphorylcholine can self-assemble into micelles in aqueous solution.[26] These nanoparticles, typically under 100 nm, can carry poorly water-soluble drugs in their hydrophobic core, and the hydrophilic PC shell provides stealth properties, helping to evade the immune system and prolong circulation time.[26][27] Novel pH-responsive micelles have been developed using phosphorylcholine-based copolymers that can trigger drug release in the acidic microenvironment of tumors.[26]
References
- 1. Phosphorylcholine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. drhughwegwerth.com [drhughwegwerth.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. skinident.world [skinident.world]
- 8. Structure and dynamics of the phosphatidylcholine and the phosphatidylethanolamine head group in L-M fibroblasts as studied by deuterium nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of phosphatidylcholine membrane fluidity on the conformation and aggregation of N-terminally acetylated α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-protein interaction in reconstituted cytochrome c oxidase/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complexation of integral membrane proteins by phosphorylcholine-based amphipols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biophysical Characterization of Tolerogenic Lipid-based Nanoparticles Containing Phosphatidylcholine and Lysophosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aocs.org [aocs.org]
- 20. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Interaction of C-reactive protein with artificial phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel biocompatible phosphorylcholine-based self-assembled nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
Unraveling the Intracellular Mechanisms of Phosphorylcholine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylcholine (B1220837) (PC), a key component of cellular membranes, has garnered significant attention for its multifaceted roles in cellular processes. This technical guide delves into the core mechanisms of action of phosphorylcholine chloride within cells, with a particular focus on its impact on cancer cell proliferation and signaling. Recent studies have elucidated a significant pathway through which phosphorylcholine accumulation inhibits the proliferation and stemness of endometrial cancer cells by downregulating the mTOR-c-Myc signaling axis. This guide provides an in-depth exploration of this mechanism, supported by experimental data and detailed protocols. Furthermore, we explore a potential secondary mechanism involving the potentiation of intracellular calcium signaling, a hypothesis stemming from the established role of its precursor, choline (B1196258). This document serves as a comprehensive resource for researchers seeking to understand and investigate the therapeutic potential of this compound.
Introduction
Phosphorylcholine is a ubiquitous zwitterionic molecule that forms the hydrophilic headgroup of major eukaryotic membrane phospholipids, such as phosphatidylcholine and sphingomyelin.[1] Its unique biomimetic properties have led to its extensive use in biocompatible coatings for medical devices to minimize biofouling and thrombus formation.[2] Beyond its structural and biocompatibility roles, emerging evidence points towards a more active role for phosphorylcholine in modulating intracellular signaling pathways, particularly in the context of cancer.
This guide focuses on the direct cellular effects of exogenously supplied this compound, distinguishing its actions from its role as a constituent of larger lipid molecules or polymers. We will primarily examine its recently discovered role in the suppression of the mTOR-c-Myc signaling pathway in cancer cells and discuss a plausible, yet to be fully elucidated, secondary mechanism involving calcium signaling.
Core Mechanism of Action: Downregulation of the mTOR-c-Myc Signaling Pathway
Recent research has identified a significant anti-proliferative and anti-stemness effect of phosphocholine accumulation in endometrial cancer cells.[3] The central mechanism underlying this effect is the downregulation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, the proto-oncogene c-Myc.[3][4]
The proposed signaling cascade is initiated by the intracellular accumulation of phosphocholine, which leads to an increase in reactive oxygen species (ROS).[4] This elevation in ROS subsequently reduces the expression of the GTPase HRAS. The inhibition of HRAS, a key upstream regulator of the PI3K/Akt/mTOR pathway, leads to the suppression of mTOR activity.[4] Consequently, the downregulation of mTOR results in decreased c-Myc expression, a critical transcription factor for cell growth and proliferation.[4]
Signaling Pathway Diagram
Quantitative Data
The inhibitory effect of phosphocholine on the proliferation of endometrial cancer cell lines, AN3CA and Ishikawa, has been demonstrated in a dose-dependent manner. The following table summarizes the concentration range of phosphocholine chloride used in these studies.[5]
| Cell Line | Phosphocholine Chloride Concentration Range (mM) | Duration of Treatment | Assay |
| AN3CA | 0, 10, 20, 40, 60, 80, 100 | 48 hours | Cell Viability |
| Ishikawa | 0, 10, 20, 40, 60, 80, 100 | 48 hours | Cell Viability |
| AN3CA | 0, 20, 40 | 5 days | Colony Formation |
| Ishikawa | 0, 20, 40 | 5 days | Colony Formation |
Note: Specific IC50 values for cell proliferation were not explicitly stated in the reviewed literature. The provided concentrations represent the range over which inhibitory effects were observed.
Potential Secondary Mechanism: Modulation of Intracellular Calcium Signaling
A second, more speculative mechanism of action for this compound involves its potential conversion to choline and subsequent influence on intracellular calcium ([Ca²⁺]i) levels. Choline has been identified as an endogenous agonist of Sigma-1 receptors, which are chaperone proteins in the endoplasmic reticulum that can potentiate inositol (B14025) 1,4,5-trisphosphate (IP₃)-evoked Ca²⁺ release.[6]
Proposed Signaling Pathway
This proposed pathway is contingent on the extracellular or intracellular conversion of phosphorylcholine to choline, a step that requires further experimental validation.
Quantitative Data
Currently, there is no direct quantitative data (e.g., EC50) available for the effect of this compound on intracellular calcium release. Studies have shown that choline can potentiate IP₃-evoked Ca²⁺ signals, but the efficiency of phosphorylcholine conversion to choline and its subsequent effect on this pathway have not been quantified.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound in cells.
Cell Culture and Treatment
-
Cell Lines: Endometrial cancer cell lines such as AN3CA and Ishikawa are suitable models.[7]
-
Culture Conditions: Culture cells in appropriate media (e.g., MEM for AN3CA, RPMI-1640 for Ishikawa) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or culture medium. Treat cells with a range of concentrations (e.g., 0-100 mM) for the desired duration (e.g., 24-48 hours) for signaling studies or longer for proliferation assays.[5]
Analysis of the mTOR-c-Myc Pathway
This experimental workflow is designed to validate the inhibitory effect of this compound on the mTOR-c-Myc pathway.
-
Western Blot Analysis:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, and c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system and quantify band intensities.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Treat cells with this compound for the desired time.
-
Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), according to the manufacturer's instructions.
-
Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
HRAS Activity Assay:
-
Use a commercially available GTPase activity assay kit that specifically measures the active, GTP-bound form of HRAS.
-
Lyse treated and control cells and perform the assay according to the manufacturer's protocol. This typically involves an ELISA-based format.
-
Analysis of Intracellular Calcium Signaling
This workflow outlines the steps to investigate the potential effect of this compound on intracellular calcium.
-
Intracellular Calcium Measurement:
-
Plate cells in a 96-well plate or on glass coverslips.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Wash cells to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound and monitor for any changes in fluorescence.
-
Subsequently, add an agonist known to induce IP₃-mediated calcium release (e.g., ATP or bradykinin) and record the fluorescence changes.
-
Analyze the data to determine if this compound pre-treatment potentiates the agonist-induced calcium release.
-
Conclusion
The mechanism of action of this compound in cells is an area of active research with significant therapeutic implications. The well-documented inhibitory effect on the mTOR-c-Myc signaling pathway in cancer cells provides a solid foundation for its potential as an anti-cancer agent. The detailed experimental protocols and workflows presented in this guide offer a comprehensive framework for researchers to further investigate this pathway and explore the still-hypothetical link to intracellular calcium signaling. Future studies should focus on elucidating the precise quantitative parameters of these effects, such as IC50 and EC50 values, and on validating the potential conversion of phosphorylcholine to choline to substantiate the proposed calcium-related mechanism. A deeper understanding of these molecular interactions will be crucial for the development of novel therapeutic strategies leveraging the unique properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]
- 6. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphocholine inhibits proliferation and reduces stemness of endometrial cancer cells by downregulating mTOR-c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Phosphorylcholine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phosphorylcholine (B1220837) (PC) is a ubiquitous, small zwitterionic molecule that plays a pivotal role in a myriad of biological processes, from maintaining the structural integrity of cell membranes to modulating complex signaling pathways. Its presence on both host and pathogen surfaces underscores its significance in immunity and disease pathogenesis. This technical guide provides an in-depth exploration of the biological importance of phosphorylcholine, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its functions, relevant quantitative data, experimental methodologies for its study, and its role in key signaling cascades.
Core Biological Functions of Phosphorylcholine
Phosphorylcholine is a fundamental component of major phospholipids, including phosphatidylcholine (PC) and sphingomyelin, which are essential for the structure and function of eukaryotic cell membranes.[1] Beyond its structural role, PC is critically involved in cellular signaling, inflammation, apoptosis, and the development of cardiovascular diseases.
Membrane Structure and Integrity
Phosphatidylcholine, with its phosphorylcholine headgroup, is the most abundant phospholipid in mammalian cell membranes, constituting 45-55% of the total phospholipids.[2][3] Its cylindrical shape is ideal for the formation of stable lipid bilayers, providing a barrier that controls the passage of substances into and out of the cell.
Inflammation and Immune Modulation
Phosphorylcholine acts as a molecular mimic, being expressed on the surface of various pathogens as well as on apoptotic and oxidized host cells. This dual presence allows it to interact with components of the innate immune system, such as C-reactive protein (CRP), and modulate inflammatory responses. Antibodies against phosphorylcholine, particularly natural IgM, are thought to play a protective role in chronic inflammatory diseases like atherosclerosis by aiding in the clearance of cellular debris and attenuating inflammation.[4][5][6][7]
Cell Signaling
The metabolism of phosphorylcholine-containing lipids generates a host of second messengers that are integral to intracellular signaling. Phospholipase C-mediated hydrolysis of phosphatidylcholine produces diacylglycerol (DAG) and phosphocholine, both of which are involved in signaling cascades that regulate cell growth, differentiation, and apoptosis.[8] Furthermore, phosphorylcholine is a key component of Platelet-Activating Factor (PAF), a potent lipid mediator that signals through its G-protein coupled receptor (PAF-R) to influence processes such as platelet aggregation and inflammation.[4][9]
Apoptosis
The regulation of phosphatidylcholine biosynthesis and degradation is intricately linked to programmed cell death. Perturbations in PC homeostasis, such as the inhibition of its synthesis, can trigger apoptotic pathways.[10] Choline (B1196258) deficiency, for instance, leads to decreased levels of phosphatidylcholine and sphingomyelin, and an accumulation of ceramide, a pro-apoptotic molecule, ultimately activating caspase-dependent cell death.[11] Conversely, some studies suggest that certain phosphorylcholine analogues can induce apoptosis in cancer cells, highlighting its potential as a therapeutic target.[12][13]
Quantitative Data on Phosphorylcholine Interactions and Abundance
Understanding the quantitative aspects of phosphorylcholine's interactions and its concentration in various biological contexts is crucial for elucidating its functions.
| Parameter | Molecule/System | Value | Reference(s) |
| Binding Affinity (Kd) | C-reactive protein (CRP) to immobilized fibronectin (via PC-binding site) | 1.47 x 10⁻⁷ M | [14] |
| Platelet-Activating Factor (PAF) to human platelets | Ka = 18.86 ± 4.82 x 10⁹ M⁻¹ | [2] | |
| Cellular Concentration | Phosphatidylcholine in mammalian cell membranes | 45-55% of total phospholipids | [2][3] |
| Free Phosphorylcholine in rat brain intracellular space | 0.59 mM | [1] | |
| Free Phosphorylcholine in rat cerebrospinal fluid (CSF) | 1.70 µM | [1] | |
| Free Phosphorylcholine in human plasma | 0.34 µM | [15] |
Experimental Protocols for the Study of Phosphorylcholine
Accurate and reliable methods are essential for investigating the roles of phosphorylcholine in biological systems. This section provides detailed methodologies for the quantification of phosphorylcholine and the detection of anti-phosphorylcholine antibodies.
Quantification of Phosphorylcholine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like phosphorylcholine from biological samples.
Objective: To quantify the concentration of free phosphorylcholine in plasma, tissue homogenates, or cell lysates.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Phosphorylcholine standard
-
Internal standard (e.g., deuterated phosphorylcholine)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Sample extraction solution (e.g., 80:20 Acetonitrile:Water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma/serum: Thaw samples on ice. In a microcentrifuge tube, mix 50 µL of plasma/serum with 200 µL of ice-cold extraction solution containing the internal standard.
-
For tissue homogenates/cell lysates: Homogenize tissue or lyse cells in an appropriate buffer. Determine protein concentration. In a microcentrifuge tube, mix an aliquot equivalent to a specific protein amount with 4 volumes of ice-cold extraction solution containing the internal standard.
-
-
Protein Precipitation:
-
Vortex the sample mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject 5-10 µL of the reconstituted sample onto the HILIC column.
-
Use a gradient elution, for example, starting with high organic content (e.g., 95% ACN) and gradually increasing the aqueous component (e.g., to 50% ACN) to elute phosphorylcholine.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify phosphorylcholine. The precursor ion for phosphorylcholine is m/z 184.3, and a common product ion is m/z 104.1.
-
Monitor the specific MRM transition for the internal standard.
-
-
-
Data Analysis:
-
Create a standard curve by analyzing known concentrations of the phosphorylcholine standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of phosphorylcholine in the samples by interpolating their peak area ratios on the standard curve.
-
ELISA for Anti-Phosphorylcholine Antibodies
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique to detect and quantify antibodies against a specific antigen, in this case, phosphorylcholine.
Objective: To measure the levels of anti-phosphorylcholine IgG or IgM antibodies in serum or plasma samples.
Materials:
-
96-well microtiter plates coated with a phosphorylcholine-conjugate (e.g., PC-BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample diluent (e.g., blocking buffer)
-
Standard serum with known concentration of anti-PC antibodies
-
Patient/experimental serum or plasma samples
-
HRP-conjugated anti-human IgG or IgM detection antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If not using pre-coated plates, coat the wells of a 96-well plate with 100 µL of PC-conjugate solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the standard serum in sample diluent to create a standard curve.
-
Dilute the test samples in sample diluent (a starting dilution of 1:100 is common).[6]
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.[6]
-
-
Detection Antibody Incubation:
-
Wash the plate four times with wash buffer.
-
Dilute the HRP-conjugated detection antibody in sample diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[6]
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of anti-PC antibodies in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways Involving Phosphorylcholine
Phosphorylcholine is a key player in several critical signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate its involvement in inflammation and apoptosis.
Phosphorylcholine-Mediated Inflammatory Signaling
This pathway illustrates how phosphorylcholine, particularly as part of Platelet-Activating Factor (PAF), can trigger pro-inflammatory responses through the PAF receptor, leading to the activation of NF-κB.
Caption: PC-mediated inflammatory signaling via the PAF receptor and NF-κB activation.
Phosphorylcholine and Apoptosis Signaling
This diagram outlines a potential pathway where a decrease in phosphatidylcholine synthesis, leading to an accumulation of the pro-apoptotic molecule ceramide, can initiate a caspase-dependent apoptotic cascade.
Caption: Apoptotic pathway initiated by impaired phosphorylcholine metabolism.
Applications in Drug Development and Biomaterials
The unique properties of phosphorylcholine have led to its exploration in various biomedical applications.
Drug Delivery
Phosphorylcholine-based polymers are used to create biocompatible coatings for drug delivery systems, such as liposomes and nanoparticles. These coatings mimic the surface of natural cell membranes, which can help to reduce opsonization and clearance by the immune system, thereby prolonging the circulation time of the drug carrier.[1][12]
Biomaterials and Medical Devices
The non-thrombogenic nature of phosphorylcholine has made it an ideal material for coating medical devices that come into contact with blood, such as stents and catheters.[16] The PC coating helps to prevent protein adsorption and platelet adhesion, reducing the risk of blood clot formation.
Conclusion
Phosphorylcholine is a molecule of profound biological significance, with its roles extending far beyond being a simple structural component of cell membranes. Its involvement in intricate signaling pathways governing inflammation and apoptosis, coupled with its utility as a biomarker and a biomaterial, makes it a subject of intense research interest. A thorough understanding of its biochemistry, quantitative interactions, and the methodologies to study it are paramount for advancing our knowledge in cell biology and for the development of novel therapeutic strategies and advanced medical devices. This guide provides a foundational framework for professionals in the field to delve deeper into the multifaceted world of phosphorylcholine.
References
- 1. Free choline and choline metabolites in rat brain and body fluids: sensitive determination and implications for choline supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Node Attributes | Graphviz [graphviz.org]
- 4. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 5. Interaction between rat serum phosphorylcholine binding protein and platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. genfollower.com [genfollower.com]
- 13. Graph Attributes | Graphviz [graphviz.org]
- 14. Binding of human C-reactive protein (CRP) to plasma fibronectin occurs via the phosphorylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Phosphorylcholine (B1220837) Chloride
This technical guide provides a comprehensive overview of phosphorylcholine chloride, a vital molecule with significant applications in biomedical research and materials science. This document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in biological pathways and industrial applications.
Chemical Structure and Formula
This compound is an organic chloride salt consisting of a choline (B1196258) phosphate (B84403) cation and a chloride anion.[1][2] It is a key intermediate in the biosynthesis of many phospholipids (B1166683) and plays a crucial role in the structure and function of cell membranes.[2]
The chemical structure of this compound is characterized by a hydrophilic polar head group, which is composed of a negatively charged phosphate bonded to a small, positively charged choline group.[3]
Chemical Formula: C₅H₁₅ClNO₄P[1][4][5][6]
Synonyms: Phosphocholine chloride, Choline phosphate chloride, N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride.[5][7]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 219.60 g/mol | [1][4][5][6] |
| CAS Number | 107-73-3 | [4][5][6] |
| Appearance | Colorless to white crystals or solid-liquid mixture | [4][5] |
| Melting Point | 108-111 °C (with decomposition) | [5][8] |
| Solubility | Highly soluble in water.[2][9] | [2][9] |
| SMILES | O=P(OCC--INVALID-LINK--(C)C)(O)O.[Cl-] | [6][10] |
| InChI | InChI=1S/C5H14NO4P.ClH/c1-6(2,3)4-5-10-11(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the phosphorylation of choline chloride. Two primary approaches are documented:
-
Phosphorylation with Diphenylphosphoryl Chloride: This method involves the reaction of choline chloride with diphenylphosphoryl chloride.[7]
-
Reaction with Phosphoric Acid: This procedure involves the reaction of choline chloride with phosphoric acid under specific temperature and pressure conditions.
Detailed Protocol for Synthesis via Phosphoric Acid:
-
Slowly add 140 g of phosphoric acid to 100 g of crude choline chloride (70% purity) at 25 °C and a pressure of -0.09 MPa.[11]
-
After the addition is complete, raise the temperature to 70 °C and perform vacuum distillation until no more water is distilled.[11]
-
Increase the temperature to 120 °C and maintain the pressure at -0.09 MPa for 6 hours.[11]
-
Terminate the reaction by adding 50 g of water to obtain a mixture containing this compound.[11]
The following diagram illustrates the workflow for the synthesis of the calcium salt of this compound, which often follows the initial synthesis of this compound.
Caption: Synthesis of Calcium this compound.
Application in Perovskite Solar Cells
This compound can be used to modify the interface between the tin dioxide (SnO₂) electron transport layer and the perovskite active layer in solar cells.
Detailed Protocol:
-
Dissolve this compound in deionized water to a concentration of 1.0 mg/mL and stir for 3 hours.[5]
-
Spin-coat the this compound solution onto the SnO₂ film at 5000 rpm.[5]
-
Anneal the coated film at 100 °C for 10 minutes.[5]
Caption: Solar Cell Interface Modification Workflow.
Biological and Industrial Significance
Role in Biological Systems
Phosphorylcholine is a fundamental component of phospholipids, which are the primary building blocks of cellular membranes.[2][3] Its zwitterionic nature, with both a positive and negative charge, is crucial for membrane structure and function. Furthermore, phosphorylcholine plays a role in the immune system. When exposed on cell surfaces, it can be recognized by naturally occurring autoantibodies.[3]
Caption: Biological Role of Phosphorylcholine.
Applications in Drug Delivery and Medical Devices
The biocompatibility of phosphorylcholine has led to its use in various biomedical applications. It is utilized in the development of drug delivery systems, such as micelles, to improve cellular internalization.[4] Additionally, phosphorylcholine is used as a coating for drug-eluting stents to prevent thrombosis and restenosis.[3]
References
- 1. This compound | C5H15ClNO4P | CID 7886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Phosphorylcholine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ossila.com [ossila.com]
- 6. chemscene.com [chemscene.com]
- 7. Phosphorylcholine [drugfuture.com]
- 8. phosphorylcholine | 107-73-3 [chemicalbook.com]
- 9. abmole.com [abmole.com]
- 10. This compound | 107-73-3 | AAA10773 [biosynth.com]
- 11. Calcium this compound synthesis - chemicalbook [chemicalbook.com]
The Dawn of Immunomodulation: An In-depth Technical Guide to Early Studies on Phosphorylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylcholine (B1220837) (PC), a ubiquitous small molecule found on the surface of both pathogens and host cells, has long been a subject of immunological interest. Early investigations, primarily in the 1970s and 1980s, laid the foundational groundwork for our current understanding of its complex immunomodulatory effects. These pioneering studies revealed that the immune system, particularly B lymphocytes, mounts a significant and highly regulated response to this seemingly simple hapten. This technical guide provides a comprehensive overview of these early findings, focusing on the quantitative data, detailed experimental methodologies, and the nascent understanding of the signaling pathways involved. The information presented herein is crucial for researchers in immunology and drug development seeking to understand the historical context and fundamental principles of phosphorylcholine's interaction with the immune system.
Data Presentation: Quantitative Analysis of the Immune Response to Phosphorylcholine
The early research on phosphorylcholine's immunomodulatory effects was characterized by meticulous quantitative analyses of the B cell response. The following tables summarize key data from seminal studies, providing a clear comparison of the frequency of PC-specific precursor B cells, the size of the resulting B cell clones, and the developmental timeline of this immune competency.
Table 1: Frequency and Clone Size of Phosphorylcholine-Specific B Cell Precursors in BALB/c Mice
| Antigen | B Cell Precursor Frequency (per 10^5 spleen cells) | Average Clone Size (Plaque-Forming Cells) | T-Cell Dependence | Reference |
| Pneumococcus R36A (Pn) | 1 - 2.5 | 9 | T-Independent | [1] |
| Phosphorylcholine-Keyhole Limpet Hemocyanin (PC-KLH) | Not explicitly determined, but synergistic with Pn | 40 - 50 | T-Dependent | [2] |
Data from Quintáns, J., & Cosenza, H. (1975, 1976).[1][2]
Table 2: Developmental Appearance of Phosphorylcholine-Specific B Cell Foci in Neonatal BALB/c Mice
| Age of Mice (days) | Number of Neonates Analyzed | Number of Neonates with PC-Specific Foci | Total Number of PC-Specific Foci | Reference |
| 0 - 3 | 61 | 0 | 0 | [3][4] |
| 4 | 25 | 1 | 1 (non-T15 idiotype) | [3][4] |
| 5 | 16 | 3 | 3 | [3][4] |
| 6 | 15 | 6 | 8 | [3][4] |
| 7 | 10 | 7 | 11 | [3][4] |
Data from Sigal, N. H., et al. (1977).[3][4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early studies on phosphorylcholine's immunomodulatory effects. These protocols are reconstructed from the descriptions in the original publications and general immunological methods of the era.
In Vitro Antibody Response to Phosphorylcholine
This protocol is based on the work of Quintáns and Cosenza (1976) to determine the frequency and clone size of PC-specific B cells.[1]
a. Preparation of Spleen Cell Suspension:
-
Spleens were aseptically removed from BALB/c mice.
-
A single-cell suspension was prepared by gently teasing the spleens through a fine stainless steel mesh into cold Hanks' Balanced Salt Solution (HBSS).
-
The cell suspension was passed through a 25-gauge needle to break up any remaining clumps.
-
Red blood cells were lysed by resuspending the cell pellet in a hypotonic buffer for a short period, followed by restoration of isotonicity with a hypertonic salt solution.
-
The cells were washed three times with HBSS and resuspended in culture medium.
b. Microculture System:
-
Spleen cells were cultured in microtiter plates at various limiting dilutions.
-
The culture medium was RPMI 1640 supplemented with fetal calf serum, antibiotics, and 2-mercaptoethanol.
-
Cells were stimulated with either heat-killed Pneumococcus R36A (Pn) as a T-independent antigen or with phosphorylcholine conjugated to Keyhole Limpet Hemocyanin (PC-KLH) as a T-dependent antigen.
-
Cultures were incubated for a period of 5-7 days at 37°C in a humidified atmosphere of 5% CO2 in air.
c. Hemolytic Plaque Assay:
-
To enumerate antibody-secreting cells, a hemolytic plaque assay was performed.
-
Sheep red blood cells (SRBCs) were coated with PC.
-
The cultured spleen cells were mixed with the PC-coated SRBCs in molten agarose (B213101).
-
This mixture was poured onto a petri dish or slide to form a thin layer.
-
After the agarose solidified, complement (typically from guinea pig serum) was added.
-
The plates were incubated for several hours. B cells secreting anti-PC antibodies would create a zone of lysis (a "plaque") in the surrounding lawn of SRBCs.
-
The number of plaques was counted to determine the number of antibody-secreting cells.
Splenic Focus Assay
This protocol, developed by Klinman and colleagues, was used to study the development of PC-specific B cells at the clonal level.[5][6]
a. Preparation of Spleen Fragments:
-
Spleens from neonatal BALB/c mice of various ages were removed.
-
The spleens were cut into small fragments (approximately 1 mm³).
b. In Vitro Culture of Spleen Fragments:
-
Spleen fragments were placed on top of a gelatin sponge in a petri dish.
-
The dish contained culture medium (similar to the microculture system) that wicked up through the sponge to nourish the tissue.
-
The fragments were stimulated with a PC-containing antigen.
-
The cultures were incubated for several days to allow for B cell proliferation and differentiation within the fragments.
c. Analysis of Antibody Production:
-
After the incubation period, the culture supernatant from each fragment was collected.
-
The presence of anti-PC antibodies in the supernatant was determined by a radioimmunoassay (RIA).
-
Briefly, the supernatant was incubated in wells coated with a PC-conjugate.
-
A radiolabeled secondary antibody that binds to mouse immunoglobulin was then added.
-
The amount of radioactivity in each well was measured to quantify the amount of anti-PC antibody produced by the cells within each spleen fragment. A positive fragment indicated the presence of at least one PC-specific B cell precursor.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This general method was widely used during the era to assess T and B cell proliferation in response to mitogens or antigens.
a. Cell Culture:
-
Lymphocytes (from spleen or lymph nodes) were cultured in microtiter plates.
-
The cells were stimulated with the desired mitogen (e.g., lipopolysaccharide for B cells) or antigen (e.g., PC-KLH for primed T and B cells).
-
Control cultures received no stimulus.
b. [³H]-Thymidine Labeling:
-
After a period of incubation (typically 2-3 days), [³H]-thymidine was added to each well.
-
The plates were incubated for an additional 4-18 hours to allow the proliferating cells to incorporate the radioactive thymidine (B127349) into their newly synthesized DNA.
c. Cell Harvesting and Scintillation Counting:
-
The cells were harvested onto glass fiber filters using a cell harvester, which lyses the cells and traps the DNA on the filters.
-
The filters were washed to remove unincorporated [³H]-thymidine.
-
The filters were dried, and scintillation fluid was added.
-
The amount of radioactivity on each filter was measured using a liquid scintillation counter. The counts per minute (cpm) were directly proportional to the amount of DNA synthesis and, therefore, to the degree of lymphocyte proliferation.
Signaling Pathways and Logical Relationships
The early understanding of the immunomodulatory effects of phosphorylcholine, particularly in the context of T-independent B cell activation, was centered on the concept of B cell receptor (BCR) crosslinking. The multivalent nature of PC on bacterial surfaces was thought to be the key to initiating a B cell response without the need for T cell help.
Experimental Workflow for In Vitro Antibody Response
The following diagram illustrates the workflow for assessing the in vitro antibody response to phosphorylcholine, a cornerstone of the early research in this field.
References
- 1. Reverse hemolytic plaque assays: versatility in the study of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. B-cell signal transduction: tyrosine phosphorylation, kinase activity, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Splenic focus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of initial protein phosphorylation events and localized release-activated calcium influx in B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phosphorylcholine Chloride Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols for creating phosphorylcholine (B1220837) chloride (PC) coatings on various substrates. The protocols detailed below are designed to produce biocompatible and bio-inert surfaces for a range of applications in research and drug development, including medical device coatings, biosensor fabrication, and drug delivery platforms.
Introduction
Phosphorylcholine is a zwitterionic head group found in phospholipids (B1166683) that constitute the outer leaflet of cell membranes.[1] This biomimetic characteristic makes PC coatings highly effective at resisting non-specific protein adsorption, preventing cell adhesion, and reducing the foreign body response when applied to biomaterials.[2][3][4] Phosphorylcholine chloride is a stable and water-soluble source of the phosphorylcholine moiety, making it a versatile precursor for surface modification.
The primary mechanism of action for PC coatings is the formation of a tightly bound hydration layer on the substrate surface. This "non-stick" biological surface effectively prevents the initial attachment of proteins and cells, which is a critical step in biofouling and the foreign body response.[5] This bacteriostatic effect inhibits biofilm formation without killing bacteria, which can be advantageous in preventing the development of bacterial resistance.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 107-73-3)
-
Solvents: Deionized (DI) water, Ethanol (anhydrous), Methanol
-
Substrates (e.g., silicon wafers, glass coverslips, titanium alloy, polymers)
-
Cleaning agents: Acetone, Isopropanol, Ethanol
-
(Optional) Co-dopants or primers for specific applications (e.g., Me-4PACz for self-assembled monolayers)[6]
Substrate Preparation
Proper substrate cleaning is critical for uniform coating and strong adhesion. The following is a general protocol that can be adapted for different substrate materials.
-
Ultrasonic Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (for Silanization): For glass or silicon-based substrates, activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Metal Substrate Passivation: For titanium alloys, passivate the surface with a nitric acid solution (e.g., 35%) for 1 hour, followed by extensive rinsing with distilled water.
Coating Solution Preparation
The concentration of the this compound solution will depend on the desired coating thickness and the chosen coating method.
-
For Spin Coating: Prepare a 0.5 mg/mL to 2.0 mg/mL solution of this compound in deionized water or ethanol.[6] Stir the solution for at least 3 hours to ensure complete dissolution.[6]
-
For Dip Coating: Prepare a 0.5% (w/v) solution of a phosphorylcholine-containing polymer (e.g., poly(MPC-co-n-butyl methacrylate)) in ethanol.
Coating Application Methods
Spin coating is suitable for flat, uniform substrates and allows for precise control over film thickness.
-
Place the cleaned and dried substrate on the spin coater chuck.
-
Dispense the this compound solution onto the center of the substrate.
-
Spin Cycle:
-
Step 1 (Spread): 500 rpm for 10 seconds to evenly spread the solution.
-
Step 2 (Thinning): 4000-5000 rpm for 30-60 seconds to achieve the desired thickness.[6]
-
-
Annealing: Anneal the coated substrate at 100°C for 10 minutes to remove residual solvent and improve film stability.[6]
Dip coating is a versatile method for coating substrates of various shapes and sizes.
-
Immerse the cleaned substrate into the phosphorylcholine-containing polymer solution for 1 minute.
-
Withdraw the substrate from the solution at a constant, controlled speed.
-
Drying: Air-dry the coated substrate for 10 minutes, followed by drying in an oven at 50°C for 30 minutes.
Characterization of this compound Coatings
The quality and performance of the PC coating should be assessed using appropriate surface characterization techniques.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorylcholine on the surface by identifying characteristic peaks for phosphorus (P 2p) and nitrogen (N 1s).
-
Contact Angle Goniometry: To measure the hydrophilicity of the coated surface. A significant decrease in the water contact angle is expected after coating.
-
Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness of the coating.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the coating and assess its uniformity.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of phosphorylcholine-based coatings from various studies.
Table 1: Surface Wettability of Phosphorylcholine Coated Surfaces
| Substrate Material | Coating Method | Water Contact Angle (°) Uncoated | Water Contact Angle (°) Coated | Reference |
| Silicon Dioxide (SiO₂) | Dip Coating (MPC Copolymer) | High | Significantly Low | [7] |
| Poly(ethylene terephthalate) (PET) | Solvent Evaporation (PMvN) | High | Very Low | [8] |
| Suture Material | Dip Coating (PMB) | High | Lower | [9] |
Table 2: Protein Adsorption on Phosphorylcholine Coated Surfaces
| Surface | Protein | Adsorbed Amount (ng/cm²) Uncoated | Adsorbed Amount (ng/cm²) Coated | % Reduction | Reference |
| Polystyrene Microparticles | Blood Proteins | High | Low | - | [2] |
| Poly(HEMA) Hydrogel | Bovine Serum Albumin (BSA) | 37.8 µ g/hydrogel | ~12.5 µ g/hydrogel | ~67% | [10] |
| SiO₂ | Various Proteins | High | Significantly Low | - | [7] |
Table 3: Cell Adhesion on Phosphorylcholine Coated Surfaces
| Surface | Cell Type | Adhesion on Uncoated Surface | Adhesion on Coated Surface | % Reduction | Reference |
| Suture Material | MRSA | High | Drastically Reduced | 93% | [9] |
| Suture Material | MSSA | High | Drastically Reduced | 79% | [9] |
| SiO₂ | Fibroblasts | Heavy Adhesion | No Adhesion | 100% | [7] |
Diagrams
Experimental Workflow for this compound Coating
Caption: A flowchart illustrating the key steps in the this compound coating process.
Mechanism of Bio-Inertness of Phosphorylcholine Coatings
Caption: A diagram illustrating the formation of a bio-inert hydration layer on a PC-coated surface.
References
- 1. Phosphorylcholine - Wikipedia [en.wikipedia.org]
- 2. Non-covalent phosphorylcholine coating reduces protein adsorption and phagocytic uptake of microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Non-covalent phosphorylcholine coating reduces protein adsorption and phagocytic uptake of microparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. jmedtech.com [jmedtech.com]
- 6. ossila.com [ossila.com]
- 7. Protein adsorption and cell adhesion on cationic, neutral, and anionic 2-methacryloyloxyethyl phosphorylcholine copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Phosphorylcholine Chloride Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes, particularly those formulated with phosphorylcholine-containing lipids like phosphatidylcholine (PC), are highly utilized as drug delivery vehicles due to their biocompatibility and structural resemblance to cell membranes. Phosphatidylcholine is an amphiphilic molecule with a hydrophilic phosphorylcholine (B1220837) head group and hydrophobic acyl tails, enabling the formation of stable, self-assembled lipid bilayers in aqueous environments. These vesicles can encapsulate both hydrophilic and hydrophobic active pharmaceutical ingredients (APIs), protecting them from degradation and enabling controlled release.
This document provides a detailed, step-by-step guide for the preparation of unilamellar phosphorylcholine chloride liposomes using the thin-film hydration method followed by extrusion. It also outlines standard protocols for the characterization of the resulting liposomes.
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a target diameter of approximately 100-140 nm.
Materials:
-
1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphocholine (POPC)
-
Cholesterol (CH)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (sterile-filtered)
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
High-vacuum pump
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)
-
Glass syringes (1 mL)
-
Argon or Nitrogen gas
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of POPC and Cholesterol. A common molar ratio is 70:30 (POPC:CH) to ensure membrane stability.[1]
-
Dissolve the lipids in chloroform in a clean round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL.[2] Ensure the lipids are completely dissolved to form a clear solution.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the lipid transition temperature (for POPC, room temperature is sufficient).
-
Rotate the flask and gradually reduce the pressure to evaporate the chloroform. This process should result in a thin, uniform lipid film on the inner surface of the flask.[3][4]
-
Once the film appears dry, place the flask under a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent.[5]
-
-
Hydration of Lipid Film:
-
Introduce the desired volume of pre-warmed (above the lipid's transition temperature) aqueous buffer (e.g., PBS, pH 7.4) into the flask.[3] This solution may contain a hydrophilic drug for encapsulation.
-
Gently swirl the flask to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of Multilamellar Vesicles (MLVs).[3] Let the film hydrate for about 1 hour with occasional agitation.[6]
-
-
Sizing by Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes. An odd number of passes (e.g., 11 to 21) is recommended to ensure the final product is collected in the second syringe.[7] This process disrupts the MLVs and reforms them into LUVs with a more uniform size distribution.[7][8]
-
The resulting translucent solution contains the final liposome formulation.
-
-
Storage:
-
Store the liposome suspension at 4°C under an inert atmosphere (like argon) to prevent lipid oxidation.
-
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing phosphorylcholine liposomes.
Protocol 2: Characterization of Liposomes
1. Size and Polydispersity Index (PDI) Measurement
-
Procedure:
-
Dilute the liposome suspension with filtered (0.22 µm) PBS to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a clean cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).[11]
-
Perform measurements in triplicate at 25°C.
-
-
Expected Outcome: For liposomes extruded through a 100 nm membrane, the expected size is typically in the range of 110-140 nm.[1][7] A PDI value below 0.2 is desirable as it indicates a narrow, monodisperse size distribution.[7][12]
2. Zeta Potential Measurement
-
Procedure:
-
Dilute the liposome sample with an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.
-
Load the sample into a specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
-
Significance: Zeta potential indicates the surface charge of the liposomes, which is a key predictor of colloidal stability. For neutral liposomes like POPC/CH, the value should be close to zero.
3. Encapsulation Efficiency (EE%)
This protocol is for a hydrophilic drug encapsulated in the aqueous core.
-
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. Common methods include:
-
Centrifugation: Pellet the liposomes, leaving the free drug in the supernatant.[]
-
Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.
-
-
Quantification of Drug:
-
Measure the concentration of the free drug in the supernatant/eluted fractions (C_free).
-
Disrupt the liposomes (e.g., by adding a solvent like absolute alcohol) and measure the total drug concentration (C_total).[15]
-
Quantification can be done using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC), depending on the drug's properties.[][15][16]
-
-
Calculation:
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(C_total - C_free) / C_total] x 100.[15]
-
-
Characterization Workflow
Caption: Workflow for liposome characterization.
Data Presentation
The following tables summarize typical quantitative parameters and expected results for the preparation of POPC/Cholesterol liposomes.
Table 1: Formulation Parameters
| Parameter | Value | Rationale / Reference |
| Primary Lipid | POPC | Forms stable bilayers representative of cell membranes. |
| Stabilizing Lipid | Cholesterol (CH) | Modulates membrane fluidity and stability.[17][18] |
| Molar Ratio (POPC:CH) | 70:30 | Common ratio for stable vesicle formation.[1] |
| Organic Solvent | Chloroform | Efficiently dissolves both POPC and cholesterol. |
| Hydration Buffer | PBS, pH 7.4 | Physiologically relevant buffer. |
| Total Lipid Conc. | 10-20 mg/mL | Typical concentration for thin-film formation.[2] |
Table 2: Sizing and Characterization Parameters
| Parameter | Method | Specification / Value | Expected Outcome | Reference |
| Sizing Method | Extrusion | 100 nm Polycarbonate Membrane | - | |
| Number of Passes | 11-21 (odd number) | Ensures uniform sizing. | - | [7] |
| Applied Pressure | ~125 psi | Appropriate for 100 nm pores. | - | [19] |
| Characterization | ||||
| Mean Diameter | DLS | - | 110 - 140 nm | [1][7] |
| Polydispersity Index (PDI) | DLS | - | < 0.2 | [7][12] |
| Zeta Potential | ELS | - | -5 mV to +5 mV (near neutral) | [13] |
| Encapsulation Efficiency | Varies by Drug | - | Highly dependent on drug properties and loading method. | [20] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 8. scispace.com [scispace.com]
- 9. Characterization of Liposome [bio-protocol.org]
- 10. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cascadeprodrug.com [cascadeprodrug.com]
- 13. brookhaveninstruments.com [brookhaveninstruments.com]
- 15. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Encapsulation Efficiency (EE%) Testing - CD Formulation [formulationbio.com]
Surface Modification of Polymers with Phosphorylcholine Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of polymers using phosphorylcholine (B1220837) chloride (PCC) and its derivatives. The primary focus is on leveraging the biomimetic properties of phosphorylcholine to enhance the biocompatibility of various polymeric materials used in medical devices and drug delivery systems.
Introduction to Phosphorylcholine Modification
Phosphorylcholine (PC) is a zwitterionic head group found in phospholipids, which are the primary components of cell membranes.[1][2][3] This inherent biocompatibility makes PC an ideal candidate for modifying the surface of synthetic polymers to improve their interaction with biological systems. The most commonly used monomer for this purpose is 2-methacryloyloxyethyl phosphorylcholine (MPC).[1][2][3] Polymers incorporating MPC exhibit excellent resistance to protein adsorption, cell adhesion, and bacterial biofilm formation, which are critical for the performance and longevity of medical implants and devices.[1][2][3]
The surface modification of polymers with phosphorylcholine-containing moieties can significantly enhance their biocompatibility, leading to improved performance in a variety of medical applications. This approach creates a highly hydrated layer on the polymer surface that effectively mimics the outer surface of a cell membrane, thereby minimizing adverse biological responses such as thrombus formation and inflammation.[2][3]
Key Applications
Surface modification with phosphorylcholine has been successfully applied to a wide range of polymeric materials for various biomedical applications:
-
Cardiovascular Devices: Coating stents, catheters, and artificial heart components with PC polymers significantly improves their blood compatibility, reducing the risk of thrombosis and restenosis.[4]
-
Ophthalmic Devices: MPC-based modifications are used in contact lenses to enhance their wettability and reduce protein deposition, leading to improved comfort and reduced risk of infection.
-
Drug Delivery Systems: Phosphorylcholine-functionalized nanoparticles and hydrogels can exhibit prolonged circulation times and reduced clearance by the immune system, making them effective carriers for targeted drug delivery.
-
Biosensors and Diagnostic Devices: By minimizing non-specific protein adsorption, PC-modified surfaces can improve the signal-to-noise ratio and sensitivity of biosensors.
-
Hollow Fiber Membranes: Modification of membranes used in membrane oxygenators and hemodialysis with PC polymers enhances their blood compatibility and reduces fouling.[5][6]
Experimental Protocols
Several methods can be employed to modify polymer surfaces with phosphorylcholine. The choice of method depends on the polymer substrate, the desired surface properties, and the specific application. Below are detailed protocols for common techniques.
Protocol 1: Surface-Initiated Photo-Induced Radical Polymerization of MPC
This "grafting from" technique involves growing poly(MPC) chains directly from the polymer surface. It is a versatile method applicable to a variety of polymer substrates.
Materials:
-
Polymer substrate (e.g., Polydimethylsiloxane (B3030410) - PDMS)[7][8][9]
-
2-Methacryloyloxyethyl phosphorylcholine (MPC) monomer
-
Benzophenone (B1666685) (photoinitiator)
-
Deionized water
-
UV light source (e.g., 254 nm)
Procedure:
-
Substrate Preparation:
-
Clean the polymer substrate by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrate under a stream of nitrogen.
-
-
Photoinitiator Adsorption:
-
Prepare a solution of benzophenone in acetone (e.g., 10 mg/mL).
-
Immerse the cleaned polymer substrate in the benzophenone solution for 30 seconds.
-
Dry the substrate under a stream of nitrogen to allow the solvent to evaporate, leaving a thin layer of the photoinitiator on the surface.
-
-
Graft Polymerization:
-
Prepare an aqueous solution of MPC (e.g., 0.5 mol/L).
-
Place the photoinitiator-coated substrate in the MPC solution.
-
Expose the substrate to UV irradiation for a specified time (e.g., 5-60 minutes). The UV light will activate the benzophenone, initiating the polymerization of MPC from the surface.
-
-
Post-Polymerization Cleaning:
-
After irradiation, thoroughly rinse the modified substrate with deionized water to remove any unreacted monomer and non-grafted polymer.
-
Dry the substrate under a stream of nitrogen.
-
Characterization:
-
The success of the modification can be confirmed by various surface analysis techniques, including X-ray Photoelectron Spectroscopy (XPS) to detect the presence of phosphorus and nitrogen from the PC group, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to identify characteristic vibrational bands of the poly(MPC) chains.[7][8]
-
A significant decrease in the static water contact angle indicates a more hydrophilic surface.[7][8][9]
Protocol 2: Coating with Pre-Synthesized Phosphorylcholine Copolymers
This "grafting to" approach involves synthesizing a copolymer containing phosphorylcholine units and then coating it onto the polymer surface. This method is often simpler to implement than "grafting from" techniques.
Materials:
-
Polymer substrate (e.g., Polymethylpentene hollow fiber membrane - PMP-HFM)[5]
-
Phosphorylcholine-containing copolymer (e.g., poly(MPC-co-n-butyl methacrylate), PMB)[10]
-
Deionized water
Procedure:
-
Substrate Preparation:
-
Copolymer Solution Preparation:
-
Dissolve the phosphorylcholine-containing copolymer in a suitable solvent (e.g., ethanol) to a desired concentration (e.g., 1% w/v).
-
-
Dip-Coating:
-
Immerse the cleaned and dried substrate in the copolymer solution for a specific duration (e.g., 1-2 hours).
-
Withdraw the substrate from the solution at a constant speed to ensure a uniform coating.
-
-
Drying and Curing:
-
Allow the solvent to evaporate from the coated surface at room temperature.
-
For enhanced stability, the coated substrate can be cured in an oven at a temperature below the polymer's glass transition temperature.
-
Characterization:
-
ATR-FTIR and XPS can be used to confirm the presence of the copolymer on the surface.[5][6]
-
Scanning Electron Microscopy (SEM) can be used to visualize the uniformity of the coating.[5]
-
The stability of the coating can be assessed by immersing the modified substrate in various solutions (e.g., ethanol, SDS solution) and monitoring for any changes in surface properties.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the surface modification of polymers with phosphorylcholine.
Table 1: Static Water Contact Angle Measurements
| Polymer Substrate | Modification Method | Before Modification (°) | After Modification (°) | Reference |
| Polydimethylsiloxane (PDMS) | Photo-induced grafting of poly(MPC) | 115 | 25 | [7][8][9] |
| Cyclic Polyolefin | Coating with photoreactive MPC polymer | - | Up to 160 (in water) | [11] |
| Isotactic Polypropylene (iPP) | UV/phosphoryl chloride vapor | - | Significant decrease | [12] |
Table 2: Protein Adsorption
| Polymer Substrate | Modification Method | Protein | Adsorption Reduction | Reference |
| Polydimethylsiloxane (PDMS) | Photo-induced grafting of poly(MPC) | Single protein | 50-75% | [7][8][9] |
| Poly(MPC) brush surface | Surface-initiated ATRP | Plasma proteins | < 5 ng/cm² | [2] |
| PMPC-lipid modified liposomes | Coating | Albumin, C3, Fibrinogen | Suppressed | [13] |
Table 3: Surface Free Energy
| Polymer Substrate | Modification Method | Polar Component (mJ·m⁻²) Before | Polar Component (mJ·m⁻²) After | Reference |
| Isotactic Polypropylene (iPP) | UV/phosphoryl chloride vapor | 0.16 | 16.8 | [12] |
Visualizations
The following diagrams illustrate the experimental workflows for the surface modification of polymers with phosphorylcholine.
Caption: Workflow for Surface-Initiated Photo-Induced Radical Polymerization of MPC.
References
- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]
- 4. Biocompatibility of phosphorylcholine coated stents in normal porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane | MDPI [mdpi.com]
- 6. A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomimetic phosphorylcholine polymer grafting from polydimethylsiloxane surface using photo-induced polymerization | CiNii Research [cir.nii.ac.jp]
- 8. Biomimetic phosphorylcholine polymer grafting from polydimethylsiloxane surface using photo-induced polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoreactive Polymers Bearing a Zwitterionic Phosphorylcholine Group for Surface Modification of Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating Phosphorylcholine Chloride into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of phosphorylcholine (B1220837) chloride, typically in the form of 2-methacryloyloxyethyl phosphorylcholine (MPC), into hydrogels. The resulting biomaterials exhibit excellent biocompatibility, anti-fouling properties, and tunable mechanical characteristics, making them suitable for a wide range of applications in drug delivery, tissue engineering, and medical device development.
Introduction
Phosphorylcholine (PC) is a zwitterionic molecule that constitutes a major component of the outer leaflet of cell membranes.[1] This biomimetic characteristic endows materials functionalized with PC with exceptional biocompatibility and resistance to protein adsorption and cell adhesion.[1][2] Incorporating PC moieties into hydrogel networks can significantly enhance their performance in biological environments. The most common method to achieve this is through the polymerization of monomers containing the phosphorylcholine group, such as 2-methacryloyloxyethyl phosphorylcholine (MPC).[3][4]
These hydrogels offer a versatile platform for various biomedical applications due to their tunable physical and biological properties.[5][6] By adjusting the monomer and crosslinker concentrations, the mechanical stiffness (Young's modulus), water content, and swelling ratio of the hydrogels can be precisely controlled over a wide range.[5][7] This allows for the creation of hydrogels that can mimic the properties of different soft tissues. Furthermore, their inherent resistance to biofouling makes them ideal candidates for implantable devices and drug delivery systems, minimizing adverse immune responses and enhancing long-term stability.[8][9]
Key Applications
-
Drug Delivery: Phosphorylcholine-based hydrogels can serve as excellent matrices for the controlled release of therapeutics.[9][10] Their hydrophilic and biocompatible nature can protect sensitive drug molecules and sustain their release over extended periods.
-
Tissue Engineering and Regenerative Medicine: The ability to tailor the mechanical properties of these hydrogels makes them suitable as scaffolds that can support cell growth, proliferation, and differentiation.[11] Their anti-fouling properties can also be modulated to control cell adhesion for specific tissue engineering applications.[11]
-
Medical Device Coatings: MPC-containing hydrogels are used to coat medical devices such as contact lenses and catheters to improve their biocompatibility and reduce the risk of infection and thrombosis.[12][13]
-
Mechanobiology Studies: The tunable stiffness of these hydrogels provides a powerful tool for investigating how cells respond to mechanical cues in their microenvironment.[5][7]
Experimental Protocols
This section details the protocols for the synthesis and characterization of phosphorylcholine-containing hydrogels. The primary example provided is the co-polymerization of 2-methacryloyloxyethyl phosphorylcholine (MPC) with a crosslinker, a common and versatile method.
Protocol for PEG-Phosphorylcholine (PEG-PC) Hydrogel Synthesis
This protocol describes the free-radical polymerization of MPC and poly(ethylene glycol) dimethacrylate (PEGDMA) to form a crosslinked hydrogel network.[14]
Materials:
-
2-methacryloyloxyethyl phosphorylcholine (MPC)
-
Poly(ethylene glycol) dimethacrylate (PEGDMA), Mn 750
-
Phosphate-buffered saline (PBS), sterile
-
Photoinitiator (e.g., Irgacure 2959) or Chemical initiators (Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED))
-
Nitrogen gas
-
0.2 µm syringe filter
Equipment:
-
Vortex mixer
-
UV lamp (365 nm) or Nitrogen chamber
-
Glass slides or desired mold
-
Spacers of desired thickness
Procedure:
-
Prepare Precursor Solution:
-
In a sterile tube, dissolve the desired concentrations of MPC and PEGDMA in sterile PBS. A typical concentration for MPC is 0.6 M (17 wt%).[14] The concentration of PEGDMA can be varied to control the hydrogel's mechanical properties (e.g., from 7.4 mM to 0.7 M).[14]
-
Gently vortex the solution until all components are fully dissolved.
-
-
Degas and Sterilize:
-
Add Initiator:
-
Polymerization:
-
Pipette the precursor solution into a mold (e.g., between two glass slides separated by spacers).
-
For UV-initiated polymerization: Expose the mold to a 365 nm UV lamp for a specified time (e.g., 7 minutes).[14]
-
For chemical-initiated polymerization: Place the mold in a nitrogen-filled chamber and allow it to polymerize for a specified time (e.g., 10 minutes).[14]
-
-
Swelling and Storage:
-
Carefully remove the polymerized hydrogel from the mold.
-
Immerse the hydrogel in sterile PBS and allow it to swell for at least 24 hours to reach equilibrium.[5]
-
Store the swollen hydrogels in sterile PBS at 4 °C.
-
Experimental Workflow for PEG-PC Hydrogel Synthesis
Caption: Workflow for synthesizing PEG-PC hydrogels via photopolymerization or chemical polymerization.
Protocol for Characterizing Hydrogel Properties
3.2.1. Measurement of Young's Modulus
The Young's modulus, a measure of stiffness, can be determined using mechanical compression tests.
Procedure:
-
Prepare cylindrical hydrogel samples of known dimensions.
-
Perform unconfined compression tests using a rheometer or a mechanical tester at a constant strain rate (e.g., 2 µm/second).[14]
-
Record the normal force as a function of strain.
-
Calculate the Young's modulus (E) from the slope of the stress-strain curve in the linear elastic region (typically 0-4% strain).[14]
3.2.2. Determination of Water Content and Swelling Ratio
Procedure:
-
After swelling to equilibrium in PBS, remove the hydrogel and gently blot the surface to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the water content and swelling ratio using the following equations:
-
Water Content (%) = [(Ws - Wd) / Ws] x 100
-
Swelling Ratio = Ws / Wd
-
3.2.3. Assessment of Protein Adsorption
A modified ELISA can be used to quantify non-specific protein adsorption.[5]
Procedure:
-
Polymerize hydrogels in a 96-well plate and swell in PBS overnight.
-
Incubate the hydrogels with a protein solution (e.g., 10 mg/mL bovine serum albumin, BSA) for 20 hours at 37 °C.[5]
-
Wash the hydrogels extensively with PBS (e.g., 5 times).
-
Incubate with a primary antibody against the protein for 90 minutes.
-
Wash with PBS (5 times).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 90 minutes.
-
Wash with PBS (5 times).
-
Add a substrate for HRP (e.g., TMB) and measure the absorbance to quantify the amount of adsorbed protein.
Logical Flow for Protein Adsorption Assay
Caption: Step-by-step workflow for quantifying protein adsorption on hydrogel surfaces using an ELISA-based method.
Data Presentation
The following tables summarize typical quantitative data for phosphorylcholine-containing hydrogels, demonstrating the tunability of their properties.
Table 1: Effect of PEGDMA Concentration on the Mechanical and Physical Properties of PEG-PC Hydrogels.
| PEGDMA Concentration (wt%) | Young's Modulus (kPa) | Water Content (%) | Swelling Ratio |
| 5 | ~1 | >90 | ~20 |
| 15 | ~10 | ~85 | ~10 |
| 30 | ~100 | ~70 | ~5 |
| 55 | ~1000 | ~50 | ~2 |
Note: These are approximate values based on trends reported in the literature and can vary depending on the specific experimental conditions.[14]
Table 2: Surface Properties of p(HEMA)-based Hydrogels with and without MPC Functionalization.
| Hydrogel Composition | Water Contact Angle (°) | Protein Adsorption (Lysozyme) Reduction (%) | Protein Adsorption (BSA) Reduction (%) |
| p(HEMA) | 78.6 | 0 | 0 |
| p(HEMA)/p(MPC) | < 60 | 73 - 74 | 59 - 66 |
Data adapted from[8][15]. The reduction in protein adsorption is relative to the unmodified p(HEMA) control.
Conclusion
The incorporation of phosphorylcholine chloride, primarily through the use of the MPC monomer, provides a robust and versatile method for creating highly biocompatible and anti-fouling hydrogels. The protocols outlined in these application notes offer a foundation for researchers and drug development professionals to synthesize and characterize these advanced biomaterials. The ability to precisely tune the mechanical and physical properties of these hydrogels opens up a wide array of possibilities for their application in cutting-edge biomedical technologies.
References
- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - PEG-Phosphorylcholine Hydrogels As Tunable and Versatile Platforms for Mechanobiology - Biomacromolecules - Figshare [acs.figshare.com]
- 7. PEG-phosphorylcholine hydrogels as tunable and versatile platforms for mechanobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Poly(2-Methacryloyloxyethyl Phosphorylcholine)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylcholine-Based Zwitterionic Biocompatible Thermogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promoting cell adhesion on slippery phosphorylcholine hydrogel surfaces - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Surface characterization of a silicone hydrogel contact lens having bioinspired 2-methacryloyloxyethyl phosphorylcholine polymer layer in hydrated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [scholarworks.umass.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Phosphorylcholine Chloride as an Interface Modifier in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing phosphorylcholine (B1220837) chloride (PCC) as an interface modifier to enhance the performance and stability of perovskite solar cells (PSCs).
Phosphorylcholine chloride, a multifunctional organic molecule, has emerged as a promising agent for interface engineering in PSCs. When applied at the interface between the electron transport layer (ETL), typically tin oxide (SnO₂), and the perovskite active layer, PCC effectively reduces defects and improves charge transport, leading to significant gains in power conversion efficiency (PCE) and operational stability.[1][2] Its zwitterionic nature, featuring a positively charged quaternary ammonium (B1175870) group and a negatively charged phosphate (B84403) group, allows it to passivate both cationic and anionic defects within the perovskite film and at the ETL interface.
Mechanism of Action
The primary functions of this compound as an interface modifier are multifaceted:
-
Defect Passivation: The phosphate group in PCC can coordinate with under-coordinated lead (Pb²⁺) ions, which are common defect sites in the perovskite lattice. Simultaneously, the quaternary ammonium group can interact with halide (e.g., I⁻) vacancies. This dual-passivation mechanism neutralizes charge traps that would otherwise lead to non-radiative recombination of charge carriers.
-
Improved ETL Properties: PCC modification can reduce oxygen vacancy defects in the SnO₂ ETL.[2] This enhances the conductivity and electron mobility of the ETL, facilitating more efficient electron extraction from the perovskite layer.[1][2]
-
Enhanced Film Quality: The presence of PCC can promote the growth of higher-quality perovskite films with larger grain sizes and fewer grain boundaries, further reducing defect densities.[2]
Performance Enhancement of Perovskite Solar Cells
The use of this compound as an interface modifier has been shown to significantly improve the key performance metrics of perovskite solar cells. The following table summarizes the quantitative data from a representative study, comparing a control device to a PCC-modified device.
| Device Configuration | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| Control (SnO₂/Perovskite) | 20.55 | 1.12 | 22.89 | 79.8 | [3] |
| PCC-Modified | 23.06 | 1.20 | 23.98 | 82.5 | [3] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound, the fabrication of perovskite solar cells with a PCC-modified interface, and the characterization of the resulting devices.
Synthesis of this compound
This protocol is adapted from the synthesis of related phosphorylcholine compounds and should be performed by trained chemists in a controlled laboratory environment.
Materials:
-
Choline (B1196258) chloride
-
Phosphorus pentoxide (P₄O₁₀) or Orthophosphoric acid (H₃PO₄)
-
Anhydrous solvent (e.g., acetonitrile)
-
Appropriate workup and purification reagents
Procedure (Conceptual Outline):
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve dried choline chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorylation: Slowly add the phosphorylating agent (e.g., phosphorus pentoxide or orthophosphoric acid) to the reaction mixture while maintaining a controlled temperature. The reaction is typically heated to facilitate the phosphorylation of the hydroxyl group of choline.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, filtration, and washing with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.
Fabrication of Perovskite Solar Cells with PCC Interface Modification
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell with a SnO₂ ETL modified with PCC.
1. Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.
2. Electron Transport Layer (ETL) Deposition:
-
Prepare a SnO₂ nanoparticle suspension (e.g., 3 wt% in distilled water).[1]
-
Deposit the SnO₂ suspension onto the cleaned substrate by spin-coating at 3000-5000 rpm for 30 seconds.[1]
-
Anneal the SnO₂-coated substrates at 150°C for 30 minutes in an ambient atmosphere.[1]
3. This compound Interface Modification:
-
Prepare a dilute solution of this compound in deionized water (e.g., 1.0 mg/mL).
-
Spin-coat the PCC solution onto the cooled SnO₂ layer at 5000 rpm for 30 seconds.
-
Anneal the substrate at 100°C for 10 minutes.
4. Perovskite Layer Deposition (in an inert atmosphere, e.g., a glovebox):
-
Prepare the perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium (B1206745) bromide, and lead bromide in a mixed solvent of DMF and DMSO).
-
Spin-coat the perovskite precursor solution onto the PCC-modified SnO₂ layer. A two-step spin-coating process is often employed (e.g., 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds).[1]
-
During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100-150°C for 10-30 minutes.
5. Hole Transport Layer (HTL) Deposition:
-
Prepare the HTL solution, commonly Spiro-OMeTAD, by dissolving it in chlorobenzene with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).
-
Spin-coat the HTL solution onto the perovskite layer at 3000-5000 rpm for 30 seconds.
6. Metal Electrode Deposition:
-
Define the device area using a shadow mask.
-
Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator with a calibrated light source (AM 1.5G, 100 mW/cm²) to measure the J-V characteristics of the fabricated solar cells. Key parameters to extract are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the wavelength-dependent efficiency of photon-to-electron conversion. The integrated Jsc from the EQE spectrum should be compared with the value obtained from the J-V measurement.
-
Stability Testing: Assess the long-term stability of the encapsulated and unencapsulated devices under controlled environmental conditions (e.g., ambient air with specific humidity and temperature, or continuous illumination) to evaluate the impact of the PCC modification on device lifetime.
-
Morphological and Structural Characterization: Use techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to analyze the morphology and crystallinity of the perovskite films.
-
Spectroscopic and Electronic Characterization: Employ techniques such as Photoluminescence (PL) spectroscopy, Time-Resolved Photoluminescence (TRPL), and Electrochemical Impedance Spectroscopy (EIS) to investigate the charge carrier dynamics and recombination processes within the device.
Diagrams
Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells with a PCC-modified interface.
Caption: Logical relationship diagram illustrating how PCC modification improves perovskite solar cell performance.
References
- 1. ossila.com [ossila.com]
- 2. Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Advanced Luminescence-Based Characterization Techniques For Perovskite Solar Cells [openresearch-repository.anu.edu.au]
- 4. phosphorylcholine | 107-73-3 [chemicalbook.com]
Application Notes and Protocols for Cell Culture on Phosphorylcholine Chloride-Coated Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorylcholine (B1220837) (PC) chloride-coated surfaces are synthetic materials designed to mimic the outer leaflet of a cell's plasma membrane.[1][2][3][4] This biomimetic characteristic imparts exceptional biocompatibility, making these surfaces a valuable tool in a wide range of cell culture applications. The key feature of PC-coated surfaces is their ability to resist non-specific protein adsorption and subsequent cell adhesion.[1][5][6][7] This property arises from the formation of a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to biomolecule interaction.[2][8][9][10]
These application notes provide an overview of the uses of phosphorylcholine chloride-coated surfaces in cell culture, including protocols for their use and data on their performance.
Key Applications
-
Inhibition of Non-Specific Cell Adhesion: Creating a "blank slate" culture environment to study specific cell-matrix or cell-cell interactions without interference from surface-adsorbed proteins.
-
Three-Dimensional (3D) Cell Culture: Facilitating the formation of spheroids and organoids by preventing cells from adhering to the culture vessel, thereby promoting cell-cell aggregation.[11][12]
-
Stem Cell Culture: Maintaining stem cells in an undifferentiated state by minimizing random differentiation cues that can arise from non-specific protein adsorption and cell attachment.
-
Controlled Cell Adhesion: Serving as a background for micropatterned surfaces where specific cell-adhesive ligands can be printed to control cell attachment and spreading in a defined manner.
-
Biocompatibility Studies: Used as a negative control in biocompatibility assays due to their low inflammatory and thrombogenic potential.[1][3][13]
Quantitative Data Summary
The following tables summarize the performance of phosphorylcholine-coated surfaces in terms of protein adsorption and cell adhesion.
Table 1: Protein Adsorption on Phosphorylcholine-Coated Surfaces
| Protein | Surface | Adsorbed Amount (mg/m²) | Reduction vs. Control | Reference |
| Fibrinogen | Phosphorylcholine SAMs | 0.03 | >99% vs. SiO₂ | [7] |
| Bovine Serum Albumin (BSA) | Phosphorylcholine SAMs | 0.01 | >99% vs. SiO₂ | [7] |
| Lysozyme | PC 100B Polymer Film | < 1 | >72% vs. Silicon Oxide | [14] |
| Fibrinogen | PC 100B Polymer Film | < 1 | >83% vs. Silicon Oxide | [14] |
| BSA | PC 100B Polymer Film | < 1 | >60% vs. Silicon Oxide | [14] |
SAMs: Self-Assembled Monolayers
Table 2: Cell Adhesion on Phosphorylcholine-Coated Surfaces
| Cell Type | Surface | Adhesion Characteristics | Reference |
| Fibroblasts | MPC Polymer | No adhesion or proliferation | [15] |
| Neutrophils | PU-GPC-20 (20% PC) | No adhesion under shear rates of 20-120 s⁻¹ | [13] |
| Various Cancer Cells | MPC Polymer | Adhesion prevented | [15] |
| Mouse Skeletal Muscle Myoblasts (C₂C₁₂) | Thiol-containing PC hydrogel | No attachment or spreading | [16] |
| Human Ovarian Cancer (SKOV3) | Thiol-containing PC hydrogel | No attachment or spreading | [16] |
Experimental Protocols
Protocol 1: General Coating of Cell Culture Plates with Phosphorylcholine Co-polymer
This protocol describes a simple and widely applicable method for coating polystyrene microplates.[6]
Materials:
-
Phosphorylcholine co-polymer (e.g., Poly(2-methacryloyloxyethyl phosphorylcholine-co-n-butyl methacrylate))
-
Ethanol (B145695), absolute
-
Sterile phosphate-buffered saline (PBS)
-
Standard polystyrene cell culture plates
Procedure:
-
Prepare a solution of the phosphorylcholine co-polymer in ethanol at a concentration of 0.5% (w/v).
-
Add a sufficient volume of the polymer solution to each well to cover the entire surface. For a 96-well plate, 100 µL is typically sufficient.
-
Allow the solvent to evaporate completely in a sterile environment, such as a laminar flow hood. This will leave a thin, uniform coating of the polymer on the well surface.
-
Once the wells are dry, wash them three times with sterile PBS to remove any residual ethanol and unbound polymer.
-
The plates are now ready for cell seeding.
Protocol 2: Spheroid Formation Using Phosphorylcholine-Coated Plates
This protocol details the generation of cellular spheroids, a common application for non-adherent surfaces.[11][12]
Materials:
-
Phosphorylcholine-coated cell culture plates (prepared as in Protocol 1 or commercially available)
-
Cell suspension of the desired cell type
-
Appropriate cell culture medium
Procedure:
-
Harvest and count cells to be used for spheroid formation.
-
Prepare a single-cell suspension in the appropriate culture medium at the desired concentration. The optimal seeding density will vary depending on the cell type and the desired spheroid size.
-
Add the cell suspension to the wells of the phosphorylcholine-coated plate.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Over 24-72 hours, the cells will aggregate at the bottom of the well to form a single spheroid. The formation can be monitored by microscopy.
Protocol 3: Assessment of Protein Adsorption
This protocol provides a method to quantify the reduction in protein adsorption on PC-coated surfaces.
Materials:
-
Phosphorylcholine-coated and uncoated (control) surfaces (e.g., glass coverslips or plate wells)
-
Protein solution (e.g., 1 mg/mL BSA or fibrinogen in PBS)
-
Phosphate-buffered saline (PBS)
-
Protein assay reagent (e.g., Micro BCA™ Protein Assay Kit)
Procedure:
-
Incubate the coated and uncoated surfaces with the protein solution for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
After incubation, aspirate the protein solution and wash the surfaces thoroughly with PBS (e.g., 3-5 times) to remove any non-adsorbed protein.
-
Lyse the adsorbed protein from the surfaces using a suitable lysis buffer (e.g., 1% SDS solution).
-
Quantify the amount of protein in the lysate using a standard protein assay.
-
Compare the amount of protein adsorbed on the phosphorylcholine-coated surface to the uncoated control surface.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound-coated surfaces offer a versatile platform for a variety of cell culture applications, primarily due to their excellent biocompatibility and resistance to non-specific protein and cell adhesion. These properties are particularly advantageous for the development of 3D cell culture models, studies of specific cellular interactions, and in the field of tissue engineering. The ability to functionalize these surfaces with specific bioactive molecules further extends their utility, allowing for the creation of well-defined microenvironments for cell culture.
References
- 1. Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]
- 3. healthcare hemocompatible surface technology | Aurorium [aurorium.com]
- 4. targetmild.com [targetmild.com]
- 5. Protein adsorption and cell adhesion on cationic, neutral, and anionic 2-methacryloyloxyethyl phosphorylcholine copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-covalent phosphorylcholine coating reduces protein adsorption and phagocytic uptake of microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jmedtech.com [jmedtech.com]
- 11. corning.com [corning.com]
- 12. Organoid and Spheroid Tumor Models: Techniques and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil adhesion on phosphorylcholine-containing polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Promoting cell adhesion on slippery phosphorylcholine hydrogel surfaces - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to solve phosphorylcholine chloride solubility issues
Welcome to the Technical Support Center for phosphorylcholine (B1220837) chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is phosphorylcholine chloride and what are its common applications?
A1: this compound is a zwitterionic small molecule that is a key component of phospholipids (B1166683) in eukaryotic cell membranes.[1][2] It is widely used in biomaterial coatings to improve biocompatibility, reduce protein adsorption, and prevent unwanted cell adhesion.[2] It also has applications in drug delivery systems and as an immunomodulatory agent.[2][3]
Q2: What are the main solvents for dissolving this compound?
A2: this compound is highly soluble in water and aqueous buffers such as PBS.[3] It is also soluble in polar organic solvents like ethanol (B145695) and methanol, but has limited solubility in less polar organic solvents like acetone, benzene, and chloroform.[4]
Q3: Is this compound sensitive to environmental factors?
A3: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] This can affect its weight and solubility. It is also light-sensitive. Therefore, it should be stored in a cool, dark, and dry place under an inert gas.[5]
Q4: How stable is this compound in solution?
A4: this compound is relatively stable in acidic conditions. However, it can hydrolyze under alkaline conditions.[4] For optimal stability, it is recommended to prepare fresh solutions and use them promptly.[3] If storage is necessary, aliquot the solution and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[3]
Q5: Can I sterilize this compound solutions?
A5: Yes, for applications requiring sterility, such as cell culture, it is recommended to filter-sterilize the prepared solution through a 0.22 µm filter.[3]
Troubleshooting Guide: Solubility Issues
Researchers may occasionally face challenges with the solubility of this compound. This guide provides systematic steps to identify and resolve these issues.
Common Solubility Problems and Solutions
| Issue | Potential Cause | Recommended Action |
| Powder is clumpy and difficult to weigh accurately. | Absorption of moisture due to its hygroscopic nature.[4] | Store the compound in a desiccator. Handle in a low-humidity environment or a glove box. |
| Incomplete dissolution in aqueous buffers. | - Concentration exceeds solubility limit.- Insufficient mixing.- Low temperature of the solvent. | - Do not exceed the recommended concentration for the specific solvent (see table below).- Vortex or sonicate the solution to aid dissolution.[3]- Gentle warming (e.g., to 37°C) can improve solubility. |
| Precipitation observed after initial dissolution, especially in cell culture media. | - Interaction with components in complex media (e.g., calcium ions, proteins).- pH shift of the solution. | - Add the this compound solution to the media slowly while stirring.[6]- Ensure the final pH of the solution is within the optimal range for both the compound and your experimental system. |
| Solution appears cloudy or hazy. | Formation of fine, insoluble particles or aggregates. | - Centrifuge the solution at high speed to pellet any insoluble material.- Filter the solution through a 0.22 µm filter.[3] |
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~ 250 | [6] |
| Phosphate-Buffered Saline (PBS) | ~ 100 | [5] |
| Ethanol | ~ 25 | [7] |
| Methanol | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | ~ 20 | [7] |
| Acetone | Slightly soluble | [4] |
| Chloroform | Insoluble | [4] |
| Benzene | Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Solution of this compound for Cell Culture
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile conical tube.
-
Add the required volume of sterile PBS or cell culture medium to achieve the desired final concentration.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, place the tube in a 37°C water bath for 10-15 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For sterile applications, draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube.
-
Use the freshly prepared solution immediately or store appropriately.
Protocol 2: Surface Coating of Polystyrene Microparticles with this compound
This protocol describes a non-covalent coating method based on an ethanol-based procedure.[8]
Materials:
-
Polystyrene microparticles
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare a stock solution of this compound in absolute ethanol (e.g., 10 mg/mL).
-
Wash the polystyrene microparticles with deionized water by centrifuging and resuspending them three times to remove any preservatives.
-
Resuspend the washed microparticles in the this compound-ethanol solution.
-
Incubate the suspension for 1 hour at room temperature with gentle agitation.
-
Centrifuge the microparticles to pellet them and discard the supernatant.
-
Wash the coated microparticles three times with deionized water to remove any unbound this compound.
-
Resuspend the final coated microparticles in the desired buffer for your experiment.
Visualizing Key Processes
To aid in understanding the context of phosphorylcholine in cellular processes, the following diagrams illustrate a key biosynthetic pathway and a troubleshooting workflow.
Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis.[9]
Caption: Troubleshooting Workflow for this compound Solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103694271A - Preparation method of calcium this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Non-covalent phosphorylcholine coating reduces protein adsorption and phagocytic uptake of microparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phosphorylcholine Chloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of phosphorylcholine (B1220837) chloride in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphorylcholine chloride in cell culture?
A1: Phosphorylcholine is a key intermediate in the Kennedy pathway, the major route for the synthesis of phosphatidylcholine (PC).[1][2][3][4] PC is the most abundant phospholipid in mammalian cell membranes, comprising approximately 50% of the total phospholipid content.[4] Therefore, supplementing cell culture media with this compound can support cell membrane synthesis, which is crucial for cell growth, proliferation, and viability.
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. For HeLa cells, studies have investigated a dose-dependent effect of choline (B1196258) chloride (a related compound) at concentrations up to 40 mM.[5] In another study with CHO cells, enriching the feed medium with choline led to improved cell viability and monoclonal antibody titer.[6] A common approach for a new supplement is to perform a dose-response experiment with a broad range of concentrations, for example, from the low micromolar (µM) to the low millimolar (mM) range, to determine the optimal non-toxic concentration for your specific cell line.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration can be determined experimentally by performing a dose-response analysis. This involves treating your cells with a range of this compound concentrations and assessing cell viability and proliferation. A common method for this is the MTT assay, which measures the metabolic activity of viable cells.[7][8][9] The goal is to identify a concentration that provides the desired biological effect without causing significant cytotoxicity.
Q4: Are there any known cytotoxic effects of high concentrations of this compound?
A4: While phosphorylcholine is a natural metabolite, excessively high concentrations of any media supplement can have detrimental effects on cells due to factors like osmotic stress.[10][11] It is crucial to perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50), which is the concentration at which 50% of the cells are no longer viable. This will help you establish a safe and effective working concentration range.
Q5: How does this compound supplementation relate to the Kennedy pathway?
A5: this compound directly feeds into the Kennedy pathway. In this pathway, choline is first phosphorylated to form phosphocholine. This phosphocholine is then converted to CDP-choline, which finally combines with diacylglycerol to produce phosphatidylcholine, a vital component of cell membranes.[1][2][3][4] By providing an external source of phosphocholine, you can potentially enhance the rate of phosphatidylcholine synthesis, especially in rapidly dividing cells or under conditions of high metabolic demand.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased cell viability after supplementation | The concentration of this compound is too high and is causing cytotoxicity. | Perform a dose-response experiment, such as an MTT assay, to determine the IC50 value. Use concentrations well below the IC50 for your experiments.[7][8][9] |
| The cell line is particularly sensitive to changes in media osmolality. | When preparing your supplemented media, ensure that the addition of this compound does not significantly alter the final osmolality. If necessary, adjust the concentration of other media components to compensate.[10][11] | |
| No observable effect on cell proliferation | The concentration of this compound is too low to elicit a response. | Test a higher range of concentrations in your dose-response experiment. Ensure your assay is sensitive enough to detect small changes in proliferation. |
| The cell line may not have a high demand for exogenous phosphorylcholine under standard culture conditions. | Consider if your experimental conditions (e.g., high cell density, production of a secreted protein) might increase the demand for membrane synthesis, making the cells more responsive to supplementation.[6] | |
| Precipitate forms in the culture medium | The solubility limit of this compound in the media has been exceeded. | Ensure the this compound is fully dissolved in a small volume of sterile, pH-balanced buffer before adding it to the final culture medium. Prepare fresh stock solutions and filter-sterilize before use. |
| Interaction with other media components. | Prepare the supplemented medium and let it sit at the incubation temperature for a few hours to check for precipitate formation before adding it to the cells. | |
| Inconsistent results between experiments | Variability in the preparation of the this compound stock solution. | Prepare a large batch of the stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles. |
| General cell culture inconsistencies. | Ensure consistent cell seeding densities, passage numbers, and overall cell health for all experiments to minimize variability.[12] |
Quantitative Data Summary
The following table summarizes findings on the effects of choline supplementation on different cell lines. Note that data on direct supplementation with this compound is limited, and choline chloride data is presented as a relevant proxy.
| Cell Line | Compound | Concentration Range Tested | Observed Effect | Reference |
| HeLa | Choline Chloride | Up to 40 mM | Dose-dependent increase in alkaline phosphatase activity. | [5] |
| CHO | Choline (in feed medium) | Twofold and fourfold enrichment compared to baseline | Improved cell viability and a 16% increase in monoclonal antibody titer. | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) and the optimal non-toxic concentration range of this compound for a specific adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in sterile PBS or serum-free medium.
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., from 1 µM to 10 mM). Include a vehicle control (medium with no this compound).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of alkaline phosphatase activity in HeLa cells by choline chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a chemically defined platform fed-batch culture media for monoclonal antibody-producing CHO cell lines with optimized choline content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hyperosmolality in CHO cell culture: effects on the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8 Ways to Optimize Cell Cultures [vistalab.com]
Troubleshooting inconsistent results with phosphorylcholine chloride coatings
Welcome to the technical support center for phosphorylcholine (B1220837) chloride (PCC) coatings. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, high-quality results in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is phosphorylcholine chloride and why is it used for coatings?
This compound is a compound that mimics the structure of phospholipids (B1166683) found in cell membranes.[1][2] This biomimetic characteristic makes it an excellent material for creating biocompatible and bio-inert surfaces. PCC coatings are known to resist protein adsorption, prevent cell adhesion, and reduce the body's inflammatory response, making them ideal for medical devices, drug delivery systems, and other biomedical applications.[3][4]
Q2: What are the common methods for applying this compound coatings?
The most common methods for applying PCC coatings are spin-coating and dip-coating.[5][6] The choice of method depends on the substrate geometry, desired coating thickness, and uniformity. Both methods involve dissolving the PCC in a suitable solvent, applying it to the substrate, and then drying or annealing to form a stable film.
Q3: On which types of materials can this compound coatings be applied?
PCC coatings can be applied to a wide range of substrates, including:
Troubleshooting Inconsistent Coating Results
Inconsistent results with this compound coatings can arise from various factors in the experimental workflow. This guide addresses specific issues you might encounter.
Issue 1: Poor Adhesion or Delamination of the Coating
Q: My PCC coating is peeling or flaking off the substrate. What could be the cause?
A: Poor adhesion is often due to inadequate surface preparation or improper coating technique.[8]
Troubleshooting Steps:
-
Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic residues, dust, or other contaminants. The surface should be rendered hydrophilic to promote uniform spreading of the aqueous PCC solution.
-
Surface Activation: For certain substrates, a surface activation step, such as plasma treatment or chemical etching, may be necessary to introduce functional groups that can bond with the phosphorylcholine head groups.
-
Coating Thickness: An excessively thick coating can lead to internal stresses, causing it to crack and delaminate.[8] Try reducing the PCC concentration or adjusting the spin-coating/dip-coating parameters to achieve a thinner, more uniform layer.
-
Annealing/Curing: Insufficient annealing temperature or time can result in a poorly consolidated coating. Ensure that the annealing step is carried out according to the protocol to promote adhesion and stability.
Issue 2: Uneven or Non-Uniform Coating (Orange Peel Effect, Craters)
Q: The surface of my PCC coating is not smooth and shows an "orange peel" texture or craters. How can I fix this?
A: An uneven coating can be caused by several factors, including improper solution preparation, environmental conditions, and application technique.[9]
Troubleshooting Steps:
-
Solution Preparation: Ensure the this compound is completely dissolved in the solvent.[5] Any undissolved particles can act as nucleation sites for defects. Filtering the solution through a 0.2 µm filter before use is recommended.
-
Environmental Control: Perform the coating process in a clean, dust-free environment. High humidity can lead to moisture condensation on the substrate, causing pinholes or craters in the coating.[9]
-
Application Parameters:
-
Spin-Coating: Optimize the spin speed and acceleration. A slow start followed by a high-speed spin can help in achieving a more uniform film.
-
Dip-Coating: The withdrawal speed is a critical parameter. A slow, steady withdrawal rate is essential for a uniform coating.
-
-
Solvent Evaporation: If the solvent evaporates too quickly, it can lead to an uneven film. Consider using a solvent with a higher boiling point or performing the coating in a solvent-saturated atmosphere to slow down evaporation.
Issue 3: Inconsistent Biological Performance (e.g., Unexpected Cell Adhesion)
Q: My PCC-coated surface is not preventing cell adhesion as expected. What could be the reason?
A: Inconsistent biological performance can be linked to incomplete or patchy coating coverage, or contamination.
Troubleshooting Steps:
-
Verify Coating Presence and Uniformity: Use surface characterization techniques to confirm the presence and quality of the PCC coating.
-
Contact Angle Measurement: A PCC-coated surface should be significantly more hydrophilic than the uncoated substrate. An inconsistent contact angle across the surface indicates a non-uniform coating.[10]
-
X-ray Photoelectron Spectroscopy (XPS): This can confirm the elemental composition of the surface and the presence of phosphorus and nitrogen from the phosphorylcholine group.[7]
-
-
Check for Contamination: Ensure that the coated surfaces are not contaminated after the coating process. Handle the samples with clean tweezers and store them in a sterile, particle-free container.
-
Re-evaluate the Coating Protocol: A very thin or discontinuous coating may not be sufficient to completely mask the underlying substrate, leading to protein adsorption and subsequent cell adhesion in those areas. You may need to adjust the coating parameters to achieve a denser, more complete monolayer.
Experimental Protocols
Protocol 1: Spin-Coating of this compound on Silicon Wafer
-
Substrate Cleaning:
-
Sonicate the silicon wafer in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the wafer with a stream of nitrogen gas.
-
Treat the wafer with oxygen plasma for 5 minutes to create a hydrophilic surface.
-
-
Solution Preparation:
-
Spin-Coating:
-
Place the cleaned silicon wafer on the spin-coater chuck.
-
Dispense the PCC solution onto the center of the wafer.
-
Spin-coat at 5000 rpm for 60 seconds.[5]
-
-
Annealing:
-
Transfer the coated wafer to a hotplate.
-
Anneal at 100°C for 10 minutes.[5]
-
-
Characterization:
-
Measure the water contact angle to verify the hydrophilicity of the coating.
-
Use AFM to assess the surface roughness and uniformity.
-
Protocol 2: Dip-Coating of this compound on a Glass Slide
-
Substrate Cleaning:
-
Clean the glass slide with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.5 wt% solution of a phosphorylcholine-containing polymer (e.g., Lipidure®-CM) in ethanol.[1]
-
-
Dip-Coating:
-
Immerse the cleaned glass slide into the coating solution for 1 minute.[1]
-
Withdraw the slide at a slow, constant speed (e.g., 1 mm/s).
-
-
Drying:
-
Allow the coated slide to air-dry at room temperature or place it in an oven at 50°C for one hour.[1]
-
-
Characterization:
-
Visually inspect the slide for coating uniformity.
-
Perform XPS analysis to confirm the presence of the phosphorylcholine coating.
-
Data Presentation
Table 1: Typical Spin-Coating Parameters for this compound
| Parameter | Value | Reference |
| Substrate | SnO₂ film | [5] |
| Solvent | Deionized Water | [5] |
| Concentration | 1.0 mg/mL | [5] |
| Spin Speed | 5000 rpm | [5] |
| Annealing Temp. | 100 °C | [5] |
| Annealing Time | 10 min | [5] |
Table 2: Characterization Data for a PMB-Coated Suture
| Parameter | Non-Coated Suture | PMB-Coated Suture | Reference |
| Static Water Contact Angle | 38° | 31° | [2] |
| Max. Tensile Force | 170 N | 170 N | [2] |
Visualizations
Caption: A typical experimental workflow for applying and characterizing this compound coatings.
Caption: A troubleshooting decision tree for common issues with this compound coatings.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. ossila.com [ossila.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Interaction of phosphorylcholine with fibronectin coatings: the relationship between surface characterization and biological performances [frontiersin.org]
- 8. Coating Failure Troubleshooting [marvelcoatings.com]
- 9. keyco-powdercoating.com [keyco-powdercoating.com]
- 10. Surface modification by 2-methacryloyloxyethyl phosphorylcholine coupled to a photolabile linker for cell micropatterning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Phosphorylcholine Chloride-Functionalized Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals working with phosphorylcholine (B1220837) chloride-functionalized nanoparticles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: What makes phosphorylcholine chloride-functionalized nanoparticles prone to aggregation?
This compound-functionalized nanoparticles possess a zwitterionic surface, which generally provides excellent stability against aggregation, especially in high ionic strength solutions and biological media.[1][2] However, aggregation can still occur due to several factors:
-
Incomplete Surface Functionalization: If the nanoparticle surface is not fully covered with this compound, exposed areas can lead to van der Waals interactions and subsequent aggregation.[3]
-
pH Variations: The pH of the solution can influence the surface charge characteristics of the nanoparticles. At the isoelectric point (IEP), the net surface charge is zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[4][5]
-
High Ionic Strength: While generally stable in high salt concentrations, extremely high ionic strengths can screen the electrostatic repulsion between particles, potentially leading to aggregation.[6][7] The presence of divalent cations, such as Ca²⁺, can sometimes induce aggregation of phosphorylcholine-functionalized nanoparticles.[8][9]
-
Impurities from Synthesis: Residual reactants or byproducts from the synthesis and functionalization process can destabilize the nanoparticles.
-
Inappropriate Storage Conditions: Factors like temperature fluctuations, freeze-thaw cycles, and exposure to light can induce aggregation over time.[10][11]
Q2: How does pH affect the stability of this compound-functionalized nanoparticles?
The pH of the suspension is a critical factor in maintaining the stability of these nanoparticles. The phosphorylcholine headgroup is zwitterionic, meaning it has both a positive (quaternary ammonium) and a negative (phosphate) charge. The net charge on the nanoparticle surface can be influenced by the pH of the surrounding medium. If the pH approaches the isoelectric point (IEP) of the functionalized nanoparticles, the net surface charge will be close to zero. This minimizes electrostatic repulsion between the particles, making them susceptible to aggregation due to attractive van der Waals forces.[4][5] It is crucial to maintain the pH of the nanoparticle suspension in a range where the zeta potential is sufficiently high (typically > +30 mV or < -30 mV) to ensure colloidal stability.[12][13]
Q3: Can high salt concentrations cause my this compound-functionalized nanoparticles to aggregate?
Phosphorylcholine-functionalized nanoparticles are known for their excellent stability in high salt concentrations compared to charged nanoparticles.[1][14] This is because their primary stabilization mechanism is through a tightly bound hydration layer (steric hindrance) rather than just electrostatic repulsion.[2] However, at very high ionic strengths, the electrostatic component of their stability can be diminished due to charge screening effects, which could contribute to aggregation.[6][7] Additionally, the presence of specific ions, particularly divalent cations like Ca²⁺, has been shown to sometimes induce aggregation, potentially by forming bridges between the phosphate (B84403) groups of adjacent nanoparticles.[8][9]
Q4: What are the ideal storage conditions for my functionalized nanoparticles?
To ensure long-term stability and prevent aggregation, this compound-functionalized nanoparticles should be stored under the following conditions:
-
Temperature: Store at 2-8°C. Avoid freezing, as the formation of ice crystals can force nanoparticles together and cause irreversible aggregation.[11]
-
Dispersion Medium: Store as a stable colloidal suspension in a buffer of appropriate pH and low ionic strength.
-
Light: Protect from light by storing in amber vials or in the dark to prevent any potential photochemical degradation of the surface ligands.[10]
-
Contamination: Ensure the suspension is sterile or contains a bacteriostatic agent if it is to be stored for an extended period, as microbial growth can alter the solution chemistry and lead to aggregation.[10]
Troubleshooting Guides
Issue 1: Nanoparticles Aggregate Immediately After Functionalization
| Possible Cause | Troubleshooting Steps |
| Incomplete Surface Coverage | 1. Increase Ligand Concentration: Increase the molar ratio of this compound to the nanoparticle precursor during the functionalization reaction. 2. Extend Reaction Time: Allow the functionalization reaction to proceed for a longer duration to ensure complete surface coverage. 3. Optimize Reaction Temperature: Adjust the reaction temperature to enhance the kinetics of the functionalization process. |
| Incorrect pH | 1. Measure and Adjust pH: Before and after functionalization, measure the pH of the nanoparticle suspension. Adjust the pH to be far from the isoelectric point (IEP) to ensure sufficient electrostatic repulsion.[10] |
| Inappropriate Solvent | 1. Solvent Exchange: After functionalization, carefully exchange the solvent with a buffer that is known to promote the stability of your nanoparticles. This can be done via dialysis or gentle centrifugation and resuspension.[3] |
Issue 2: Aggregation Observed During Purification (Centrifugation/Dialysis)
| Possible Cause | Troubleshooting Steps |
| Excessive Centrifugal Force | 1. Optimize Centrifugation Parameters: Reduce the centrifugation speed and/or time. The goal is to pellet the nanoparticles without causing irreversible aggregation. This may require some optimization for your specific nanoparticles.[9] |
| Inappropriate Resuspension Buffer | 1. Use a Stabilizing Buffer: Resuspend the nanoparticle pellet in a buffer with a pH and ionic strength optimized for stability. A low ionic strength buffer is often a good starting point.[10] 2. Gentle Resuspension: Use gentle pipetting or a brief, low-power sonication to resuspend the pellet. Avoid vigorous vortexing. |
| Incorrect Dialysis Membrane MWCO | 1. Select Appropriate MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is large enough to allow for the removal of small molecule impurities but small enough to retain your nanoparticles.[8] |
Issue 3: Gradual Aggregation During Storage
| Possible Cause | Troubleshooting Steps |
| Ligand Desorption | 1. Covalent Attachment: If possible, use a functionalization strategy that forms a stable covalent bond between the this compound and the nanoparticle surface. |
| Suboptimal Storage Buffer | 1. Buffer Optimization: Re-evaluate the pH and ionic strength of your storage buffer. Perform a stability study by storing aliquots in different buffers to identify the optimal conditions. |
| Microbial Contamination | 1. Sterile Filtration: Filter the nanoparticle suspension through a 0.22 µm syringe filter if the particle size allows. 2. Add Preservative: If compatible with your downstream applications, add a bacteriostatic agent like sodium azide (B81097) (at a low concentration, e.g., 0.02%).[4] |
Quantitative Data Summary
The following tables summarize the expected impact of pH and ionic strength on the stability of zwitterionic nanoparticles, which can be considered analogous to this compound-functionalized nanoparticles.
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter
| pH | Zeta Potential (mV) (Typical Range for Zwitterionic Nanoparticles) | Hydrodynamic Diameter (nm) (Expected Trend) | Stability |
| 2.0-4.0 | +20 to +40 | Stable | Good |
| 4.0-6.0 | +5 to +20 | Increasing | Moderate |
| 6.0-8.0 | -5 to +5 (approaching IEP) | Significantly Increased (Aggregation) | Poor |
| 8.0-10.0 | -20 to -40 | Stable | Good |
Note: The exact isoelectric point (IEP) will depend on the specific nanoparticle core material and the density of the this compound functionalization.[15][16][17]
Table 2: Effect of Ionic Strength on Hydrodynamic Diameter
| Ionic Strength (mM NaCl) | Hydrodynamic Diameter (nm) (Expected Trend for Zwitterionic Nanoparticles) | Stability |
| 1 | Stable | Excellent |
| 10 | Stable | Excellent |
| 150 (Physiological) | Stable | Excellent |
| >500 | May show slight increase | Good to Moderate |
Note: Phosphorylcholine-functionalized nanoparticles are generally very stable across a wide range of ionic strengths due to the strong hydration layer.[18][19][20]
Experimental Protocols
Protocol 1: Purification of Nanoparticles by Dialysis
This protocol is for removing unreacted reagents and byproducts after functionalization.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 20 times smaller than the molecular weight of your nanoparticles but large enough to allow small molecule impurities to pass through (e.g., 10-20 kDa). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.[8]
-
Sample Loading: Load the nanoparticle suspension into the dialysis tubing or cassette and seal it securely, leaving some space for potential volume changes.
-
Dialysis Setup: Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). The buffer should be stirred gently with a magnetic stir bar.[8]
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours, then change the dialysis buffer. Repeat the buffer exchange at least 3-4 times over 24-48 hours to ensure complete removal of impurities.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer and recover the purified nanoparticle suspension.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.
-
Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in an appropriate buffer to a suitable concentration for DLS measurement. The buffer should be filtered through a 0.22 µm filter to remove any dust particles.[7]
-
Instrument Setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index, and the measurement temperature.
-
Measurement: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the set temperature. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: The software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (typically < 0.2) indicates a monodisperse sample, while a high PDI suggests aggregation or a broad size distribution.[21][22]
Protocol 3: Visualization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle size, morphology, and aggregation state.
-
Grid Preparation: Place a drop of the dilute nanoparticle suspension onto a carbon-coated TEM grid. Allow the nanoparticles to adsorb to the grid for a few minutes.[1][14]
-
Wicking: Carefully wick away the excess liquid from the edge of the grid using filter paper.
-
Staining (Optional): For better contrast, especially for organic nanoparticles, a negative staining step with a solution like uranyl acetate (B1210297) may be performed.
-
Drying: Allow the grid to air dry completely before inserting it into the TEM.
-
Imaging: Acquire images at different magnifications to assess the overall size distribution and look for the presence of aggregates.[23][24]
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: General workflow for nanoparticle purification.
References
- 1. microscopyinnovations.com [microscopyinnovations.com]
- 2. microscopyinnovations.com [microscopyinnovations.com]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. quora.com [quora.com]
- 6. Dynamic Light Scattering Techniques for Nanoparticle Sizing [eureka.patsnap.com]
- 7. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. wyatt.com [wyatt.com]
- 22. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
Long-term stability of phosphorylcholine chloride in physiological conditions
Welcome to the technical support center for phosphorylcholine (B1220837) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of phosphorylcholine chloride in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in physiological buffers like PBS at 37°C?
A1: this compound is chemically very stable in aqueous solutions under physiological conditions (pH ~7.4, 37°C). Its zwitterionic (betaine) structure contributes to a high resistance to non-enzymatic hydrolysis.[1] Under more extreme acidic conditions (1 M HCl at 100°C), only 15% hydrolysis was observed after five hours, suggesting that in standard physiological buffers, degradation over the course of typical experiments is likely to be negligible.[1]
Q2: What are the potential degradation products of this compound?
A2: The primary potential degradation products from the hydrolysis of the phosphate (B84403) ester bond are choline (B1196258) and inorganic phosphate. However, as mentioned in Q1, this reaction is very slow under physiological conditions without enzymatic activity.
Q3: I am seeing a decrease in this compound concentration in my experiment. What could be the cause?
A3: If you observe a decrease in this compound concentration, it is most likely due to enzymatic degradation rather than chemical hydrolysis. Contamination of your sample with phosphatases (e.g., from cell lysates, serum, or microbial contamination) can lead to rapid hydrolysis.[1] Ensure all your reagents and labware are sterile and consider adding a phosphatase inhibitor if working with biological samples.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. For short-term storage, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q5: How can I quantify the concentration of this compound and its potential degradation products?
A5: Several analytical methods can be used. High-Performance Liquid Chromatography (HPLC) coupled with a charged aerosol detector (CAD) or mass spectrometry (MS) is a common and sensitive method. Specific enzymatic assays followed by colorimetric or fluorometric detection can also be used to quantify choline and phosphate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of this compound in my assay. | 1. Enzymatic contamination: Presence of phosphatases in your sample or reagents. 2. Microbial contamination: Growth of microorganisms that can metabolize phosphorylcholine. 3. Adsorption to surfaces: The compound may adsorb to certain types of plasticware. | 1. Work in sterile conditions: Use sterile buffers, pipette tips, and tubes. Filter-sterilize your final working solution. If working with biological matrices, consider adding a broad-spectrum phosphatase inhibitor cocktail. 2. Ensure sterility: Check for any signs of microbial growth in your solutions. 3. Use low-protein-binding labware: This can minimize non-specific adsorption. |
| Inconsistent results between experimental repeats. | 1. Inaccurate pipetting: Due to the viscosity of concentrated stock solutions. 2. Incomplete dissolution: The compound may not be fully dissolved in the buffer. 3. Variability in biological samples: Different batches of serum or cell lysates can have varying levels of enzymatic activity. | 1. Calibrate pipettes regularly: Ensure accurate dispensing of solutions. For viscous solutions, consider reverse pipetting. 2. Ensure complete dissolution: Vortex or sonicate briefly to ensure the compound is fully dissolved before making further dilutions. 3. Standardize biological samples: If possible, use the same batch of serum or lysate for a set of experiments. Always include appropriate controls. |
| Difficulty in detecting this compound or its degradation products. | 1. Low concentration: The concentration of the analyte may be below the detection limit of your analytical method. 2. Matrix effects: Components in your sample (e.g., salts, proteins) may interfere with the detection. | 1. Optimize your analytical method: Consider concentrating your sample or using a more sensitive detection method (e.g., LC-MS/MS). 2. Sample preparation: Perform a sample cleanup step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances. |
Quantitative Stability Data
While specific long-term stability data for this compound in physiological buffer at 37°C is not extensively published due to its high stability, the following table summarizes its stability under forced degradation conditions.
| Condition | Time | Degradation (%) | Reference |
| 1 M HCl at 100°C | 5 hours | ~15% | [1] |
| Refluxing with Barium Hydroxide | 4 hours | 100% | [1] |
This data highlights the robustness of this compound to non-enzymatic hydrolysis.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in PBS
This protocol outlines a general method to assess the stability of this compound in Phosphate Buffered Saline (PBS).
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator at 37°C
-
HPLC-MS or other suitable analytical instrument
Procedure:
-
Prepare a stock solution of this compound in sterile PBS at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution to the final desired concentration (e.g., 100 µg/mL) in sterile PBS in multiple sterile, low-protein-binding microcentrifuge tubes.
-
Immediately take a sample from one tube for analysis (Time 0).
-
Incubate the remaining tubes at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Analyze the samples using a validated analytical method to determine the concentration of this compound.
-
Plot the concentration of this compound versus time to assess its stability.
Protocol 2: Quantification of Choline and Phosphate
This protocol describes a general approach to quantify the potential degradation products of this compound.
Materials:
-
Sample containing potentially degraded this compound
-
Choline and phosphate standards
-
Commercially available choline and phosphate assay kits (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial assay kits.
-
Prepare a standard curve for both choline and phosphate using the provided standards.
-
Add your experimental samples to the appropriate wells of the microplate.
-
Add the kit reagents and incubate as instructed.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculate the concentration of choline and phosphate in your samples by comparing the readings to the standard curve.
Visualizations
Caption: Potential (slow) hydrolysis pathway of phosphorylcholine.
Caption: General workflow for assessing in vitro stability.
References
How to avoid degradation of phosphorylcholine chloride during synthesis
Welcome to the Technical Support Center for the synthesis of phosphorylcholine (B1220837) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis and purification of high-quality phosphorylcholine chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for this compound:
-
Route 1: Direct Phosphorylation of Choline (B1196258) Chloride: This is the most common method and involves the reaction of choline chloride with a phosphorylating agent. Common phosphorylating agents include phosphorus oxychloride (POCl₃), phosphoric acid (H₃PO₄), and polyphosphoric acid. This method is straightforward but can present challenges in controlling side reactions and purification.
-
Route 2: Ring-Opening of a Cyclic Intermediate: This method involves the synthesis of an intermediate, 2-chloro-2-oxo-1,3,2-dioxaphospholane, from phosphorus oxychloride and ethylene (B1197577) glycol. This intermediate is then reacted with trimethylamine (B31210) to yield this compound.[1] This route can offer better control over the reaction and potentially higher purity.
Q2: What are the main causes of this compound degradation during synthesis?
A2: The primary cause of degradation is hydrolysis . The phosphate (B84403) ester bond in this compound is susceptible to cleavage by water, especially under alkaline conditions.[2] Elevated temperatures can also accelerate this degradation. Careful control of pH and temperature throughout the synthesis and purification process is crucial.
Q3: What is the "dibasic acid esters impurity" and how can I avoid it?
A3: The "dibasic acid esters impurity" refers to a condensation byproduct that can form when using phosphoric acid as the phosphorylating agent.[3] It is believed to be a diester where two molecules of choline chloride react with one molecule of phosphoric acid. To minimize its formation, it is recommended to use an excess of the phosphorylating agent and carefully control the reaction temperature and time.[4]
Q4: My reaction yield is consistently low. What are the common causes?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time, incorrect temperature, or improper stoichiometry of reactants can lead to an incomplete conversion of starting materials.
-
Degradation of the product: As mentioned, hydrolysis is a major issue. Ensure all reagents and solvents are anhydrous and that the pH is controlled, especially during workup.
-
Losses during purification: this compound is highly polar and water-soluble, which can make extraction and purification challenging. Significant product loss can occur during these steps.
-
Side reactions: The formation of byproducts, such as the dibasic acid esters, consumes starting materials and reduces the yield of the desired product.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is hygroscopic and susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, preferably -20°C, to minimize degradation.[5]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS analysis shows primarily unreacted starting materials. | 1. Inactive phosphorylating agent: Phosphorus oxychloride can degrade upon exposure to moisture. 2. Insufficient reaction temperature: The reaction may be too slow at the current temperature. 3. Poor solubility of choline chloride: Choline chloride has limited solubility in many organic solvents.[6] | 1. Use freshly opened or properly stored phosphorus oxychloride. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. If using an organic solvent, consider adding a small, controlled amount of a co-solvent like water to aid solubility, but be mindful of the potential for hydrolysis.[7] |
| Reaction stalls after initial product formation. | Inhibition by byproducts: The accumulation of byproducts, such as HCl when using POCl₃, can inhibit the reaction. | If using POCl₃, consider performing the reaction in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the generated HCl. |
Problem 2: Product Degradation
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of choline and phosphoric acid detected by NMR or LC-MS. | Hydrolysis of this compound. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. 2. Use anhydrous solvents and reagents. 3. During workup, maintain a neutral or slightly acidic pH. Avoid basic conditions as hydrolysis is rapid at high pH.[2] |
| Product discoloration (yellowing or browning). | Thermal degradation or side reactions at elevated temperatures. | 1. Conduct the reaction at the lowest effective temperature. 2. Minimize the duration of any high-temperature steps, such as solvent removal. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. |
Problem 3: Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in separating the product from unreacted choline chloride. | High polarity and water solubility of both compounds. | 1. Ion-exchange chromatography: This is a highly effective method for separating the charged this compound from the uncharged or differently charged impurities.[8] 2. Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method.[9] |
| Presence of the "dibasic acid esters impurity". | Formation of diester byproducts during phosphorylation with phosphoric acid. | 1. Chromatographic separation: A silica (B1680970) gel column with a polar eluent system (e.g., a gradient of methanol (B129727) in chloroform) may separate the desired monoester from the diester. 2. Optimize reaction conditions: Use an excess of the phosphorylating agent to favor the formation of the monoester. |
Stability of this compound
The stability of this compound is highly dependent on pH and temperature. The following table summarizes its stability under various conditions.
| Condition | pH | Temperature | Stability | Notes |
| Acidic | 1 M HCl | 100°C | Relatively stable | Only 15% hydrolysis after 5 hours.[2] |
| Neutral | ~7 | Room Temperature | Moderately stable | Hydrolysis can occur over extended periods, especially in the presence of moisture. |
| Alkaline | Refluxing Ba(OH)₂ | High | Unstable | Complete hydrolysis occurs within 4 hours.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Phosphorylation
This protocol is a general guideline for the synthesis of this compound using phosphorus oxychloride.
Materials:
-
Choline chloride (dried under vacuum)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous chloroform (B151607) (or other suitable anhydrous solvent)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve choline chloride in a minimal amount of anhydrous chloroform. A small, controlled amount of deionized water may be cautiously added to aid dissolution if necessary, though this should be minimized to prevent hydrolysis of POCl₃.[6][7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the stirred solution. An excess of POCl₃ is typically used.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Once the reaction is complete, cautiously quench the reaction by adding it to ice-cold deionized water to hydrolyze any unreacted POCl₃.
-
Separate the aqueous layer containing the product.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous solution containing this compound can then be used for further purification steps, such as ion-exchange chromatography or conversion to a salt for crystallization.
Protocol 2: Purification by Ion-Exchange Chromatography
Materials:
-
Crude aqueous solution of this compound
-
Cation exchange resin (e.g., Dowex 50W)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (for elution)
Procedure:
-
Prepare a column with the cation exchange resin and equilibrate it with deionized water.
-
Load the crude aqueous solution of this compound onto the column.
-
Wash the column with deionized water to remove any uncharged impurities.
-
Elute the this compound from the column using a gradient of ammonium hydroxide solution.
-
Collect the fractions and monitor them for the presence of the product using a suitable analytical technique (e.g., TLC with a phosphate-specific stain or LC-MS).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Synthesis Workflow: Direct Phosphorylation
Caption: Workflow for the direct phosphorylation of choline chloride.
Degradation Pathway: Hydrolysis
Caption: The primary degradation pathway of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. CN103694271A - Preparation method of calcium this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and characterization of phosphocholine chloride-based three-component deep eutectic solvent: application in dispersive liquid-liquid microextraction for determination of organothiophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103936785B - A kind of preparation method of phosphoryl chloride choline calcium salt tetrahydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of phosphorylcholine from this compound calcium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104892664A - Method for preparing phosphocholine chloride calcium salt tetrahydrate - Google Patents [patents.google.com]
Improving the efficiency of phosphorylcholine chloride grafting on surfaces
Technical Support Center: Phosphorylcholine (B1220837) Chloride Surface Grafting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the efficiency of phosphorylcholine chloride grafting on surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during phosphorylcholine grafting experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Graft Density | 1. Inefficient Initiator Immobilization: Incomplete surface activation, low initiator concentration, or short reaction time.[1] 2. Catalyst Deactivation (for ATRP): Presence of oxygen or other impurities that deactivate the catalyst.[2] 3. Insufficient Monomer Concentration: Depletion of monomer near the surface. 4. Inadequate UV Exposure (for Photo-induced Polymerization): Insufficient UV dose or inappropriate wavelength. | 1. Optimize Initiator Immobilization: Ensure thorough surface cleaning and activation. Increase initiator concentration and/or reaction time. Characterize the initiator-modified surface before polymerization. 2. Deoxygenate the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or purging with an inert gas (e.g., argon, nitrogen) to remove oxygen.[3] 3. Increase Monomer Concentration: Use a higher initial monomer concentration or a larger volume of the reaction solution. 4. Optimize UV Exposure: Increase UV irradiation time or intensity. Ensure the UV lamp has the correct wavelength for the photoinitiator being used. |
| Non-uniform Coating | 1. Uneven Initiator Distribution: Inhomogeneous application of the initiator solution. 2. Inconsistent Reaction Conditions: Temperature gradients or poor mixing of the reaction solution. 3. Surface Contamination: Presence of dust, oils, or other contaminants on the substrate. | 1. Ensure Uniform Initiator Application: Use techniques like spin-coating or dip-coating for even initiator deposition. 2. Maintain Consistent Reaction Conditions: Use a temperature-controlled reaction vessel with continuous stirring. 3. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the substrate before initiator immobilization. |
| Poor Adhesion/Delamination of the Coating | 1. Weak Covalent Bonding: Incomplete reaction between the initiator and the substrate.[4] 2. High Internal Stress in the Polymer Layer: Thick polymer brushes can lead to high stress and delamination.[5] 3. Incompatible Substrate and Polymer: Mismatch in the surface energies of the substrate and the grafted polymer. | 1. Optimize Initiator-Substrate Reaction: Ensure appropriate reaction conditions (temperature, time, catalyst) for covalent bond formation. 2. Control Polymer Layer Thickness: Reduce polymerization time or monomer concentration to grow thinner, less stressed polymer brushes. 3. Use an Adhesion Promoter: Apply a primer layer that is compatible with both the substrate and the phosphorylcholine polymer. |
| High Protein Adsorption Despite Grafting | 1. Low Graft Density: Insufficiently dense polymer brushes may not effectively prevent protein access to the underlying substrate.[6] 2. Contamination of the Grafted Surface: Adsorption of impurities from the environment or handling. 3. Denaturation of the Polymer: Harsh cleaning or storage conditions can damage the phosphorylcholine groups. | 1. Increase Graft Density: Optimize the grafting parameters as described above. 2. Proper Handling and Storage: Handle grafted surfaces with clean instruments in a clean environment. Store in a sealed container under appropriate conditions (e.g., in a desiccator or under an inert atmosphere). 3. Use Mild Cleaning Procedures: If cleaning is necessary, use gentle methods like rinsing with ultrapure water or a mild buffer. |
Frequently Asked Questions (FAQs)
1. What is the expected water contact angle for a successfully grafted phosphorylcholine surface?
A successfully grafted phosphorylcholine surface should be highly hydrophilic. The static water contact angle is expected to decrease significantly compared to the unmodified substrate. For example, a polydimethylsiloxane (B3030410) (PDMS) surface with a static water contact angle of 115° can see a decrease to 25° after grafting with poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC).[7]
2. How can I confirm the presence of phosphorylcholine on the surface?
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the elemental composition of the surface. The presence of phosphorus (P 2p) and nitrogen (N 1s) peaks in the XPS spectrum is a strong indicator of successful phosphorylcholine grafting.[8] Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be used to identify the characteristic vibrational bands of the phosphorylcholine group.[9]
3. What is the typical thickness of a grafted phosphorylcholine layer?
The thickness of the grafted layer can be controlled by the polymerization time and other reaction conditions. For instance, using surface-initiated atom transfer radical polymerization (SI-ATRP), a pMPC layer with a thickness of 4.6 nm has been achieved.[8] Ellipsometry is a common technique for measuring the thickness of thin polymer films.[10]
4. Can I reuse the catalyst in an ATRP reaction?
While it is possible to recover and reuse the catalyst, its activity may decrease with each cycle. It is generally recommended to use fresh catalyst for each reaction to ensure reproducibility and high efficiency.
5. How does the grafting density affect the anti-biofouling properties of the surface?
Higher grafting densities generally lead to better anti-biofouling properties. A dense layer of phosphorylcholine polymer chains creates a hydrated barrier that effectively prevents proteins and cells from adsorbing to the surface.[6]
Quantitative Data Summary
| Parameter | Grafting Method | Substrate | Value | Reference |
| Graft Density | AGET ATRP | Gold | 1.27 chains/nm² | [8] |
| Layer Thickness | AGET ATRP | Gold | 4.6 nm | [8] |
| Static Water Contact Angle | Photo-induced Polymerization | PDMS | 25° (decreased from 115°) | [7] |
| Protein Adsorption Reduction | Photo-induced Polymerization | PDMS | 50-75% reduction | [7] |
Experimental Protocols
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)
This protocol describes the "grafting-from" approach for growing pMPC brushes from a surface.
a. Substrate Preparation and Initiator Immobilization (Example with Gold Substrate):
-
Clean the gold substrate by sonication in acetone, followed by ethanol (B145695), and finally ultrapure water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Immerse the cleaned substrate in a solution of a disulfide-containing ATRP initiator (e.g., bis[2-(2-bromoisobutyryloxy)undecyl] disulfide) in ethanol overnight to form a self-assembled monolayer (SAM).[8]
-
Rinse the substrate with ethanol and dry under nitrogen.
b. SI-ATRP Procedure:
-
Prepare the polymerization solution in a Schlenk flask under an inert atmosphere (e.g., argon).
-
The solution should contain the MPC monomer, a ligand (e.g., Tris(2-pyridylmethyl)amine - TPMA), a copper(II) bromide (Cu(II)Br₂) catalyst, and a suitable solvent (e.g., a mixture of methanol (B129727) and water).[2]
-
Add a reducing agent (e.g., ascorbic acid for Activators Generated by Electron Transfer - AGET ATRP) to generate the active Cu(I) catalyst.[8]
-
Place the initiator-modified substrate into the polymerization solution.
-
Allow the polymerization to proceed for the desired time at a controlled temperature. The polymerization time will influence the final thickness of the polymer brush.
-
Remove the substrate from the solution and rinse thoroughly with a good solvent for the polymer (e.g., ethanol) to remove any non-grafted polymer.
-
Dry the grafted substrate under a stream of nitrogen.
Photo-induced Graft Polymerization of MPC
This protocol provides a method for grafting pMPC from a surface using UV irradiation.
a. Substrate Preparation and Photoinitiator Application:
-
Clean the substrate as described in the SI-ATRP protocol.
-
Apply a photoinitiator (e.g., benzophenone) to the substrate surface. This can be done by dip-coating or spin-coating from a solution of the photoinitiator in a volatile solvent like acetone.[11]
-
Allow the solvent to evaporate completely.
b. Photopolymerization Procedure:
-
Prepare an aqueous solution of the MPC monomer.
-
Place the photoinitiator-coated substrate in the monomer solution in a suitable reaction vessel.
-
Expose the substrate to UV light of an appropriate wavelength (e.g., 254 nm) for a specific duration.[12] The irradiation time will determine the graft density and layer thickness.
-
After irradiation, remove the substrate and wash it extensively with ultrapure water to remove any unreacted monomer and non-grafted polymer.
-
Dry the pMPC-grafted substrate under a stream of nitrogen.
Visualizations
Caption: Workflow for Surface-Initiated ATRP of Phosphorylcholine.
Caption: Troubleshooting Logic for Low Grafting Efficiency.
References
- 1. XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment–Polymer Antenna Complexes Using a Gas Cluster Ion Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Adsorption on Nano- and Microparticles: Dependence on Morphological and Physicochemical Properties of Particles and Effect on Particle–Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinduced graft polymerization of 2-methacryloyloxyethyl phosphorylcholine on polyethylene membrane surface for obtaining blood cell adhesion resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of grafted phosphorylcholine polymer layers as specific recognition ligands for C-reactive protein focused on grafting density and thickness to achieve highly sensitive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity concerns with phosphorylcholine-based polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorylcholine-based polymers. The information addresses common cytotoxicity concerns and offers solutions to issues that may be encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Are phosphorylcholine-based polymers generally considered cytotoxic?
A1: No, phosphorylcholine (B1220837) (PC)-based polymers, such as those containing 2-methacryloyloxyethyl phosphorylcholine (MPC), are widely regarded as highly biocompatible.[1][2] Their biomimetic structure, which mimics the surface of red blood cell membranes, contributes to their excellent safety profile.[1][3] This structure helps to prevent protein adsorption and reduce inflammatory responses, which are often precursors to cytotoxic effects.[4][5]
Q2: What are the common applications of phosphorylcholine-based polymers where cytotoxicity is a critical consideration?
A2: The non-toxic nature of PC-based polymers makes them suitable for a variety of sensitive applications, including:
-
Medical Device Coatings: To improve the biocompatibility of implants, stents, and catheters.[2][6][7]
-
Drug Delivery Systems: As nanoparticle coatings to enhance stability and circulation time while minimizing toxicity.[8][9]
-
Ophthalmic Solutions: In artificial tears and contact lens solutions due to their tolerability on ocular surface cells.[10][11]
-
Cosmetics: As ingredients in skin care products.[12]
Q3: Can the physicochemical properties of PC-based polymers influence their cytotoxicity?
A3: Yes, certain modifications to PC-based polymers can alter their interaction with cells and potentially lead to cytotoxic responses. For instance, the introduction of a cationic charge to a PC polymer has been shown to increase protein adsorption and cell adhesion, which could trigger an inflammatory response in some applications.[5] The length of the polymer chains and the nature of co-polymers can also influence the biological response.[8]
Q4: Are there any known signaling pathways affected by phosphorylcholine-based materials?
A4: While generally inert, the constituent parts of some PC-based formulations could have biological activity. For example, phosphatidylcholine itself is a substrate for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cell proliferation and apoptosis through the generation of second messengers like diacylglycerol (DAG) and phosphocholine.[13] This is a more significant consideration for lipid-based nanoparticles than for crosslinked polymer coatings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cytotoxic evaluation of phosphorylcholine-based polymers.
Issue 1: Unexpectedly High Cytotoxicity in an In-Vitro Assay
| Possible Cause | Troubleshooting Step |
| Residual Solvents or Monomers | Ensure the polymer has been thoroughly purified to remove any unreacted monomers or residual solvents from the synthesis process. For example, isopropyl alcohol (IPA) used as a cleaning agent can leave residues and cause cytotoxicity.[14] A final rinse with sterile water may be necessary.[14] |
| Contamination | Verify the sterility of the polymer solution and all reagents used in the assay. Endotoxin contamination can elicit a strong cytotoxic and inflammatory response. |
| Incorrect Assay Selection | Some natural products can interfere with colorimetric assays like MTT by directly reducing the tetrazolium salts. If your formulation contains such components, consider using a non-colorimetric assay like an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
| Polymer Aggregation | Ensure the polymer is fully dissolved and stable in the cell culture medium. Aggregates can lead to uneven exposure and localized high concentrations, causing cell death. |
| High Polymer Concentration | Test a wider range of polymer concentrations, including much lower doses. Even biocompatible materials can exhibit toxicity at very high concentrations. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers are plated in each well.[15] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are prone to evaporation and can concentrate the test material.[15] Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.[15] |
| Compound Precipitation | Visually inspect the wells after adding the polymer to ensure it has not precipitated. If precipitation occurs, consider using a different solvent or a solubilizing agent that is compatible with your cells.[15] |
| Polymer Instability | Prepare fresh polymer solutions for each experiment to avoid degradation.[15] |
Issue 3: Low Cytotoxicity In-Vitro but Adverse Effects In-Vivo
| Possible Cause | Troubleshooting Step |
| Protein Corona Formation | In a biological fluid, proteins can adsorb to the surface of nanoparticles, forming a "protein corona" that alters their interaction with cells and tissues.[16][17] While PC-based polymers are known to reduce protein adsorption, the specific composition of the corona can influence in-vivo fate.[16][17] |
| Biodistribution and Organ Accumulation | Nanoparticles can accumulate in certain organs, such as the liver and spleen.[16][17] High local concentrations can lead to toxicity that was not predicted by in-vitro models. Conduct biodistribution studies to determine the in-vivo fate of the polymer or nanoparticle. |
Quantitative Data Summary
The following tables summarize cytotoxicity data for various phosphorylcholine-based polymers from the literature.
Table 1: In-Vitro Cytotoxicity of Phosphorylcholine-Based Polymers
| Polymer/Product | Cell Line(s) | Assay | Concentration | Cell Viability (%) | Reference |
| Poly(MPC-co-n-butyl methacrylate) | MBT-2 (mouse bladder cancer) | LDH | Up to 5% | No cytotoxicity observed | [12] |
| Poly(MPC-co-n-butyl methacrylate) | MCF-7, SK-BR-3, MX-1 (human breast cancer) | MTT | Not stated | No growth inhibition | [12] |
| MPC-containing eye drops (0.1% Lipidure-PMB) | SIRC, BCE C/D-1b, RC-1 (corneal), Chang (conjunctival) | MTT, Neutral Red | Undiluted, 2-fold, 10-fold dilutions | > 80% | [10][11] |
| DOX-loaded PCL-ss-PMPC micelles | HeLa | MTT | Various | Dose-dependent decrease | [8] |
Table 2: In-Vivo Toxicity of Phosphorylcholine-Based Polymers
| Polymer/Product | Animal Model | Administration Route | Dose | Observation | Reference |
| Poly(MPC-co-n-butyl methacrylate) | BALB/cA nude mice with human breast tumor fragments | Intraperitoneal | 50 mg/kg and 200 mg/kg over 2 weeks | No mortalities observed | [12] |
| MPC-co-PENAO coated nanoparticles | Not Specified | Intravenous | Not Specified | Accumulation in the liver after 1 hour | [16][17] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the phosphorylcholine-based polymer in cell culture medium. Remove the old medium from the wells and add the polymer-containing medium. Include untreated and vehicle-only controls.[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.[15]
Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Membrane Integrity
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Use the controls provided in the kit (e.g., a positive control of lysed cells) to calculate the percentage of cytotoxicity.
Visualizations
Caption: Workflow for assessing and troubleshooting in-vitro cytotoxicity of PC-based polymers.
Caption: Potential signaling pathway activation by phosphatidylcholine.
Caption: Factors influencing the biocompatibility of phosphorylcholine-based polymers.
References
- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]
- 2. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatible surfaces using methacryloylphosphorylcholine laurylmethacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of copolymer component on the properties of phosphorylcholine micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Cytotoxicity assays of new artificial tears containing 2-methacryloyloxyethyl phosphorylcholine polymer for ocular surface cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- 13. Mitogenic Effects of Phosphatidylcholine Nanoparticles on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Direct Comparison of Poly(ethylene glycol) and Phosphorylcholine Drug-Loaded Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Minimizing leaching of phosphorylcholine chloride from coated medical devices
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the leaching of phosphorylcholine (B1220837) (PC) chloride from coated medical devices. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the stability and performance of your phosphorylcholine-coated medical devices.
Issue 1: Suspected Coating Leaching or Delamination
-
Symptoms:
-
Loss of expected biocompatibility (e.g., increased protein adsorption, cell adhesion, or thrombogenicity).
-
Visible flaking or changes in the surface appearance of the device.
-
Inconsistent performance between batches of coated devices.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Physical Adsorption Instead of Covalent Bonding | Physically adsorbed coatings are less stable and prone to leaching.[1] It is crucial to use a coating method that ensures strong, covalent bonding between the phosphorylcholine polymer and the device surface.[2] |
| Inadequate Surface Preparation | The substrate surface must be properly cleaned and activated to ensure uniform and strong adhesion of the coating. Refer to your specific substrate and coating polymer protocols for appropriate pre-treatment steps. |
| Incompatible Polymer Composition | The composition of the PC copolymer can significantly affect its stability. For example, incorporating monomers like n-butyl methacrylate (B99206) (BMA) or 3-trimethoxysilylpropyl methacrylate (TSMA) can enhance coating stability and adhesion.[3][4] |
| Harsh Environmental Conditions | Exposure to aggressive solvents, extreme pH, or high temperatures can degrade the coating.[4] Review the chemical compatibility of your specific PC polymer and ensure that experimental conditions are within the recommended limits. |
Issue 2: Inconsistent Anti-Fouling Performance
-
Symptoms:
-
Variable levels of protein adsorption or cell adhesion on coated surfaces.
-
Unexpected bacterial adhesion or biofilm formation.[3]
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Non-Uniform Coating Thickness | Inconsistent coating application can lead to areas with insufficient PC coverage. Optimize your coating process (e.g., dip-coating, spin-coating) to ensure a uniform and complete layer. |
| Contamination of the Coated Surface | Post-coating contamination can mask the phosphorylcholine groups and compromise performance. Handle coated devices in a clean environment and use appropriate sterile techniques. |
| Degradation of the Coating | Long-term exposure to oxidative environments can degrade some polymer backbones.[1] If long-term stability is required, ensure your chosen polymer system is designed for such applications. |
Logical Workflow for Troubleshooting Leaching
The following diagram outlines a systematic approach to troubleshooting suspected leaching from a PC-coated medical device.
Caption: Troubleshooting workflow for investigating coating leaching.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for preventing phosphorylcholine leaching?
A1: The most critical factor is the method of immobilization. Covalently bonding the phosphorylcholine polymer to the device surface is far more effective at preventing leaching than simple physical adsorption.[1] Physical adsorption relies on weaker forces, making the coating susceptible to removal when exposed to physiological fluids or mechanical stress.
Q2: How can I improve the stability of my phosphorylcholine coating?
A2: To enhance stability, consider the following strategies:
-
Use Covalent Bonding: Employ a chemistry that creates covalent bonds between the polymer and the substrate.
-
Incorporate Crosslinkers: A crosslinked polymer network can improve the mechanical and chemical robustness of the coating.
-
Use Intermediate Bonding Layers: Applying an intermediate layer, such as polydopamine, can improve adhesion between the substrate and the PC polymer.[1]
-
Optimize Polymer Composition: Copolymers that include hydrophobic or reactive monomers can improve adhesion and overall coating stability. For instance, poly(MPC-co-n-butyl methacrylate) (PMB) is designed for its ability to form a stable thin film.[3]
Q3: Can the underlying material of my device affect coating stability?
A3: Yes, the substrate material (e.g., metal, ceramic, polymer) is very important. The surface chemistry of the substrate must be compatible with the chosen immobilization strategy. Many substrates require surface activation (e.g., plasma treatment, chemical etching) to introduce the necessary functional groups for covalent bonding.
Q4: How does the environment (e.g., pH, temperature, flow rate) affect leaching?
A4: The stability of the coating can be sensitive to environmental conditions. For example, immersion in certain solvents like 90% ethanol (B145695) or 1% SDS solution has been shown to be resisted by stable coatings, but less robust coatings may degrade.[4] High shear stress in high-flow environments, such as in heart valves, can also challenge the mechanical stability of the coating, making strong interfacial adhesion critical.[1]
Q5: How can I confirm that my device is properly coated?
A5: Several surface analysis techniques can be used to confirm the presence and quality of the coating:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of phosphorus and nitrogen from the phosphorylcholine group on the surface.
-
Contact Angle Goniometry: A properly coated surface should be highly hydrophilic. A low water contact angle is a good indicator of a successful PC coating.
-
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): Can be used to visualize the coating's morphology and uniformity.
Data on Coating Stability Enhancement
While specific leaching rates are highly dependent on the experimental setup, the following table summarizes key strategies and their qualitative impact on coating stability.
| Strategy | Description | Expected Impact on Stability |
| Covalent Bonding | Chemically attaching the PC polymer to the substrate. | High: Significantly reduces leaching compared to physical adsorption.[1] |
| Physical Adsorption | Relying on hydrophobic or electrostatic interactions for adhesion. | Low: Prone to delamination and leaching, especially in long-term applications.[1] |
| Copolymerization | Incorporating hydrophobic or reactive monomers (e.g., BMA, TSMA) into the PC polymer backbone. | High: Enhances adhesion to the substrate and improves the overall robustness of the coating film.[3][4] |
| Use of Intermediate Layers | Applying a primer layer like polydopamine to the substrate before PC polymer coating. | High: Improves the interfacial adhesion between the substrate and the coating.[1] |
| Crosslinking | Creating a network structure within the polymer coating. | High: Increases the mechanical and chemical stability of the coating.[1] |
Experimental Protocols
Protocol 1: Quantification of Leached Phosphorylcholine (Colorimetric Assay)
This protocol provides a general method for detecting leached phosphorylcholine in an immersion solution using a commercially available colorimetric assay kit.
-
Objective: To quantify the concentration of PC-containing molecules that have leached from a coated device into a solution over time.
-
Principle: The assay uses an enzyme-coupled reaction. Phospholipase D hydrolyzes phosphorylcholine to release choline (B1196258). Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with a colorimetric probe to generate a signal (e.g., absorbance at 570 nm) that is proportional to the amount of PC in the sample.
-
Materials:
-
Phosphorylcholine Assay Kit (Colorimetric/Fluorometric)
-
PC-coated medical device and uncoated control device
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, non-binding containers (e.g., polypropylene (B1209903) tubes)
-
Microplate reader
-
Incubator
-
-
Procedure:
-
Sample Incubation:
-
Place the PC-coated device and an uncoated control device into separate sterile containers.
-
Add a defined volume of PBS to each container, ensuring the devices are fully submerged. The volume should be chosen based on the expected leaching and the detection range of the assay kit.
-
Incubate the containers under conditions that simulate the intended use (e.g., 37°C with gentle agitation) for a series of time points (e.g., 1, 3, 7, 14, and 30 days).
-
-
Sample Collection:
-
At each time point, carefully collect an aliquot of the incubation solution (leachate) from each container for analysis.
-
Replenish the containers with fresh PBS to continue the leaching study if desired.
-
-
Assay Preparation:
-
Prepare the PC standards and assay reagents according to the kit manufacturer's instructions.
-
Prepare a standard curve by creating a serial dilution of the PC standard.
-
-
Measurement:
-
Add the standards, leachate samples, and a PBS blank to a 96-well plate.
-
Add the reaction mix from the kit to each well.
-
Incubate the plate as per the kit's protocol (e.g., 60 minutes at 37°C).
-
Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. PC concentration).
-
Use the standard curve to determine the concentration of PC in the leachate samples from both the coated and control devices. The concentration from the control device serves as the background.
-
-
Protocol 2: Assessment of Coating Stability via Contact Angle Measurement
-
Objective: To qualitatively assess the stability of the hydrophilic PC coating by measuring changes in surface wettability over time.
-
Principle: Phosphorylcholine coatings are highly hydrophilic. A stable coating will maintain a low water contact angle. An increase in the contact angle over time suggests coating degradation or delamination, exposing the more hydrophobic underlying substrate.
-
Materials:
-
Contact Angle Goniometer
-
PC-coated device
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-purity deionized water
-
Incubator
-
-
Procedure:
-
Baseline Measurement (Time 0):
-
Gently rinse a new, dry PC-coated device with deionized water and dry it with a stream of nitrogen gas.
-
Place the device on the goniometer stage.
-
Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Measure the static contact angle immediately. Repeat in at least three different locations on the surface to ensure consistency.
-
-
Accelerated Aging:
-
Immerse the measured device in PBS in a sterile container.
-
Incubate at 37°C for a series of time points (e.g., 1, 7, 14, 30 days).
-
-
Time-Point Measurements:
-
At each time point, remove the device from the PBS.
-
Gently rinse the device with deionized water to remove any salt residues and dry carefully with nitrogen gas.
-
Repeat the contact angle measurements as described in step 1.
-
-
Data Analysis:
-
Plot the average contact angle versus the incubation time.
-
A stable coating should show minimal to no increase in the water contact angle over the duration of the experiment. A significant increase indicates a loss of surface hydrophilicity, likely due to coating instability.
-
-
Experimental Workflow for Leaching Quantification
The diagram below illustrates the standard workflow for conducting an in vitro leaching experiment.
Caption: Experimental workflow for quantifying phosphorylcholine leaching.
References
- 1. A Review of Anticoagulant Surface Modification Strategies for Blood-Contacting Materials: From Inertness to Bioinspired and Biointegration | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Methacryloyloxyethyl Phosphorylcholine Polymer Coating Inhibits Bacterial Adhesion and Biofilm Formation on a Suture: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of the Phosphorylcholine Polymer Coating of a Polymethylpentene Hollow Fiber Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the biocompatibility of phosphorylcholine chloride and polyethylene glycol (PEG)
An Objective Comparison of Phosphorylcholine (B1220837) and Polyethylene (B3416737) Glycol Biocompatibility for Medical Applications
In the pursuit of developing advanced medical devices and drug delivery systems, the interface between a synthetic material and a biological environment is of paramount importance. Phosphorylcholine (PC) and polyethylene glycol (PEG) have emerged as two of the most effective and widely utilized biomaterials for enhancing biocompatibility. Both are employed to create "stealth" surfaces that resist biological fouling, thereby improving device performance and longevity. This guide provides a detailed, evidence-based comparison of their biocompatibility, focusing on protein adsorption, cytotoxicity, inflammatory response, and in vivo performance.
Comparative Analysis of Biocompatibility Metrics
The biocompatibility of a material is determined by a complex series of interactions with its biological surroundings. Key quantitative measures, including protein adsorption, cell viability, and inflammatory reactions, provide a basis for objective comparison.
Table 1: Protein Adsorption on Phosphorylcholine vs. PEG Surfaces
Protein adsorption is the initial event that occurs when a foreign material is introduced into the body, influencing all subsequent biological responses.[1] Both PC and PEG are known to significantly reduce protein adsorption compared to unmodified surfaces.[2][3][4]
| Protein | Phosphorylcholine (PC) Surface | Polyethylene Glycol (PEG) Surface | Reference(s) |
| Bovine Serum Albumin (BSA) | Reduced by 59-66% compared to unmodified hydrogel.[5] | Significantly less protein adsorption compared to uncovered surfaces.[3] | [3][5] |
| Lysozyme | Reduced by 73-74% compared to unmodified hydrogel.[5] | Adsorption is dependent on PEG chain density, with higher densities leading to lower adsorption.[6] | [5][6] |
| Fibrinogen | Low adsorption, which is crucial for blood-contacting devices.[6] | Adsorption is generally low but can be influenced by PEG architecture.[6] | [6] |
| General Plasma Proteins | Surfaces coated with PC polymers demonstrate resistance to the adsorption of plasma proteins.[2] | PEGylation is a common strategy to confer resistance to the adsorption of plasma proteins.[2] | [2] |
Note: Direct comparative values vary based on the specific polymer formulation, substrate, and experimental conditions.
Table 2: Cytotoxicity Profile
Cytotoxicity assays are crucial for determining whether a material is toxic to living cells. Both PC and PEG generally exhibit excellent cytocompatibility.
| Assay Type | Phosphorylcholine (PC) | Polyethylene Glycol (PEG) | Reference(s) |
| MTT Assay | Nanoparticles coated with 2-methacryloyloxyethyl phosphorylcholine (MPC) showed minimal impact on cell viability.[7] | Low molecular weight PEGs (e.g., PEG 200, 300, 400) can exhibit significant cytotoxicity at high concentrations, while higher molecular weight PEGs are generally less toxic.[8][9] | [7][8][9] |
| LDH Assay | Generally considered non-toxic with low lactate (B86563) dehydrogenase (LDH) release, indicating good membrane integrity.[10][11] | High molecular weight PEGs are considered to have a favorable safety profile and low toxicity.[8] | [8][10][11] |
Table 3: Inflammatory and In Vivo Response
The in vivo response, particularly the foreign body response (FBR), is a critical determinant of a biomaterial's long-term success. The FBR is characterized by inflammation and the formation of a fibrotic capsule around the implant.[12]
| Parameter | Phosphorylcholine (PC) Coating | Polyethylene Glycol (PEG) Coating | Reference(s) |
| Macrophage Adhesion | PC surfaces are known to reduce inflammatory cell adhesion.[13] | Zwitterionic-PEG hydrogels can modulate macrophage adhesion in a stiffness-dependent manner.[14] | [13][14] |
| In Vivo Inflammatory Response | PC-coated stents did not elicit an adverse inflammatory response in porcine coronary arteries up to 12 weeks post-implantation.[15][16] | PEG hydrogels can elicit a chronic inflammatory response in vivo.[14] PEG-coated surfaces can still lead to cell and tissue deposition after implantation.[17] | [14][15][16][17] |
| Neointimal Thickness (Stents) | No significant difference in intimal thickness was observed between PC-coated and non-coated stents at 4 and 12 weeks.[15][16] | Often used in drug-eluting stents to improve biocompatibility.[18] | [15][16][18] |
| Endothelialization | PC-coated and non-coated stents were equally well endothelialized (91% vs 92%) after 5 days in a porcine model.[15][16] | Can be a component of scaffolds designed to promote osteogenesis in bone tissue engineering.[19] | [15][16][19] |
Experimental Methodologies
The data presented above is derived from a variety of standardized experimental protocols designed to assess the biocompatibility of materials.
Protocol 1: Protein Adsorption Assay
This protocol quantifies the amount of protein that adheres to a material's surface.
-
Material Preparation: The test materials (PC-coated, PEG-coated, and control surfaces) are cut into standardized sizes and sterilized.
-
Protein Incubation: The materials are incubated in a solution containing a known concentration of a specific protein (e.g., BSA, fibrinogen) for a set period (e.g., 1-2 hours) at 37°C.[20]
-
Rinsing: After incubation, the surfaces are gently rinsed with a buffer solution (e.g., Phosphate Buffered Saline) to remove any loosely bound protein.[20]
-
Quantification: The adsorbed protein is eluted from the surface using a detergent solution (e.g., Sodium Dodecyl Sulfate). The concentration of the eluted protein is then determined using a colorimetric assay such as the Micro-BCA or Bradford protein assay, which is read by a spectrophotometer.[21] Alternatively, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to quantify the protein layer without elution.[22][23]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric test that measures the metabolic activity of cells as an indicator of their viability.[11]
-
Cell Seeding: A specific type of cell (e.g., fibroblasts, endothelial cells) is seeded into the wells of a 96-well culture plate and allowed to attach overnight.
-
Material Exposure: The test materials are either placed directly onto the cell layer (direct contact test) or an extract from the material is added to the cell culture medium (indirect test).[11]
-
Incubation: The cells are incubated with the material or its extract for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Quantification: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured with a spectrophotometer. Higher absorbance corresponds to higher cell viability.
Protocol 3: In Vitro Inflammatory Response Assay
This assay evaluates how a material interacts with immune cells, typically macrophages.
-
Macrophage Culture: Macrophage cells (e.g., from a cell line like RAW 264.7 or primary monocytes) are cultured directly on the surface of the test materials.[24]
-
Incubation and Stimulation: The cells are incubated for a period to allow for adhesion and response. Sometimes, an inflammatory stimulant like Lipopolysaccharide (LPS) is added to simulate an inflammatory environment.[12]
-
Analysis of Cell Adhesion: The number of adherent macrophages on each surface is quantified using microscopy.
-
Cytokine Measurement: The culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[12][24]
-
Cell Polarization Analysis: The expression of cell surface markers associated with different macrophage activation states (e.g., pro-inflammatory M1 vs. anti-inflammatory M2) can be analyzed using techniques like flow cytometry or immunofluorescence.[25]
Visualizing Workflows and Biological Pathways
Diagrams created using the DOT language help to illustrate the complex processes involved in biocompatibility testing and the biological responses to materials.
Caption: Experimental workflow for assessing biomaterial biocompatibility.
Caption: Simplified signaling pathway of the Foreign Body Response.
Caption: Logical comparison of key biocompatibility attributes.
Conclusion
Both phosphorylcholine and polyethylene glycol are highly effective at improving the biocompatibility of materials by creating surfaces that resist protein adsorption and subsequent biological cascades.
-
Phosphorylcholine (PC) , as a biomimetic material that mimics the natural cell membrane, demonstrates exceptionally low protein adsorption and has been shown in numerous studies to elicit a minimal inflammatory response in vivo.[1][15][16] Its zwitterionic nature creates a tightly bound hydration layer that acts as a barrier to protein adhesion.[5]
-
Polyethylene Glycol (PEG) is a widely used, versatile polymer that provides biocompatibility through its hydrophilic nature and the steric hindrance provided by its flexible polymer chains.[2][18] While highly effective, its performance can be more sensitive to architectural parameters like chain length and density, and some studies have noted the potential for a chronic inflammatory response.[6][14] Furthermore, concerns exist regarding the potential for accumulation of high molecular weight, non-biodegradable PEG in the body.[26]
References
- 1. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Comparison of Poly(ethylene glycol) and Phosphorylcholine Drug-Loaded Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.brighton.ac.uk [research.brighton.ac.uk]
- 14. Zwitterionic PEG-PC hydrogels modulate the foreign body response in a modulus-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatibility of phosphorylcholine coated stents in normal porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. hydromer.com [hydromer.com]
- 19. Long-term in vivo effect of PEG bone tissue engineering scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental characterization of adsorbed protein orientation, conformation, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]
- 23. Controlling Experimental Parameters to Improve Characterization of Biomaterial Fouling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Modelling of macrophage responses to biomaterials in vitro: state-of-the-art and the need for the improvement [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zwitterionic Polymers for Antifouling Surfaces: Phosphorylcholine Chloride vs. The Alternatives
For researchers, scientists, and drug development professionals seeking to minimize biofouling, the choice of surface coating is critical. This guide provides an objective comparison of phosphorylcholine (B1220837) (PC)-based polymers against other common zwitterionic polymers, such as sulfobetaine (B10348) (SB) and carboxybetaine (CB), for the creation of antifouling surfaces. The information presented is supported by experimental data to aid in the selection of the most appropriate material for your specific application.
Zwitterionic polymers have emerged as a leading class of materials for preventing nonspecific protein adsorption, cell adhesion, and bacterial attachment, collectively known as biofouling. Their unique chemical structure, which contains an equal number of positive and negative charges within the same monomer unit, allows them to tightly bind water molecules, forming a robust hydration layer. This layer acts as a physical and energetic barrier, preventing foulants from adhering to the surface.[1][2]
Among the various zwitterionic polymers, those based on phosphorylcholine (PC) have garnered significant attention due to their biomimetic nature, as the PC headgroup is a major component of cell membranes. This guide will delve into a comparative analysis of PC-based polymers, specifically those derived from phosphorylcholine chloride, against other widely used zwitterionic polymers like poly(sulfobetaine methacrylate) (pSBMA) and poly(carboxybetaine methacrylate) (pCBMA).
Performance Comparison of Zwitterionic Polymers
The antifouling efficacy of a surface is primarily evaluated based on its ability to resist protein adsorption, cell adhesion, and bacterial attachment. The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different zwitterionic polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Protein Adsorption on Various Zwitterionic Polymer Surfaces
| Polymer Coating | Substrate | Protein | Protein Adsorption (ng/cm²) | Reference |
| Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) | Gold | Fibrinogen | < 5 | [3] |
| Poly(sulfobetaine methacrylate) (pSBMA) | Gold | Fibrinogen | < 0.3 | [3] |
| Poly(carboxybetaine methacrylate) (pCBMA) | Glass | Fibrinogen | Not specified, but significant reduction | [4] |
| Uncoated | Gold | Fibrinogen | ~1000 | [3] |
| Poly(sulfobetaine methacrylate) (PSB) | Silicon Wafer | Plasma Protein | 0.03 ± 1.02 | [5] |
| Polydopamine-Poly(sulfobetaine methacrylate) (PDA-PSB) | Silicon Wafer | Plasma Protein | 0.53 ± 0.93 | [5] |
| Bare Silicon Wafer | Silicon Wafer | Plasma Protein | 5.22 ± 0.42 | [5] |
Table 2: Comparison of Cell Adhesion on Various Zwitterionic Polymer Surfaces
| Polymer Coating | Substrate | Cell Type | Cell Density (cells/mm²) | Reference |
| Poly(sulfobetaine methacrylate) (pSBMA) | Polydimethylsiloxane (PDMS) | Macrophage | Reduced by 30-fold vs. uncoated | [6] |
| Poly(carboxybetaine methacrylate) (pCBMA) | Polydimethylsiloxane (PDMS) | Macrophage | Reduced by 30-fold vs. uncoated | [6] |
| Uncoated | Polydimethylsiloxane (PDMS) | Macrophage | Not specified | [6] |
| Poly(sulfobetaine methacrylate) (PSB) | Silicon Wafer | 3T3 Fibroblast | Significantly less than bare wafer | [5] |
| Polydopamine-Poly(sulfobetaine methacrylate) (PDA-PSB) | Silicon Wafer | 3T3 Fibroblast | Significantly less than bare wafer | [5] |
| Bare Silicon Wafer | Silicon Wafer | 3T3 Fibroblast | 260 ± 83 | [5] |
Table 3: Comparison of Bacterial Attachment on Various Zwitterionic Polymer Surfaces
| Polymer Coating | Substrate | Bacterial Strain | Attachment (CFU/mL or cells/cm²) | Reference |
| Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC) | Polydimethylsiloxane (PDMS) | E. coli | 2 x 10³ CFU/mL (after 72h) | [7] |
| Poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC) | Polydimethylsiloxane (PDMS) | S. aureus | 3 x 10² CFU/mL (after 72h) | [7] |
| Uncoated | Polydimethylsiloxane (PDMS) | E. coli | 56 x 10⁶ CFU/mL (after 72h) | [7] |
| Uncoated | Polydimethylsiloxane (PDMS) | S. aureus | 29 x 10⁶ CFU/mL (after 72h) | [7] |
| Poly(sulfobetaine methacrylate) (pSBMA) | Glass | P. aeruginosa | Significantly reduced vs. uncoated | [3] |
| Sulfobetaine Silane (SBS) | Glass | P. aeruginosa | ~5000 cells/cm² (at 15 min) | [8] |
| Uncoated | Glass | P. aeruginosa | ~8000 cells/cm² (at 15 min) | [8] |
Mechanism of Antifouling
The primary mechanism by which zwitterionic polymers prevent biofouling is through the formation of a tightly bound hydration layer on the surface. This is a result of the strong electrostatic interactions between the zwitterionic groups and water molecules. This hydration layer creates a physical barrier that prevents proteins, cells, and bacteria from making direct contact with the underlying substrate. The energy required to displace these water molecules is significant, making adsorption of foulants thermodynamically unfavorable.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of antifouling surfaces. Below are representative methodologies for the synthesis of zwitterionic polymer coatings and for assessing their antifouling performance.
Synthesis of Zwitterionic Polymer Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a versatile technique for grafting well-defined polymer chains from a surface, creating a dense "brush-like" architecture that is highly effective for antifouling applications.
Detailed Protocol for SI-ATRP of Poly(sulfobetaine methacrylate) (pSBMA) from a Silicon Wafer:
-
Substrate Preparation: Silicon wafers are cleaned by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) and then dried under a stream of nitrogen. The surface is then activated by oxygen plasma treatment to generate hydroxyl groups.
-
Initiator Immobilization: The cleaned wafers are immersed in a solution of an ATRP initiator, such as (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide, in an anhydrous solvent (e.g., toluene) to form a self-assembled monolayer of the initiator on the surface.
-
Polymerization: The initiator-coated wafers are placed in a reaction vessel with the zwitterionic monomer (e.g., sulfobetaine methacrylate), a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., 2,2'-bipyridyl) in a suitable solvent (e.g., a mixture of methanol (B129727) and water). The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature for a set duration to control the polymer brush length.
-
Washing: After polymerization, the wafers are thoroughly washed with solvents (e.g., ethanol and water) to remove any non-grafted polymer and residual catalyst.
-
Characterization: The thickness, roughness, and chemical composition of the grafted polymer brushes are characterized using techniques such as ellipsometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS).
Protein Adsorption Assay
This assay quantifies the amount of protein that adsorbs to a surface.
-
Surface Preparation: The zwitterionic-coated and control surfaces are placed in a multi-well plate.
-
Protein Incubation: A solution of a model protein, such as fibrinogen or bovine serum albumin (BSA), at a known concentration in a buffer (e.g., phosphate-buffered saline, PBS) is added to each well and incubated for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Washing: The surfaces are gently washed with buffer to remove any loosely bound protein.
-
Quantification: The amount of adsorbed protein is quantified using a suitable technique. Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes an antibody specific to the adsorbed protein, which is conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Measures the change in frequency and dissipation of a quartz crystal sensor as protein adsorbs, allowing for real-time, label-free quantification.
-
Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the sensor surface upon protein adsorption.
-
Bacterial Adhesion Assay
This assay measures the number of bacteria that attach to a surface.
-
Bacterial Culture: A bacterial strain of interest (e.g., Escherichia coli or Staphylococcus aureus) is grown in a suitable culture medium to a specific optical density.
-
Surface Incubation: The zwitterionic-coated and control surfaces are exposed to the bacterial suspension for a defined period (e.g., 24 hours) under controlled conditions (e.g., temperature and agitation).
-
Washing: The surfaces are rinsed with a sterile buffer to remove non-adherent bacteria.
-
Quantification: The number of adherent bacteria is determined using one of the following methods:
-
Colony Forming Unit (CFU) Counting: Adherent bacteria are detached from the surface (e.g., by sonication or vortexing), serially diluted, and plated on agar (B569324) plates. The number of colonies that grow after incubation is counted to determine the initial number of viable adherent bacteria.
-
Fluorescence Microscopy: Adherent bacteria are stained with a fluorescent dye (e.g., DAPI or SYTO 9) and visualized using a fluorescence microscope. The number of bacteria can be counted from the images.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the adherent bacteria on the surface.[9]
-
Conclusion
Both phosphorylcholine-based polymers and other zwitterionic polymers like pSBMA and pCBMA demonstrate excellent antifouling properties. The choice of polymer will often depend on the specific application, the substrate to be coated, and the desired synthesis method. Phosphorylcholine-based polymers offer the advantage of being biomimetic, which can be beneficial in certain biomedical applications. However, pSBMA and pCBMA have also shown extremely low levels of protein and cell adhesion in numerous studies.
The data presented in this guide highlights the significant reduction in biofouling achieved with zwitterionic polymer coatings compared to uncoated surfaces. For researchers and professionals in drug development and biomedical device design, the implementation of these advanced materials offers a promising strategy to enhance the performance, longevity, and biocompatibility of their products. The provided experimental protocols serve as a starting point for the in-house evaluation and selection of the optimal antifouling surface for your needs.
References
- 1. kinampark.com [kinampark.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of Bacterial Adhesion and Biofilm Formation on Zwitterionic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zwitterionic carboxybetaine polymer surfaces and their resistance to long-term biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifouling and Mechanical Properties of Photografted Zwitterionic Hydrogel Thin-Film Coatings Depend on the Cross-Link Density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl Phosphorylcholine)/Polydimethylsiloxane Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Frontiers | The Use of Zwitterionic Methylmethacrylat Coated Silicone Inhibits Bacterial Adhesion and Biofilm Formation of Staphylococcus aureus [frontiersin.org]
Phosphorylcholine Chloride vs. Other Carriers: A Comparative Guide to Drug Delivery Efficacy
In the landscape of advanced drug delivery, the choice of a carrier system is paramount to the therapeutic efficacy and safety of a drug. Phosphorylcholine (B1220837) (PC)-based carriers, particularly those utilizing polymers of 2-methacryloyloxyethyl phosphorylcholine (MPC), have emerged as a promising biomimetic alternative to conventional carriers like polyethylene (B3416737) glycol (PEG). This guide provides a comprehensive comparison of the efficacy of phosphorylcholine chloride-based systems against other common drug delivery carriers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Advantage of Biomimicry: Phosphorylcholine's Zwitterionic Nature
Phosphorylcholine is a key component of cell membranes, lending it exceptional biocompatibility. Its zwitterionic structure, containing both a positive quaternary ammonium (B1175870) group and a negative phosphate (B84403) group, strongly binds water molecules. This creates a tight hydration layer that effectively prevents nonspecific protein adsorption—a primary trigger for immune response and rapid clearance from the bloodstream. This "stealth" property is crucial for enhancing the circulation time of nanomedicines, allowing them to reach their target site.
Quantitative Comparison of Carrier Performance
The following tables summarize key performance metrics for drug delivery systems based on phosphorylcholine and other common carriers, focusing on the widely used anticancer drug, Doxorubicin (B1662922) (DOX).
Table 1: Physicochemical Properties and Drug Loading
| Carrier Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (DLC %) | Encapsulation Efficiency (EE %) | Reference |
| PMPC Nanogel | Doxorubicin | < 200 | < 0.1 | Not Reported | Not Reported | [1] |
| PEG-PLGA NP | Doxorubicin | ~130 | Not Reported | ~5% (w/w) | Not Reported | [2] |
| PEG-PLA NP | Doxorubicin | 130 - 180 | < 0.2 | ~11% (w/w) | ~53% (w/w) | [3] |
| PLGA NP | Doxorubicin | ~230 | Not Reported | ~5% (w/w) | Not Reported | [4] |
Note: Data for PMPC and PEG-PLGA/PLA are from different studies and represent typical reported values. A direct head-to-head comparison in a single study was not available.
Table 2: In Vitro Drug Release and Biocompatibility
| Carrier Type | Drug | Release Profile | Biocompatibility (Cell Viability) | Hemolysis | Reference |
| PMPC Nanogel | Doxorubicin | <15% leakage at pH 7.4 (24h); >80% release in reductive env. (24h) | Nontoxic (blank nanogels) on A549 cells | Not Reported | [1] |
| PEG-PLGA NP | Doxorubicin | pH-dependent; faster release at acidic pH (e.g., pH 5.0 vs 7.4) | Unloaded NPs are generally non-toxic | Not Reported | [1][5][6] |
| PEGylated Liposomes | N/A | N/A | Not Reported | Negligible at relevant concentrations | [7][8] |
| Conventional Liposomes (PC head group) | N/A | N/A | Not Reported | Negligible at relevant concentrations | [7][8] |
In Vivo Efficacy and Biodistribution
While in vitro data provides valuable insights, in vivo performance is the ultimate test of a drug delivery system. Studies comparing phosphorylcholine-based carriers to the gold-standard, PEGylated carriers, have revealed important differences in their biological fate.
In a direct comparison using nanoparticles loaded with the anticancer drug PENAO, both MPC-coated and PEG-coated particles showed similar sizes (76-85 nm). However, their in vivo biodistribution differed dramatically. After one hour, the majority of the MPC-coated nanoparticles accumulated in the liver, suggesting that while being biocompatible, this specific formulation did not achieve the same level of stealthiness as its PEGylated counterpart and was cleared by the reticuloendothelial system (RES).
Conversely, other studies with PEGylated PLGA nanoparticles loaded with doxorubicin have demonstrated prolonged circulation times, with approximately 40% of the initial dose remaining in the serum after 24 hours, a significant improvement over non-PEGylated particles.[2] This extended circulation is critical for allowing the nanoparticles to accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.
Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are summarized methodologies for the key experiments cited in this guide.
Preparation of Nanoparticles
-
Poly(MPC)-based Nanogels (via Reflux Precipitation Polymerization): MPC monomer, a cross-linker (e.g., N,N'-cystaminebis(acrylamide)), and an initiator are dissolved in a solvent (e.g., water/ethanol mixture). The solution is degassed and heated under reflux for a specified time (e.g., 24 hours). The resulting nanogel suspension is then purified, typically by dialysis against deionized water, to remove unreacted monomers and initiator, followed by lyophilization. Doxorubicin can be loaded during polymerization.[1]
-
PEG-PLGA Nanoparticles (via Emulsion-Solvent Evaporation): PLGA and the drug (e.g., Doxorubicin) are dissolved in an organic solvent like dichloromethane (B109758) (DCM). This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) using sonication to form an oil-in-water (o/w) emulsion. The organic solvent is then evaporated under stirring, causing the nanoparticles to harden. The nanoparticles are collected by centrifugation, washed, and lyophilized.[1][8]
Determination of Drug Loading and Encapsulation Efficiency
-
A known amount of drug-loaded nanoparticles is dissolved in a suitable solvent to break the particles and release the drug.
-
The amount of encapsulated drug is quantified using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Drug Loading Content (DLC %) is calculated as: (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100%
-
Encapsulation Efficiency (EE %) is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100%[3]
In Vitro Drug Release Assay (Dialysis Method)
-
A known amount of drug-loaded nanoparticle suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles.
-
The sealed dialysis bag is submerged in a release buffer (e.g., PBS at pH 7.4 and pH 5.5) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release buffer are withdrawn, and the amount of released drug is quantified by UV-Vis or fluorescence spectroscopy.
-
An equal volume of fresh buffer is added back to maintain sink conditions.
-
The cumulative percentage of drug release is plotted against time.[5][6]
Cytotoxicity Assessment (MTT Assay)
-
Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then incubated with various concentrations of the blank nanoparticles, drug-loaded nanoparticles, and free drug solution for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader (e.g., at 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.[1]
Conclusion
Phosphorylcholine-based carriers offer a compelling, biomimetic platform for drug delivery, characterized by excellent biocompatibility. Their zwitterionic nature provides a robust mechanism for resisting protein adsorption, a key factor in evading the immune system.
However, current evidence suggests a nuanced picture when compared to the established standard of PEGylation. While PC-based systems demonstrate low toxicity and stimuli-responsive release, their in vivo performance, particularly concerning circulation time and RES avoidance, may not yet surpass that of well-optimized PEGylated systems for all formulations. The choice of carrier is highly dependent on the specific drug, the target disease, and the desired release profile. PEGylated carriers, such as PEG-PLGA, remain a benchmark due to their proven ability to extend circulation and facilitate passive tumor targeting.[2] Future advancements in the design of PC-based copolymers may yet bridge this gap, potentially offering a superior alternative with reduced immunogenicity concerns that are beginning to emerge for PEG. For drug development professionals, a careful, data-driven evaluation of both carrier types is crucial for optimizing therapeutic outcomes.
References
- 1. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Doxorubicin-loaded poly (lactic-co-glycolic acid) nanoparticles coated with chitosan/alginate by layer by layer technology for antitumor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-loaded poly (lactic-co-glycolic acid) nanoparticles coated with chitosan/alginate by layer by layer technology for antitumor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Phosphorylcholine Chloride in Minimizing Protein Adsorption: A Comparative Analysis
For researchers, scientists, and drug development professionals, the challenge of non-specific protein adsorption to biomaterials and drug delivery systems is a persistent hurdle. This phenomenon can lead to reduced efficacy, immunogenic responses, and inaccurate diagnostic results. Phosphorylcholine (B1220837) chloride (PCC), a biomimetic material mimicking the outer leaflet of red blood cell membranes, has emerged as a promising solution. This guide provides a comprehensive comparison of PCC with other common anti-fouling agents, supported by experimental data and detailed protocols to validate its efficacy in reducing protein adsorption.
Phosphorylcholine and its derivatives are known to create a tightly bound hydration layer on surfaces, which acts as a physical and energetic barrier to prevent protein adhesion.[1][2] This "stealth" property is crucial for applications ranging from medical implants and biosensors to nanoparticle-based drug delivery systems.[3][4]
Performance Comparison: Phosphorylcholine Chloride vs. Alternatives
To objectively assess the performance of phosphorylcholine-based coatings, a comparison with other widely used anti-fouling materials is essential. The following table summarizes quantitative data from various studies, highlighting the effectiveness of different surface modifications in reducing the adsorption of common proteins like bovine serum albumin (BSA) and lysozyme.
| Surface Coating | Protein | Adsorbed Protein (mg/m²) | % Reduction in Adsorption | Measurement Technique |
| Uncoated Silica | Bovine Serum Albumin (BSA) | 2.0 | - | Spectroscopic Ellipsometry |
| Phosphorylcholine Polymer | Bovine Serum Albumin (BSA) | < 0.5 | > 75% | Spectroscopic Ellipsometry |
| Uncoated Silica | Lysozyme | 3.5 | - | Spectroscopic Ellipsometry |
| Phosphorylcholine Polymer | Lysozyme | ~ 0.5 | ~ 85% | Spectroscopic Ellipsometry |
| Unmodified Hydrogel | Bovine Serum Albumin (BSA) | - | - | - |
| MPC-Functionalized Hydrogel | Bovine Serum Albumin (BSA) | - | 59% - 66% | - |
| Unmodified Hydrogel | Lysozyme | - | - | - |
| MPC-Functionalized Hydrogel | Lysozyme | - | 73% - 74% | - |
| Bare Iron Oxide Nanoparticles | Human Serum Albumin (HSA) | - | - | - |
| Brushed Polyethylene (B3416737) Glycol (bPEG) | Human Serum Albumin (HSA) | - | 61% | - |
| Brushed Phosphorylcholine (bPC) | Human Serum Albumin (HSA) | - | 66% | - |
Note: MPC (2-methacryloyloxyethyl phosphorylcholine) is a common monomer used to create phosphorylcholine-based polymers.[1] The data clearly indicates that surfaces modified with phosphorylcholine exhibit a significant reduction in protein adsorption compared to uncoated surfaces.[1][5] Studies have shown that phosphorylcholine can be even more effective than the widely used polyethylene glycol (PEG) in certain applications.[3] The zwitterionic nature of phosphorylcholine, with its equal positive and negative charges, contributes to its excellent hydration capacity and subsequent resistance to protein fouling.[1][6]
Experimental Protocols for Validation
Accurate and reproducible quantification of protein adsorption is paramount for validating the efficacy of any surface modification. The following are detailed protocols for three commonly employed techniques: Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties on a sensor surface in real-time.[7][8]
Protocol:
-
Sensor Preparation:
-
Baseline Establishment:
-
Protein Adsorption:
-
Rinsing:
-
Switch back to the protein-free buffer to remove any loosely bound protein.[10] The remaining frequency shift represents the irreversibly adsorbed protein layer.
-
-
Data Analysis:
-
Use the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling to quantify the adsorbed mass per unit area from the frequency change.
-
Surface Plasmon Resonance (SPR)
SPR is another label-free, real-time technique that detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of adsorbed molecules.[11][12]
Protocol:
-
Sensor Chip Preparation:
-
System Equilibration:
-
Flow a running buffer (e.g., PBS) over the sensor surface to establish a stable baseline.[13]
-
-
Analyte Injection (Protein Adsorption):
-
Dissociation:
-
Flow the running buffer over the surface again to measure the dissociation of the protein from the surface.[11]
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove the bound protein and prepare the surface for the next experiment.
-
-
Data Analysis:
-
The change in RU is directly proportional to the amount of adsorbed protein. Kinetic parameters such as association and dissociation rates can also be determined.[12]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that can be adapted to quantify protein adsorption on a surface.[14]
Protocol:
-
Plate Coating:
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites on the plate surface. Incubate for 1-2 hours at room temperature.[15]
-
Wash the wells again.
-
-
Protein Incubation:
-
Add the protein solution to the coated and blocked wells. Incubate for a defined period to allow for adsorption.
-
-
Washing:
-
Thoroughly wash the wells to remove any unbound protein.[16]
-
-
Detection:
-
Quantification:
-
Measure the signal intensity using a microplate reader. The signal intensity is proportional to the amount of adsorbed protein. Create a standard curve with known protein concentrations to quantify the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the protein-repellent properties of a surface coating.
Caption: A generalized workflow for validating the efficacy of a surface coating in reducing protein adsorption.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-covalent phosphorylcholine coating reduces protein adsorption and phagocytic uptake of microparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphorylcholine-Based Zwitterionic Biocompatible Thermogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation in Quartz Crystal Microbalance Measurements of Protein Adsorption and Polymer Mechanics [jove.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. m.youtube.com [m.youtube.com]
- 10. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensingusa.com [biosensingusa.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Protein assay ELISA [qiagen.com]
- 16. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 17. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
A comparative study of different synthesis methods for phosphorylcholine chloride
For Researchers, Scientists, and Drug Development Professionals
Phosphorylcholine (B1220837) chloride is a crucial intermediate in the synthesis of various phospholipids (B1166683) and pharmaceutical compounds. The efficiency and purity of its synthesis are paramount for the quality of the final products. This guide provides a comparative analysis of the most common methods for synthesizing phosphorylcholine chloride, offering a detailed look at their underlying chemistry, performance metrics, and experimental protocols.
At a Glance: Comparing Synthesis Methods
The selection of a suitable synthesis method for this compound depends on several factors, including desired yield, purity requirements, cost considerations, and available starting materials. The following table summarizes the key quantitative data for the primary synthesis routes.
| Synthesis Method | Key Reactants | Reported Yield | Reported Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Method 1: Phosphorylation of Choline (B1196258) Chloride | Choline chloride, Phosphoric acid / Polyphosphoric acid / Phosphorus oxychloride | 68-97% | 98-100% | 2 - 15 hours | Readily available starting materials, straightforward. | High temperatures and vacuum may be required. |
| Method 2: From Ethylene Glycol & POCl₃ | Ethylene glycol, Phosphorus oxychloride (POCl₃), Trimethylamine | ~92% (calcium salt) | High | Multi-step (6-14h) | High purity, avoids direct use of choline chloride. | Multi-step process, involves an intermediate. |
| Method 3: From Chloroethanol | Chloroethanol, Phosphorylating agent, Trimethylamine | Not specified | Not specified | Not specified | Alternative starting material. | Less commonly reported, potentially complex. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in each synthesis method.
Assessing the Long-Term Performance of Phosphorylcholine Chloride-Coated Implants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of biomaterials with human tissue is a critical factor in the long-term success of medical implants. Phosphorylcholine (B1220837) chloride (PC) coatings have emerged as a promising surface modification to enhance the biocompatibility of various implantable devices, from cardiovascular stents to orthopedic and cosmetic implants. This guide provides an objective comparison of the long-term performance of PC-coated implants against other alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Phosphorylcholine, a component of cell membranes, lends a biomimetic quality to implant surfaces, aiming to reduce the foreign body response and improve in-vivo performance. Long-term studies have demonstrated that PC coatings exhibit excellent stability and biocompatibility. In cardiovascular applications, PC-coated stents have been shown to be effective in reducing adverse events compared to bare-metal stents. For cosmetic and reconstructive surgery, PC-coatings on silicone implants have been found to decrease inflammatory reactions and the formation of fibrous capsules. In the realm of orthopedics, while showing acceptable osseointegration, the influence of the coating on this process is an area of ongoing research. This guide will delve into the quantitative data from these studies, comparing PC-coatings with other prevalent surface technologies like hydroxyapatite (B223615) and titanium nitride.
Performance Comparison: Phosphorylcholine vs. Alternatives
The long-term success of an implant is multifactorial, with biocompatibility, inflammatory response, and stability being key determinants. The following tables summarize the available quantitative data comparing phosphorylcholine chloride-coated implants with other common alternatives.
Table 1: Cardiovascular Stent Performance (Clinical Outcomes at 24 Months)
| Outcome | Zotarolimus-Eluting PC-Coated Stent (Endeavor) | Bare-Metal Stent (Control) |
| Target Vessel Failure | 10.0% | 18.7% |
| Major Adverse Cardiac Events (MACE) | 10.0% | 18.7% |
| Target Lesion Revascularization (TLR) | 6.5% | 14.7% |
| Stent Thrombosis | 0.5% | 1.2% |
| (Data from a randomized, double-blind, multicenter study) |
Table 2: Orthopedic Implant Performance in a Rabbit Model (6-Week Healing Interval)
| Parameter | PC-Coated Titanium Implant | Positively Charged PC-Coated Implant (PC+) | Control Titanium Implant |
| Bone-Implant Contact (Cortical Bone) | Significantly lower than PC+ and Control (p<0.05) | No significant difference with Control | No significant difference with PC+ |
| Removal Torque | Significantly lower than PC+ and Control (p<0.05) | No significant difference with Control | No significant difference with PC+ |
| (Data from a study evaluating local bone formation and osseointegration) |
Table 3: Silicone Implant Biocompatibility in a Rat Model (3-Month Period)
| Response | PC-Coated Silicone Implant | Standard Textured Silicone Implant |
| Inflammatory Reaction | Significantly decreased | Standard response |
| Collagen Synthesis | Significant differences observed | Standard response |
| Periprosthetic Fibrosis | Reduced | Standard level |
| (Data from an experimental pilot study on capsular fibrosis) |
Signaling Pathways and Biocompatibility
The biocompatibility of phosphorylcholine coatings is attributed to their ability to mimic the outer surface of red blood cells, thereby reducing protein adsorption and subsequent inflammatory cell activation. This biomimicry is thought to interrupt the initial stages of the foreign body response.
Figure 1: Simplified signaling pathway of PC-coating biocompatibility.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.
1. Cardiovascular Stent Implantation and Follow-up (Porcine Model)
-
Objective: To assess the long-term stability and biocompatibility of a PC-based polymer coating on a coronary stent.
-
Animal Model: Porcine coronary artery model.
-
Implants: PC-coated and uncoated stents.
-
Procedure: Stents were implanted in the coronary arteries of pigs.
-
Follow-up: Animals were explanted at 5 days, 4 weeks, 12 weeks, and 6 months.
-
Analysis:
-
5 days: Scanning electron microscopy (SEM) to assess endothelialization.
-
4 and 12 weeks: Histological analysis of stented vessel sections to evaluate the inflammatory response.
-
6 months: Atomic force microscopy (AFM) and SEM to determine the thickness and adhesion of the coating.
-
-
Workflow:
Figure 2: Workflow for long-term stent biocompatibility assessment.
2. Orthopedic Implant Osseointegration Assessment (Rabbit Model)
-
Objective: To evaluate local bone formation and osseointegration of PC-coated endosseous implants.
-
Animal Model: Sixteen adult female New Zealand White rabbits.
-
Implants: PC-coated, positively charged PC-coated (PC+), and control titanium porous oxide surface implants.
-
Procedure: Implants were placed in the distal femoral condyle (trabecular bone) and proximal tibial metaphysis (cortical bone).
-
Healing Interval: 6 weeks.
-
Analysis:
-
Biomechanical: Removal torque testing.
-
Histometric: Analysis of bone-implant contact and peri-implant bone density.
-
3. Silicone Implant Biocompatibility Study (Rat Model)
-
Objective: To evaluate the effect of PC-coating on the inflammatory response and fibrous capsule formation around silicone implants.
-
Animal Model: Two groups of 7 Sprague-Dawley rats.
-
Implants: PC-coated and standard textured minisilicone implants.
-
Procedure: Implants were placed submuscularly.
-
Follow-up: 3 months.
-
Analysis:
-
Histologic: Hematoxylin-eosin and Masson-trichrome staining.
-
Immunohistologic: Staining for CD4, CD8, CD68, TGF-beta, fibroblasts, collagen type I, and collagen type III.
-
Long-Term Stability and Degradation
The long-term performance of any implant coating is contingent on its stability in the in-vivo environment. Studies on PC-based polymer coatings on coronary stents have demonstrated remarkable stability. After 6 months of implantation in a porcine model, the thickness and the force required to remove the coating were found to be essentially unchanged. This suggests that the PC coating remains intact and functional for extended periods. While the search did not yield specific long-term degradation pathways for this compound coatings, their inherent biomimicry of the stable cell membrane structure suggests a low rate of degradation under normal physiological conditions.
Comparison with Alternative Coatings
Hydroxyapatite (HA) Coatings:
-
Application: Primarily used in orthopedic and dental implants to promote bone ingrowth.
-
Performance: HA coatings have shown high survival rates in clinical trials. They are osteoconductive, meaning they provide a scaffold for bone growth.
-
Limitations: The quality of the coating is critical, as delamination can lead to implant failure.
Titanium Nitride (TiN) Coatings:
-
Application: Used on various implants, including orthopedic components, to improve wear resistance and biocompatibility.
-
Performance: TiN coatings can enhance the surface hardness and reduce friction. They are also considered biocompatible.
-
Limitations: There are reports of third-body wear due to delamination and increased wear of polyethylene (B3416737) components in joint replacements. The clinical benefit of TiN coating on CoCrMo knee implant surfaces requires further investigation.
Conclusion
This compound-coated implants demonstrate a strong long-term performance profile, characterized by enhanced biocompatibility, reduced inflammatory response, and excellent stability. In the context of cardiovascular stents, they have shown clear clinical advantages over bare-metal stents. For silicone implants, the reduction in fibrous capsule formation is a significant benefit. In orthopedic applications, while osseointegration is acceptable, further research is needed to optimize their performance in comparison to established osteoconductive coatings like hydroxyapatite. The choice of implant coating will ultimately depend on the specific application, the desired biological response, and the required mechanical properties. The data presented in this guide provides a foundation for informed decision-making in the development and selection of next-generation implantable medical devices.
Navigating the Nuances of Anti-Phosphorylcholine Antibody Cross-Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of anti-phosphorylcholine (anti-PC) antibodies is critical for accurate experimental design and interpretation. This guide provides a comprehensive comparison of anti-PC antibody binding to various antigens, supported by experimental data and detailed protocols to aid in your research endeavors.
Anti-phosphorylcholine antibodies are a fascinating class of immunoglobulins implicated in both protective immunity against pathogens and in the modulation of inflammatory diseases such as atherosclerosis. Their ability to recognize phosphorylcholine (B1220837), a ubiquitous epitope found on both bacterial surfaces and damaged host cells, underscores their importance in the immune system. However, the specificity of these antibodies is not absolute. Cross-reactivity, the binding of an antibody to structurally similar but non-identical antigens, is a key feature of anti-PC antibodies that influences their biological functions. This guide delves into the cross-reactive binding profiles of anti-PC antibodies, offering a comparative analysis of their interactions with a range of non-PC antigens.
Quantitative Comparison of Anti-Phosphorylcholine Antibody Cross-Reactivity
The following table summarizes the binding characteristics of anti-phosphorylcholine antibodies to their primary target (phosphorylcholine) and various cross-reactive antigens. The data, compiled from multiple studies, highlights the varying degrees of affinity and specificity.
| Antibody Type/Clone | Antigen | Method | Quantitative Data | Reference |
| Human Monoclonal IgG1 (Clone D05) | PC-BSA | ELISA | High Binding Affinity | [1] |
| POVPC (Oxidized Phospholipid) | ELISA | Strong Binding | [1] | |
| Pneumococcal C-polysaccharide | ELISA | Moderate Binding | [1] | |
| Human Monoclonal IgG1 (Clone E01) | PC-BSA | ELISA | High Binding Affinity | [1] |
| POVPC (Oxidized Phospholipid) | ELISA | Moderate Binding | [1] | |
| Pneumococcal C-polysaccharide | ELISA | Strongest Binding of Clones Tested | [1] | |
| Human Monoclonal IgG1 (Clone A01) | PC-BSA | ELISA | Lower Binding Affinity | [1] |
| POVPC (Oxidized Phospholipid) | ELISA | Lower Binding | [1] | |
| Pneumococcal C-polysaccharide | ELISA | Lower Binding | [1] | |
| Murine Anti-PC IgG3 | Suxamethonium (Neuromuscular Blocker) | Inhibition ELISA | 75% inhibition at 16 mM | [2] |
| Human Serum IgG Anti-PC | Oxidized Low-Density Lipoprotein (oxLDL) | Inhibition ELISA | Up to 80% absorption of anti-PC IgG | [3] |
| PC-bearing Oral Bacteria | Inhibition ELISA | Up to 80% absorption of anti-PC IgG | [3] | |
| Chimeric Anti-PC mAb (T15) | Oxidized Low-Density Lipoprotein (oxLDL) | Not Specified | High Affinity Binding | [4] |
| Human Polyclonal IgG Anti-PC | p-nitrophenyl PC | Inhibition ELISA | Stronger inhibition than PC | [5] |
| Human Polyclonal IgM Anti-PC | p-nitrophenyl PC | Inhibition ELISA | Equal inhibition to PC | [6] |
Experimental Protocols
Accurate assessment of antibody cross-reactivity is paramount. Below are detailed methodologies for key experiments commonly used in these studies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This technique is used to determine the specificity of an antibody by measuring its binding to a target antigen in the presence of a competing, soluble antigen.
-
Antigen Coating: Coat microtiter plate wells with 100 µL of the target antigen solution (e.g., PC-BSA at 1-10 µg/mL in coating buffer). Incubate overnight at 4°C or for 2 hours at 37°C.[7]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Add 150-200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at 37°C.[7][8]
-
Washing: Wash the plate four times with wash buffer.[7]
-
Competitive Inhibition: Prepare a mixture of the anti-PC antibody and a range of concentrations of the cross-reactive antigen (inhibitor). Incubate this mixture for 1 hour at 37°C.[7]
-
Incubation: Add 100 µL of the antibody-inhibitor mixture to the antigen-coated wells. Incubate for 1-2 hours at 37°C.[7][8]
-
Washing: Wash the plate three times with wash buffer.[7]
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in wash buffer. Incubate for 1 hour at 37°C.[7]
-
Washing: Wash the plate three times with wash buffer.[7]
-
Substrate Addition: Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP) to each well.[7]
-
Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader. The degree of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal in its absence.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.
-
Ligand Immobilization: Immobilize the primary antigen (e.g., PC-conjugated surface) onto the sensor chip.[9]
-
Analyte Injection: Inject a solution containing the anti-PC antibody (analyte) at various concentrations over the sensor surface at a constant flow rate.[10]
-
Association Phase: Monitor the change in the refractive index as the antibody binds to the immobilized antigen. This provides the association rate constant (ka).[9]
-
Dissociation Phase: Flow buffer without the antibody over the sensor surface and monitor the decrease in the refractive index as the antibody dissociates from the antigen. This provides the dissociation rate constant (kd).[9]
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound antibody from the ligand, preparing the surface for the next injection.[10]
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is then calculated as kd/ka.[10]
Dot Blot Assay
A simple and rapid method to qualitatively or semi-quantitatively assess antibody binding to various antigens.
-
Antigen Spotting: Spot small volumes (1-2 µL) of different antigen solutions (e.g., PC-BSA, oxLDL, bacterial lysates) at various concentrations onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.[1][7]
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-PC antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step to remove unbound secondary antibody.[7]
-
Detection: Add a chemiluminescent or chromogenic substrate and detect the signal using an appropriate imaging system. The intensity of the dots corresponds to the amount of antibody bound to each antigen.[7]
Visualizing Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. B cell receptor and CD40 Signaling are Rewired for Synergistic induction of the c-Myc transcription factor in Germinal Center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Identification of IgG1 isotype phosphorylcholine antibodies for the treatment of inflammatory cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Identification of plasma proteins binding oxidized phospholipids using pull-down proteomics and OxLDL masking assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 10. photos.labwrench.com [photos.labwrench.com]
Performance evaluation of phosphorylcholine chloride in solar cells against other interface materials
A deep dive into the performance of phosphorylcholine (B1220837) chloride as an interface material in solar cells reveals its potential to significantly enhance efficiency and stability, positioning it as a strong contender against established interface materials like bathocuproine (BCP), lithium fluoride (B91410) (LiF), and various self-assembled monolayers (SAMs).
Interface engineering is a critical strategy for optimizing the performance of perovskite solar cells (PSCs). The careful selection of materials at the interface between the electron transport layer (ETL) and the perovskite active layer can drastically reduce defects, improve charge extraction, and enhance the overall longevity of the device. In this context, phosphorylcholine chloride (PCC) and its derivatives have emerged as a promising class of zwitterionic molecules for interface modification.
Quantitative Performance Comparison
| Interface Material | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability |
| This compound (PCC) Modified SnO₂ | n-i-p | Not Specified | Not Specified | Not Specified | 24.34 | Retains 91.44% of initial efficiency after 1200h[1][2] |
| Phosphocholine Chloride Sodium Salt (PCSS) doped SnO₂ | n-i-p | 1.20 | Not Specified | Not Specified | 23.06 | Retains 94% of initial efficiency after 500h[3] |
| Control (SnO₂ without PCSS) | n-i-p | Not Specified | Not Specified | Not Specified | 20.55 | Retains 80% of its initial efficiency after 500h[3] |
| Co-SAM (Me-4PACz + this compound) | Inverted (p-i-n) | Not Specified | Not Specified | Not Specified | 25.09 | Enhanced stability over Me-4PACz alone[4] |
| Me-4PACz SAM | Inverted (p-i-n) | Not Specified | Not Specified | Not Specified | 23.42 | -[4] |
| Bathocuproine (BCP) | Inverted (p-i-n) | 1.15 | Not Specified | Not Specified | 20.78 | Not Specified[5] |
| Control (without BCP) | Inverted (p-i-n) | Not Specified | Not Specified | Not Specified | 18.03 | Not Specified[5] |
| Lithium Fluoride (LiF) doped CsPbI₃ | Not Specified | Not Specified | Not Specified | Not Specified | 17.02 | Enhanced stability[6] |
Mechanism of Action: The Role of this compound
This compound's efficacy as an interface modifier stems from its unique molecular structure. The zwitterionic nature of the phosphorylcholine group allows it to interact favorably with both the metal oxide ETL (like SnO₂) and the perovskite layer. This multifaceted interaction leads to several key benefits:
-
Defect Passivation: The phosphate (B84403) group and chloride ions in PCC can passivate oxygen vacancies on the surface of metal oxides like SnO₂ and NiOₓ. Simultaneously, the quaternary ammonium (B1175870) group can interact with halide vacancies at the perovskite surface, reducing non-radiative recombination pathways.[1]
-
Improved Energy Level Alignment: Modification of the ETL surface with PCC can alter its work function, leading to a more favorable energy level alignment with the perovskite layer. This facilitates more efficient electron extraction and transport.
-
Enhanced Crystallinity: The presence of PCC at the interface can influence the crystallization of the perovskite film, leading to larger grain sizes and reduced grain boundary defects.
-
Improved Film Quality: As a co-dopant in self-assembled monolayers, this compound can help to form a more uniform and complete monolayer, reducing leakage current and improving device stability.[1][4]
Experimental Protocols
The fabrication and characterization of perovskite solar cells with these interface materials follow a generally standardized procedure, with specific variations for the deposition of the interface layer.
General Device Fabrication Workflow
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Frontiers | Enhancing efficiency and stability in perovskite solar cells: innovations in self-assembled monolayers [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Phosphorylcholine Chloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of phosphorylcholine (B1220837) chloride, a common reagent in various research applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to handle the chemical in a designated, well-ventilated area.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. |
| Skin Protection | Impervious clothing and gloves (inspect before use). Use proper glove removal technique. |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved respirator if ventilation is inadequate or dust is generated. |
Always wash hands thoroughly after handling phosphorylcholine chloride, before breaks, and at the end of the workday.[1][2] Avoid creating dust when handling the solid form.[1][3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[1][3]
1. Waste Collection and Storage:
-
Solid Waste: Carefully sweep up any spilled solid this compound, ensuring to minimize dust generation.[1] Use vacuum equipment for collection where practical.[1]
-
Unused Product and Contaminated Materials: Place unused this compound and any contaminated materials (e.g., gloves, weighing paper) into a suitable, clearly labeled, and closed container for disposal.[3][4]
-
Packaging: Recycle only completely emptied packaging.[1] Otherwise, dispose of contaminated packaging as unused product.[3]
2. Arranging for Disposal:
-
Contact a licensed and accredited waste disposal contractor.[1][3]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Schedule a pickup for the labeled waste container.
3. Disposal Method:
-
The standard and recommended method of disposal is incineration by an accredited contractor.[1]
-
Alternatively, the material may be sent to a licensed recycler or reclaimer.[1]
4. Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, state, and national environmental regulations.[1][2]
It is critical to avoid releasing this compound into the environment.[1] Do not let the product enter drains, other waterways, or the soil.[2][3]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Disposal Parameters
Based on the available Safety Data Sheets, there is no specific quantitative data, such as concentration limits for disposal or required pH ranges for neutralization, provided for this compound. The consistent recommendation is to dispose of the chemical, regardless of quantity, through a licensed waste management service.[1][2][3] Researchers should consult their institution's environmental health and safety department for any specific internal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phosphorylcholine Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phosphorylcholine (B1220837) Chloride, a key reagent in various research applications. Adherence to these protocols is critical for personal safety and the integrity of your work.
Phosphorylcholine chloride and its derivatives are classified as hazardous substances that can cause skin, eye, and respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Chemical safety goggles or glasses with side protection. A face shield should also be worn if there is a splash hazard.[1][2][4] | EN 166 (EU) or ANSI Z87.1 (US)[3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][4][5] | Regulation (EU) 2016/425 and the standard EN 374[4] |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or gown should be worn.[1][3][4] | EN 13034[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection is not typically required. If dust or aerosols may be generated, or if ventilation is inadequate, a full-face particle respirator type N99 (US) or type P2 (EN 143) is necessary.[4][5] | NIOSH (US) or CEN (EU)[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool (recommended storage temperature varies, with some sources suggesting 3-5°C or -20°C), dry, and well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[1][4][6]
-
Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[4] Handle and store under an inert gas.[4]
2. Handling and Preparation:
-
All handling procedures should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[3][4][6]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Minimize the generation of dust.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[1][3][4]
3. Experimental Use:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[4]
4. Disposal:
-
This compound waste is considered chemical waste.[3]
-
Collect all waste material, including contaminated PPE, in a clearly labeled, sealed, and appropriate chemical waste container.[3]
-
Dispose of the chemical waste through a licensed environmental disposal company, following all local, state, and federal regulations.[3][4][5] Do not dispose of it down the drain.[1][3][5]
Diagram: Safe Handling Workflow for this compound
A flowchart illustrating the step-by-step process for safely handling this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or breathing becomes difficult, seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][4] If skin irritation persists, seek medical advice.[3][4]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, seek medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4][6] Seek immediate medical attention.[4]
Spill Management:
-
In case of a spill, evacuate the area.[6]
-
Wear appropriate PPE, including respiratory protection.[6]
-
Contain the spill and prevent it from entering drains.[1][6]
-
Clean the spill using a method that does not generate dust (e.g., wet cloth or a HEPA-filtered vacuum).[3][4]
-
Collect the spilled material into a sealed, labeled container for disposal.[3][5]
Diagram: Emergency Response for this compound Incidents
A diagram outlining the decision-making process for responding to spills or personal exposure incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
